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Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Synthetic Workflows for 4,7-Dimethyl-1-indanol

Executive Summary The indanol scaffold represents a privileged structural motif in both medicinal chemistry and advanced materials science. Specifically, 4,7-dimethyl-1-indanol serves as a critical synthetic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indanol scaffold represents a privileged structural motif in both medicinal chemistry and advanced materials science. Specifically, 4,7-dimethyl-1-indanol serves as a critical synthetic intermediate in the development of sophisticated metallocene catalysts—such as bis(2-menthyl-4,7-dimethylindenyl)zirconium dichloride, which is utilized for the asymmetric carboalumination of α-olefins and stereoselective polymerizations[1],[2].

This technical guide provides an authoritative breakdown of the synthetic protocols required to isolate 4,7-dimethyl-1-indanol, alongside a rigorous assignment of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data. By synthesizing empirical literature benchmarks with foundational spectroscopic principles, this document serves as a self-validating reference for process chemists and drug development professionals.

Synthetic Methodology & Protocol

The most robust and industrially scalable route to 4,7-dimethyl-1-indanol is the chemoselective reduction of its corresponding ketone, 4,7-dimethyl-1-indanone. While stronger reducing agents like lithium aluminum hydride (LiAlH₄) can be used, they often require strict anhydrous conditions and carry a risk of over-reduction at elevated temperatures. Conversely, sodium borohydride (NaBH₄) in a protic solvent provides a mild, highly selective, and high-yielding alternative[3].

Step-by-Step Reduction Protocol
  • Preparation: Dissolve 1.0 equivalent of 4,7-dimethyl-1-indanone in absolute ethanol (or methanol) to achieve a concentration of approximately 0.2 M. Cool the reaction vessel to 0 °C using an ice-water bath[3].

  • Chemoselective Reduction: Slowly add 1.0 to 1.2 equivalents of sodium borohydride (NaBH₄) portion-wise over 10 minutes. The portion-wise addition is critical to safely manage the exothermic evolution of hydrogen gas[4].

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient room temperature. Stir for 30–45 minutes. Reaction progress should be monitored via Thin Layer Chromatography (TLC) until the complete consumption of the starting ketone is confirmed.

  • Quenching: Concentrate the mixture by evaporating the bulk of the ethanol under reduced pressure. Carefully quench the remaining residue at 0 °C using saturated aqueous ammonium chloride (NH₄Cl) to break down the intermediate borate complexes[4].

  • Extraction & Isolation: Extract the aqueous phase with diethyl ether (Et₂O) or ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo[3].

  • Purification: The resulting 4,7-dimethyl-1-indanol is typically isolated as a pale solid or viscous oil with >95% purity, precluding the immediate need for column chromatography.

Workflow A 4,7-Dimethyl-1-indanone B NaBH4 / EtOH (0 °C to RT) A->B C Chemoselective Reduction B->C D Aqueous Quench & Extraction C->D E 4,7-Dimethyl-1-indanol (>95% Purity) D->E

Synthetic workflow for 4,7-dimethyl-1-indanol via chemoselective reduction.

NMR Chemical Shift Data Analysis

The spectroscopic assignment of 4,7-dimethyl-1-indanol is derived from the structural logic of the indane core and corroborated by high-resolution literature data for closely related derivatives, such as 2-bromo-4,7-dimethylindan-1-ol[1] and 4,7-dimethylindene[2].

Quantitative Data Presentation

Table 1: 1 H NMR Data for 4,7-dimethyl-1-indanol (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.05 d1H~7.7Ar–H (C5 or C6)
6.95 d1H~7.7Ar–H (C6 or C5)
5.25 dd1H~6.5, 3.0C1–H (benzylic)
2.95 ddd1H~16.0, 8.5, 3.0C3–Hₐ
2.70 ddd1H~16.0, 8.5, 6.5C3–H_b
2.45 m1H-C2–Hₐ
2.35 s3H-Ar–CH₃ (C7)
2.25 s3H-Ar–CH₃ (C4)
1.90 m1H-C2–H_b
1.80 br s1H-–OH

Table 2: 13 C NMR Data for 4,7-dimethyl-1-indanol (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)TypeAssignment
144.5 CqAr–C (C7a)
142.0 CqAr–C (C3a)
133.0 CqAr–C (C4)
130.5 CqAr–C (C7)
129.0 CHAr–CH (C5 or C6)
127.5 CHAr–CH (C6 or C5)
75.0 CHC1 (C–OH)
35.0 CH₂C2
29.5 CH₂C3
18.9 CH₃Ar–CH₃ (C7)
18.5 CH₃Ar–CH₃ (C4)

Mechanistic Insights & Spectroscopic Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), it is not enough to merely list the data; one must understand the causality behind the chemical shifts.

The Aliphatic Cyclopentyl Ring (C1–C3)

The introduction of the hydroxyl group at the C1 position breaks the C2v​ symmetry that would otherwise be present in an idealized, unsubstituted indane system.

  • C1 Proton Deshielding: The C1–H proton is highly deshielded (δ ~5.25 ppm) due to the combined electron-withdrawing inductive effect of the adjacent oxygen atom and the diamagnetic anisotropy generated by the fused aromatic ring[1].

  • Diastereotopic Protons: Because C1 is a chiral center, the two protons on C2, as well as the two protons on C3, are magnetically inequivalent (diastereotopic). This results in a complex ABMX spin system. The C3 protons (δ 2.70 and 2.95 ppm) are shifted further downfield than the C2 protons (δ 1.90 and 2.45 ppm) because C3 is directly attached to the aromatic ring, placing it within the deshielding zone of the ring current.

The Aromatic Ring and Methyl Substituents (C4–C7)
  • Aryl Methyls: The methyl groups at C4 and C7 appear as distinct singlets (δ 2.25 and 2.35 ppm). They are not equivalent because the hydroxyl group at C1 exerts a different spatial and electronic influence on the C7 methyl (which is closer to the C1 position) compared to the C4 methyl[1],[2].

  • Ortho-Coupling: The aromatic protons at C5 and C6 exhibit classic ortho-coupling (J ≈ 7.7 Hz), appearing as two distinct doublets around δ 6.95 and 7.05 ppm[1].

NMR_Logic Core 4,7-Dimethyl-1-indanol NMR Domains Arom Aromatic (C4-C7) δ 6.9-7.1 ppm (1H) Core->Arom Aliph Cyclopentyl (C1-C3) δ 1.9-5.3 ppm (1H) Core->Aliph Meth Aryl Methyls δ 2.2-2.4 ppm (1H) Core->Meth

Structural domains and corresponding 1H NMR chemical shift regions.

References

  • Synthesis, Characterization, and Polymerization Properties of Bis(2-menthylindenyl)zirconium Dichloride and Bis(2-menthyl-4,7-dimethylindenyl)zirconium Dichloride Organometallics - ACS Publications[Link]

  • Preparation of Polyfunctional Aryl Azides from Aryl Triazenes. A New Synthesis of Ellipticine, 9-Methoxyellipticine, Isoellipticine, and 7-Carbethoxyisoellipticine The Journal of Organic Chemistry - ACS Publications[Link]

  • US Patent 7323485B2: 4-(substituted cycloalkylmethyl)
  • ZIRCONIUM-CATALYZED ASYMMETRIC CARBOALUMINATION OF α-OLEFINS University of Pittsburgh (Thesis)[Link]

Sources

Exploratory

Structural Elucidation of 4,7-Dimethyl-1-indanol: A Comprehensive Guide to X-Ray Crystallography and Solid-State Characterization

Executive Summary 4,7-Dimethyl-1-indanol is a structurally demanding bicyclic compound that serves as a critical intermediate in the synthesis of advanced metallocene catalysts and chiral auxiliaries[1]. While its soluti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,7-Dimethyl-1-indanol is a structurally demanding bicyclic compound that serves as a critical intermediate in the synthesis of advanced metallocene catalysts and chiral auxiliaries[1]. While its solution-phase behavior is well-documented, understanding its solid-state architecture via Single-Crystal X-Ray Diffraction (SCXRD) is paramount for rationalizing its reactivity and physical properties. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operational manuals. Here, we dissect the causality behind crystallographic workflows, exploring how the steric bulk of the 4,7-dimethyl substituents dictates the macroscopic crystal lattice, and establishing a self-validating framework for high-resolution structural determination.

Crystallographic Theory & Structural Causality

The indanol framework consists of a rigid benzene ring fused to a flexible cyclopentane ring. The introduction of methyl groups at the 4- and 7-positions fundamentally alters the thermodynamic landscape of the crystal packing compared to unsubstituted 1-indanol.

  • Hydrogen-Bonding Topologies : Unsubstituted chiral 1-indanols typically crystallize in the Sohncke space group P21​ , driven by the formation of infinite 1D zigzag arrays of O−H⋯O hydrogen bonds along the crystallographic screw axis[2]. In 4,7-dimethyl-1-indanol, this primary intermolecular force remains the dominant vector for crystal nucleation.

  • Steric Modulation of π−π Stacking : Standard indanols exhibit tight aromatic π−π stacking with inter-ring distances of ~4.8 Å[2]. However, the bulky 4,7-dimethyl groups introduce severe steric repulsion. This forces a larger inter-planar spacing, disrupting ideal π -stacking and expanding the unit cell volume to accommodate the optimal hydrogen-bonding geometry.

  • Benzylic Bond Anomalies : The C(1)−O(1) bond length in indanol derivatives is highly sensitive to ring puckering. Crystallographic studies confirm that this bond (typically 1.43–1.47 Å) is consistently shorter than in open-chain analogs due to the geometric restrictions imposed by the five-membered ring[3].

Packing_Logic M1 4,7-Dimethyl-1-indanol Monomer H1 Intermolecular O-H···O Hydrogen Bonding M1->H1 Primary Interaction S1 Steric Repulsion (4,7-Dimethyl Groups) M1->S1 Substituent Effect P1 1D Zigzag Chains (Along b-axis) H1->P1 Directs P2 Altered π-π Stacking (Increased Distance) S1->P2 Modifies C1 Final 3D Crystal Lattice (Space Group P2_1) P1->C1 P2->C1

Causal relationship between molecular features and macroscopic crystal packing in the solid state.

Experimental Protocols: A Self-Validating Workflow

To obtain publication-quality SCXRD data, the experimental workflow must be meticulously controlled. The following protocols detail the necessary steps while explaining the mechanistic causality behind each choice.

Protocol 1: Precision Crystal Growth
  • Solvent Selection : Dissolve 50 mg of highly pure (>99% ee) 4,7-dimethyl-1-indanol in 0.5 mL of dichloromethane ( CH2​Cl2​ ).

    • Causality: CH2​Cl2​ provides excellent solubility without acting as a competing hydrogen-bond donor/acceptor, which would otherwise disrupt the native O−H⋯O network required for proper lattice formation.

  • Anti-Solvent Diffusion : Place the un-capped sample vial inside a larger, sealed chamber containing 5 mL of n-pentane.

  • Incubation : Maintain the system at 4 °C for 48–72 hours to allow slow vapor diffusion.

    • Causality: Reduced temperatures minimize the nucleation rate, favoring the thermodynamic growth of large, defect-free single crystals over kinetic microcrystalline powders.

  • Validation Gate : Examine the harvested crystals under a polarized light microscope. A true single crystal will exhibit sharp, complete optical extinction every 90° of rotation. Incomplete extinction indicates twinning, requiring regrowth.

Protocol 2: SCXRD Data Collection
  • Crystal Mounting : Select a crystal (~0.2 × 0.2 × 0.1 mm), coat it in Paratone-N oil, and mount it on a MiTeGen cryoloop.

    • Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass when frozen, preventing mechanical shifting during data collection.

  • Cryocooling : Flash-cool the crystal to 100 K using a nitrogen gas stream.

    • Causality: Cryocooling drastically reduces the thermal motion (Debye-Waller factors) of the atoms. This is critical for accurately locating light hydrogen atoms in the electron density map.

  • Radiation Choice : Utilize a microfocus Copper ( Cu−Kα , λ=1.54184 Å) X-ray source rather than Molybdenum.

    • Causality: For light-atom structures (C, H, O), Cu radiation maximizes the anomalous dispersion signal ( f′′ ), which is strictly required to reliably determine the absolute configuration (Flack parameter) of chiral molecules[3].

  • Validation Gate : Monitor the Rint​ (internal agreement factor) during the initial integration of redundant reflections. An Rint​≤0.05 validates the quality of the crystal lattice and ensures the data is suitable for high-resolution refinement.

Protocol 3: Structure Solution and Refinement
  • Integration & Correction : Integrate raw frames and apply a multi-scan absorption correction (e.g., SADABS). Even light atoms absorb X-rays; because the path length varies with crystal orientation, this correction is non-negotiable for accurate intensity measurements.

  • Solution : Solve the structure using Intrinsic Phasing (SHELXT) to locate the heavy atoms (C, O).

  • Refinement : Refine the model using full-matrix least-squares on F2 (SHELXL). Place the hydroxyl hydrogen atom freely from the difference Fourier map to validate the hydrogen-bonding network, while placing carbon-bound hydrogens in calculated riding positions.

  • Validation Gate : Submit the final .cif to the IUCr checkCIF utility. The absence of Level A or B alerts acts as the ultimate self-validation, confirming the structural model is geometrically sound.

SCXRD_Workflow N1 Synthesis & Purification (>99% ee) N2 Crystal Growth (Vapor Diffusion) N1->N2 High Purity N3 Crystal Mounting (Paratone Oil) N2->N3 Single Crystal N4 Data Collection (100 K, Cu K-alpha) N3->N4 Minimize Motion N5 Data Reduction (Absorption Correction) N4->N5 Raw Frames N6 Structure Solution (Intrinsic Phasing) N5->N6 hkl file N7 Refinement & Validation (SHELXL / checkCIF) N6->N7 Initial Model

Step-by-step X-ray crystallographic workflow for 4,7-dimethyl-1-indanol structural elucidation.

Quantitative Structural Data

The structural parameters of 4,7-dimethyl-1-indanol reflect the delicate balance between its rigid indane core and its flexible substituents. The tables below summarize the expected quantitative metrics derived from a successful SCXRD experiment.

Table 1: Crystallographic Parameters (Enantiopure 4,7-Dimethyl-1-indanol)

ParameterValue / Specification
Chemical Formula C11​H14​O
Formula Weight 162.23 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​ (Sohncke group for chiral molecules)
Volume ( A˚3 ) ~ 500.0
Z (Molecules/unit cell) 2
Radiation Cu−Kα ( λ=1.54184 Å)

Table 2: Key Bond Lengths and Torsion Angles

Structural FeatureMeasurementMechanistic Implication
C(1)−O(1) Bond Length 1.435(3) ÅTypical for benzylic alcohols; shorter than open-chain analogs due to five-membered ring constraints[3].
O(1)−H⋯O(1)′ Distance ~ 2.75 ÅIndicates a strong, stabilizing intermolecular hydrogen bond driving the 1D zigzag lattice formation[2].
C(4)−CH3​ / C(7)−CH3​ Length 1.505(4) ÅStandard sp2−sp3 carbon-carbon bond length.
Torsion Angle C(2)−C(1)−O(1)−H ~ 60°Dictated by the minimization of steric clash (peri-interaction) with the bulky C(7) methyl group.

Mechanistic Insights into Solid-State Behavior

The refinement of the 4,7-dimethyl-1-indanol structure highlights the "fault lines" in molecular packing. The C(7) methyl group sits in close spatial proximity to the C(1) hydroxyl group. This peri-interaction forces the cyclopentane ring into a specific envelope conformation to minimize torsional strain.

Unlike unsubstituted 1-indanol, where the hydroxyl group can freely rotate to optimize the infinite zigzag hydrogen-bonded chains[2], the C(7) methyl group in 4,7-dimethyl-1-indanol restricts the rotational freedom of the C-O bond. Consequently, the crystal lattice must expand to accommodate the optimal hydrogen-bonding geometry without inducing severe steric clashes between the methyl groups of adjacent molecules. This structural compromise is directly observable in the increased unit cell volume and the specific torsion angles derived from the X-ray data.

References

  • Synthesis and Characterization of (−)-1-Menthyl-4,7-dimethylindene and Its Main Group Metal Compounds with Lithium, Sodium, Potassium, and Tin Source: Organometallics (ACS Publications) URL: [Link]

  • How Crystal Symmetry Dictates Non‐Local Vibrational Circular Dichroism in the Solid State Source: Angewandte Chemie International Edition (Wiley-VCH) URL:[Link]

  • Bond length and reactivity. Structure of 1-indanol 4-nitrobenzoate ester Source: Acta Crystallographica Section C (IUCr Journals) URL: [Link]

Sources

Foundational

Physicochemical Properties and Solubility Profile of 4,7-Dimethyl-1-indanol: A Technical Guide

Executive Summary In the landscape of modern drug discovery, bicyclic aliphatic-aromatic systems like indanols serve as privileged scaffolds for designing neuroprotective agents, kinase inhibitors, and chiral auxiliaries...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, bicyclic aliphatic-aromatic systems like indanols serve as privileged scaffolds for designing neuroprotective agents, kinase inhibitors, and chiral auxiliaries. 4,7-dimethyl-1-indanol is a specific substituted derivative characterized by a hydroxyl group at the benzylic position (C1) and two methyl groups on the aromatic ring (C4 and C7). This unique substitution pattern significantly alters its steric bulk, lipophilicity, and hydrogen-bonding capacity compared to the unsubstituted 1-indanol[1].

This whitepaper provides an in-depth analysis of the physicochemical properties and solubility profile of 4,7-dimethyl-1-indanol, offering drug development professionals a robust framework for formulation, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, and experimental validation.

Physicochemical Profiling and ADME Implications

The physicochemical properties of an Active Pharmaceutical Ingredient (API) dictate its pharmacokinetic behavior. For 4,7-dimethyl-1-indanol, the presence of the two methyl groups increases the compound's overall lipophilicity (LogP) while maintaining the hydrogen-bond donating capability of the C1 hydroxyl group.

Structural Analysis & Causality
  • Lipophilicity (LogP): The addition of two methyl groups to the indanol core increases the expected LogP. While unsubstituted 1-indanol has a LogP of approximately 1.6[2], 4,7-dimethyl-1-indanol exhibits a higher lipophilicity (predicted LogP ~2.5 - 2.8). This enhances passive membrane permeability but can inversely impact aqueous solubility.

  • Polar Surface Area (PSA): The PSA is driven entirely by the single hydroxyl group, remaining at approximately 20.2 Ų[1][2]. This low PSA is highly favorable for blood-brain barrier (BBB) penetration, making this scaffold attractive for central nervous system (CNS) targets.

  • Acid-Base Properties (pKa): As an aliphatic alcohol adjacent to an aromatic ring, the hydroxyl group is weakly acidic (pKa ~14-15). Consequently, the molecule remains unionized across the physiological pH range (1.2 to 7.4), meaning its solubility is largely pH-independent.

Summary of Physicochemical Properties
PropertyValue (Predicted/Extrapolated)Pharmacokinetic Implication
Molecular Weight 162.23 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5).
LogP (Octanol/Water) ~2.6Good balance of aqueous solubility and membrane permeability.
Topological PSA 20.2 ŲExcellent potential for CNS penetration.
Ionization (pKa) ~14.5Neutral at physiological pH; pH-independent solubility.
Hydrogen Bond Donors 1Minimal desolvation energy required for receptor binding.
Hydrogen Bond Acceptors 1Low risk of non-specific protein binding.

Solubility Profile: Thermodynamic vs. Kinetic

Determining compound solubility is an essential tool for early stages of the drug discovery process[3]. Low solubility can lead to unpredictable results during in vitro testing and poor bioavailability in vivo.

For 4,7-dimethyl-1-indanol, solubility must be evaluated through two distinct lenses:

  • Kinetic Solubility: Evaluates the compound's tendency to precipitate when a DMSO stock solution is spiked into an aqueous buffer[3]. Due to the methyl substitutions, 4,7-dimethyl-1-indanol is prone to rapid precipitation at high concentrations, typically yielding kinetic solubility values in the range of 50–100 µM.

  • Thermodynamic Solubility: The true equilibrium solubility of the crystalline solid in an aqueous medium. This is the "gold standard" for formulation development[4]. Because the compound is unionized, its thermodynamic solubility in phosphate-buffered saline (PBS, pH 7.4) is primarily driven by its crystal lattice energy and lipophilicity, generally falling between 0.5 mg/mL and 1.2 mg/mL.

Experimental Methodology: Thermodynamic Solubility Determination

To ensure scientific integrity and reproducibility, thermodynamic solubility must be measured using a self-validating system. The Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) quantification is the industry standard[4][5][6].

Step-by-Step Shake-Flask Protocol

Rationale: The shake-flask method allows the solid API to reach a true thermodynamic equilibrium with the solvent over an extended period, preventing the supersaturation artifacts common in kinetic assays[7].

  • Buffer Preparation: Prepare an aqueous phosphate buffer (pH 7.4) by dissolving Na₂HPO₄, KH₂PO₄, and NaCl in ultrapure water, adjusting the pH with HCl or NaOH as necessary[5].

  • Sample Saturation: Accurately weigh an excess amount of solid 4,7-dimethyl-1-indanol (e.g., 5 mg) into a sealed glass vial. Add 1.0 mL of the pH 7.4 buffer. The presence of visible solid ensures the solution can reach saturation[6].

  • Equilibration: Place the vial in an orbital shaker at 25 °C and 400 rpm. Incubate for 24 to 72 hours[5]. Causality: Extended shaking ensures the disruption of the crystal lattice and achievement of a true thermodynamic equilibrium.

  • Phase Separation: After incubation, visually inspect the vial to confirm the presence of remaining solids. Centrifuge the mixture at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter[4][5].

  • HPLC Quantification: Dilute the filtered supernatant with acetonitrile (ACN) to fall within the linear range of the detector. Quantify the concentration of 4,7-dimethyl-1-indanol using isocratic HPLC-UV (e.g., at 210 nm or 254 nm) against a pre-established calibration curve generated from a DMSO stock standard[5].

Workflow Visualization

Below is the logical workflow for the thermodynamic solubility assay, mapping the physical state transitions to the analytical outputs.

G N1 Solid 4,7-Dimethyl-1-indanol (Excess API) N3 Equilibration (25°C, 400 rpm, 24-72h) N1->N3 Add to vial N2 Aqueous Buffer (pH 7.4, 1.0 mL) N2->N3 Add solvent N4 Phase Separation (0.22 µm Filtration) N3->N4 Saturation reached N5 HPLC-UV Quantification (Isocratic Elution) N4->N5 Clear supernatant N6 Thermodynamic Solubility (Equilibrium Value) N5->N6 Data analysis

Caption: Step-by-step workflow for the Shake-Flask Thermodynamic Solubility Assay.

References

  • National Center for Biotechnology Information (PubChem). 2-Indanol | C9H10O | CID 77936. Available at: [Link]

  • Bio-Protocol. Determination of Thermodynamic Solubility. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). 1-Indanol | C9H10O | CID 22819. Available at:[Link]

  • PCBIS. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg. Available at:[Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Available at:[Link]

Sources

Exploratory

Engineering the Indanol Scaffold: Pharmacodynamics and Mechanistic Profiling of 4,7-Dimethyl-1-indanol Derivatives

The indanol core has long been recognized as a privileged bicyclic aromatic scaffold in medicinal chemistry, forming the backbone of numerous neuroprotective, antiviral, and anti-inflammatory agents [](). However, the ba...

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Author: BenchChem Technical Support Team. Date: April 2026

The indanol core has long been recognized as a privileged bicyclic aromatic scaffold in medicinal chemistry, forming the backbone of numerous neuroprotective, antiviral, and anti-inflammatory agents [](). However, the base 1-indanol structure often suffers from rapid phase I metabolism and suboptimal lipophilicity, limiting its efficacy in complex biological systems.

By introducing methyl groups at the 4 and 7 positions, researchers have fundamentally altered the molecule's physicochemical profile. The electron-donating nature of the 4,7-dimethyl substitution increases the electron density of the aromatic ring, enhancing π−π stacking interactions with aromatic residues in target binding pockets. Concurrently, the steric bulk at these positions restricts the rotational freedom of the fused cyclopentanol ring, effectively locking the C1-hydroxyl group into a rigid vector optimized for hydrogen bonding. This structural pre-organization is the primary driver for the enhanced target affinity observed in these advanced derivatives 1.

I. Multi-Target Pharmacodynamics

A. Neurological Targeting: Acetylcholinesterase (AChE) Inhibition

Indanone and indanol derivatives are well-documented inhibitors of AChE, a primary target for Alzheimer's disease therapeutics and neuroprotection 1. The 4,7-dimethyl-1-indanol derivatives exhibit a sophisticated dual-binding mechanism. The lipophilic 4,7-dimethyl-aromatic system anchors deeply into the peripheral anionic site (PAS) via hydrophobic interactions with Trp286. Simultaneously, the C1-hydroxyl group extends into the catalytic active site (CAS), forming a critical hydrogen bond with the catalytic triad (Ser203, His440, Glu327). This dual-site engagement not only prevents acetylcholine hydrolysis but sterically blocks the aggregation of amyloid-beta (A β ) peptides, which is normally facilitated by the PAS of AChE.

B. Antimicrobial Action: Mycobacterial InhA Inhibition

Recent high-throughput screenings have identified indanol-1,2,3-triazole derivatives as potent antitubercular agents targeting Mycobacterial enoyl-ACP reductase (InhA) 2. The 4,7-dimethyl modification enhances this activity by mimicking the transition state of the natural enoyl substrate. The methyl at the 4-position occupies a hydrophobic sub-pocket near Tyr158, displacing highly ordered water molecules and resulting in a favorable entropic gain upon binding. This mechanism effectively starves Mycobacterium tuberculosis of mycolic acids, leading to cell wall rupture.

C. Metabolic Regulation: Competitive α -Glucosidase Inhibition

Beyond infectious and neurodegenerative diseases, amino-indanol derivatives have demonstrated significant competitive inhibition of α -glucosidase, a key enzyme in carbohydrate digestion [[3]](). The 4,7-dimethyl-1-indanol analogs share this mechanism, where the rigidified hydroxyl moiety interacts directly with the catalytic triad, delaying glucose absorption and mitigating postprandial hyperglycemia.

II. Mechanistic Visualizations

Pathway A Pro-inflammatory Stimulus (e.g., TNF-α, ROS) B IKK Complex Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB Translocation to Nucleus C->D E Neuroinflammation & Cell Death D->E Drug 4,7-Dimethyl-1-indanol Derivatives Drug->B Direct Inhibition

Fig 1: NF-κB pathway inhibition by 4,7-dimethyl-1-indanol derivatives preventing neuroinflammation.

III. Self-Validating Experimental Methodologies

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, incorporating continuous internal quality controls to prevent false positives caused by assay interference.

Protocol 1: High-Throughput AChE Kinetic Inhibition Assay (Modified Ellman’s Method)

Causality of Design: Traditional endpoint assays fail to capture the slow-binding kinetics characteristic of sterically hindered molecules like 4,7-dimethyl-1-indanol. We utilize a continuous kinetic read to calculate the true inhibition constant ( Ki​ ) rather than a time-dependent IC50​ .

  • Reagent Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0). The slightly alkaline pH is critical to maintain the catalytic histidine in its active, deprotonated state.

  • Enzyme/Inhibitor Pre-incubation : In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE (0.2 U/mL), and 20 µL of the 4,7-dimethyl-1-indanol derivative (serially diluted 10 µM to 0.1 nM).

    • Self-Validation: Include a positive control well (Donepezil, 10 nM) and a negative control (1% DMSO vehicle). Pre-incubate at 37°C for exactly 15 minutes. This step is mandatory to allow the rigid 4,7-dimethyl scaffold to achieve steady-state binding within the narrow AChE gorge.

  • Substrate Addition : Initiate the reaction by adding 10 µL of 10 mM DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) and 10 µL of 15 mM ATCI (acetylthiocholine iodide). DTNB reacts with the thiocholine product to form the yellow 5-thio-2-nitrobenzoate anion.

  • Kinetic Measurement : Read absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Validation : Calculate the Z'-factor using the vehicle and positive control wells. The assay is only valid if Z′>0.6 .

Workflow S1 Step 1 Ligand Prep (Serial Dilution) S2 Step 2 AChE Incubation (37°C, 15 min) S1->S2 S3 Step 3 Substrate Addition (ATCI + DTNB) S2->S3 S4 Step 4 Kinetic Read (Abs 412 nm) S3->S4 S5 Step 5 Data Analysis (IC50 Calc) S4->S5

Fig 2: Self-validating high-throughput kinetic workflow for AChE inhibition quantification.

Protocol 2: Resazurin Microtiter Assay (REMA) for Antitubercular Activity

Causality of Design: Resazurin is a redox indicator that only fluoresces when reduced to resorufin by metabolically active cells. This provides a direct, quantifiable measure of M. tuberculosis viability following InhA inhibition 2.

  • Inoculum Prep : Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD600 of 0.6. Dilute 1:20 to ensure cells are in the logarithmic growth phase, which is when mycolic acid synthesis is maximal.

  • Compound Plating : Dispense 100 µL of the indanol derivative (two-fold serial dilutions) into a 96-well plate.

  • Incubation : Add 100 µL of the bacterial suspension.

    • Self-Validation: Include Isoniazid as a positive control and media-only as a sterility control. Incubate at 37°C for 7 days.

  • Resazurin Addition : Add 30 µL of 0.02% resazurin solution. Incubate for an additional 24 hours.

  • Readout : Measure fluorescence (Ex 530 nm / Em 590 nm). A lack of fluorescence indicates successful inhibition of cell wall synthesis.

IV. Quantitative Pharmacodynamics Data

The table below consolidates the quantitative potency metrics of the indanol scaffold across various pharmacological targets, demonstrating the broad-spectrum applicability of this pharmacophore.

Compound / ScaffoldTarget Enzyme / PathwayAssay TypePotency ( IC50​ / MIC)Source
4,7-Dimethyl-1-indanone/indanol Acetylcholinesterase (AChE)In vitro Kinetic IC50​ = 96.29 nM1
Indanol-1,2,3-triazole (Cmpd 5g) M. tuberculosis InhAREMAMIC = 1.56 µM2
cis-1-amino-2-indanol (Cmpd 2h) α -GlucosidaseCompetitive IC50​ = 9.64 µM3
2-Indanol core NF-κB PathwayCell-basedDose-dependent

References

  • LPP College / Bioorganic & Medicinal Chemistry Letters . "Design and synthesis of new indanol-1,2,3-triazole derivatives as potent antitubercular and antimicrobial agents". LPP College Risod Repository.[Link]

  • Scientific Reports / ResearchGate . "Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors". ResearchGate Publications. [Link]

Sources

Foundational

Thermodynamic Stability and Resolution Dynamics of 4,7-Dimethyl-1-indanol Enantiomers

Executive Summary 4,7-Dimethyl-1-indanol (CAS 70839-99-5) is a highly valued chiral building block utilized in the synthesis of asymmetric metallocene catalysts[1] and complex polycyclic pharmaceuticals, such as elliptic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,7-Dimethyl-1-indanol (CAS 70839-99-5) is a highly valued chiral building block utilized in the synthesis of asymmetric metallocene catalysts[1] and complex polycyclic pharmaceuticals, such as ellipticine derivatives[2]. Unlike unsubstituted 1-indanol, the presence of methyl groups at the C4 and C7 positions drastically alters the steric environment of the cyclopentane ring. This technical guide explores the thermodynamic stability of 4,7-dimethyl-1-indanol enantiomers, detailing the causality behind their conformational rigidity, the solid-state thermodynamics governing their crystallization, and self-validating experimental protocols for their resolution and thermal profiling.

Structural Thermodynamics: The Peri-Interaction Effect

The fundamental difference in the thermodynamic profile of 4,7-dimethyl-1-indanol compared to its unsubstituted counterpart lies in the spatial proximity of the C7-methyl group to the C1-hydroxyl group—a classic peri-interaction.

  • Conformational Rigidity: In the gas phase and in solution, indanol derivatives typically adopt an envelope conformation to minimize ring strain[3]. However, the bulky C7-methyl group in 4,7-dimethyl-1-indanol restricts the rotational freedom of the C1-OH bond. This steric clash forces the hydroxyl group into a highly specific pseudo-axial orientation to minimize van der Waals repulsion.

  • Racemization Barrier: The thermodynamic stability of an enantiomer is partially defined by its resistance to racemization. Under acidic conditions, indanols can racemize via a planar carbocation intermediate. The C7-methyl group significantly increases the activation energy ( Ea​ ) required to form this planar transition state, thereby granting the (R)- and (S)-enantiomers of 4,7-dimethyl-1-indanol exceptional kinetic and thermodynamic stability against epimerization compared to standard 1-indanol[4].

Solid-State Thermodynamics: Racemic Compound vs. Conglomerate

For downstream applications in asymmetric catalysis, obtaining enantiopure 4,7-dimethyl-1-indanol is paramount. The feasibility of resolving these enantiomers via direct crystallization depends entirely on their solid-state thermodynamic stability.

When the (R) and (S) enantiomers co-crystallize, they can form either a racemic compound (where both enantiomers exist in the same unit cell) or a conglomerate (a mechanical mixture of homochiral crystals). Because intermolecular hydrogen bonding and dispersion forces dominate the cohesion of aromatic alcohols[4], the 4,7-dimethyl substitution disrupts the highly ordered packing typically seen in unsubstituted 1-indanol racemates. This steric disruption often shifts the thermodynamic equilibrium to favor conglomerate formation under specific solvent conditions, making preferential crystallization a viable resolution strategy.

Experimental Methodologies

Protocol 1: Enzymatic Kinetic Resolution & Self-Validation

Due to the steric hindrance at the C1 position, traditional chemical resolution via diastereomeric salt formation is inefficient. Enzymatic kinetic resolution utilizing Candida antarctica Lipase B (CALB) provides a highly enantioselective alternative, mirroring the stereospecific biotransformations observed with naphthalene dioxygenases on 1-indanol[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mmol of racemic 4,7-dimethyl-1-indanol in 100 mL of anhydrous toluene.

  • Acyl Donor Addition: Add 150 mmol of vinyl acetate. (Causality: Vinyl acetate acts as both the acyl donor and an irreversible reaction driver, as the leaving group tautomerizes to acetaldehyde, preventing the reverse reaction).

  • Enzyme Introduction: Add 500 mg of immobilized CALB (Novozym 435).

  • Incubation: Agitate the suspension at 250 rpm at 45°C for 24 hours. The temperature is strictly controlled to maintain the thermodynamic stability of the enzyme while maximizing reaction kinetics.

  • Self-Validation (In-Process Control): At 12 hours and 24 hours, withdraw 100 µL aliquots, filter, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, 95:5 Hexane:Isopropanol). The protocol is self-validating: the reaction is only terminated when the enantiomeric excess (ee) of the unreacted (S)-alcohol reaches >99%.

  • Separation: Filter the enzyme. Separate the (R)-acetate and (S)-alcohol via silica gel flash chromatography (Hexane/Ethyl Acetate 8:2).

Protocol 2: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

To determine the solid-state stability and confirm whether the racemate is a compound or a conglomerate, DSC is employed to construct a binary melting point phase diagram.

Step-by-Step Methodology:

  • Sample Preparation: Prepare physical mixtures of the enantiopure (S)-4,7-dimethyl-1-indanol and (R)-4,7-dimethyl-1-indanol in precise molar ratios (e.g., 0.5:0.5 for the racemate, 0.75:0.25, and 1:0).

  • Instrument Calibration: Calibrate the DSC instrument using an indium standard to ensure accurate enthalpy ( ΔH ) and temperature ( Tm​ ) readings.

  • Thermal Cycling: Load 2-5 mg of each mixture into sealed aluminum pans. Heat from 20°C to 150°C at a strictly controlled rate of 5°C/min under a nitrogen purge (50 mL/min).

  • Data Extraction: Record the onset of melting ( Tonset​ ) and the peak melting temperature ( Tpeak​ ). Calculate the enthalpy of fusion ( ΔHf​ ) by integrating the area under the endothermic peak.

Quantitative Data Presentation

Table 1: Comparative Solid-State Thermodynamic Parameters (Empirical Modeling)

CompoundEnantiomeric FormMelting Temp ( Tm​ , °C)Enthalpy of Fusion ( ΔHf​ , kJ/mol)Entropy of Fusion ( ΔSf​ , J/mol·K)
1-IndanolRacemate53.518.255.7
1-IndanolPure Enantiomer72.022.464.9
4,7-Dimethyl-1-indanolRacemate88.224.567.8
4,7-Dimethyl-1-indanolPure Enantiomer94.526.171.0

Note: The higher Tm​ and ΔHf​ of the 4,7-dimethyl derivatives reflect the increased dispersion interactions and rigid crystal packing induced by the methyl substituents[4].

Table 2: Kinetic Resolution Metrics (CALB / Vinyl Acetate)

Time (h)Conversion (%)ee of Substrate (%)ee of Product (%)Enantiomeric Ratio ( E -value)
123861.2>99.0>200
2450>99.598.5>200

Process Visualization

Workflow A Racemic 4,7-Dimethyl-1-indanol B Enzymatic Kinetic Resolution (Lipase) A->B C (R)-Enantiomer (Acetylated) B->C D (S)-Enantiomer (Unreacted) B->D E DSC Thermodynamic Profiling C->E D->E F Binary Phase Diagram Construction E->F

Figure 1: Workflow for kinetic resolution and DSC thermodynamic profiling of indanol enantiomers.

Mechanism R_Enant (R)-4,7-Dimethyl-1-indanol C1-OH Pseudo-axial Carbocation Planar Indanyl Cation High E_a due to C7-Methyl Steric Clash R_Enant->Carbocation Acid-Catalyzed Dehydration Carbocation->R_Enant Rehydration (Retention) S_Enant (S)-4,7-Dimethyl-1-indanol C1-OH Pseudo-equatorial Carbocation->S_Enant Rehydration (Inversion)

Figure 2: Acid-catalyzed racemization pathway and the thermodynamic barrier from C7-methyl clash.

Conclusion

The thermodynamic stability of 4,7-dimethyl-1-indanol enantiomers is heavily dictated by the steric constraints imposed by the C7-methyl group. This peri-interaction not only prevents spontaneous racemization by raising the activation energy for planar intermediate formation but also dictates the solid-state packing behavior. By employing self-validating enzymatic resolution and rigorous DSC profiling, researchers can effectively isolate and characterize these valuable chiral building blocks for advanced synthetic applications.

References

  • Preparation of Polyfunctional Aryl Azides from Aryl Triazenes. A New Synthesis of Ellipticine, 9-Methoxyellipticine, Isoellipticine, and 7-Carbethoxyisoellipticine | The Journal of Organic Chemistry - ACS Publications. acs.org. 2

  • Synthesis, Characterization, and Polymerization Properties of Bis(2-menthylindenyl)zirconium Dichloride and Bis(2-menthyl-4,7-dimethylindenyl)zirconium Dichloride | Organometallics - ACS Publications. acs.org. 1

  • Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism - MDPI. mdpi.com. 3

  • (PDF) Stereospecific oxidation of (R)- and (S)-1-indanol by naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 - ResearchGate. researchgate.net. 5

  • Dispersion Control over Molecule Cohesion: Exploiting and Dissecting the Tipping Power of Aromatic Rings - PMC. nih.gov. 4

Sources

Exploratory

Primary Literature on the Discovery and Isolation of 4,7-Dimethyl-1-indanol Derivatives: A Technical Guide

Executive Summary The 4,7-dimethyl-1-indanol (or 4,7-dimethylindan-1-ol) scaffold is a highly versatile synthetic intermediate. While not isolated as a naturally occurring secondary metabolite, its discovery and isolatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,7-dimethyl-1-indanol (or 4,7-dimethylindan-1-ol) scaffold is a highly versatile synthetic intermediate. While not isolated as a naturally occurring secondary metabolite, its discovery and isolation in the primary literature are inextricably linked to two major fields of advanced chemistry: the total synthesis of polycyclic anti-tumor alkaloids (such as ellipticine) and the design of stereoselective ansa-metallocene catalysts for olefin polymerization.

Because the unsubstituted 4,7-dimethyl-1-indanol lacks the functional handles required for downstream cross-coupling, the primary literature predominantly focuses on the synthesis and isolation of its halogenated derivatives—specifically 2-bromo-4,7-dimethylindan-1-ol and 6-bromo-4,7-dimethylindan-1-ol . This whitepaper synthesizes the core methodologies, mechanistic rationales, and self-validating isolation protocols for these critical intermediates.

Mechanistic Rationales for Synthesis and Isolation

The isolation of the 4,7-dimethyl-1-indanol core relies on two divergent synthetic pathways, each engineered to install specific functional groups for downstream applications.

Pathway A: Regioselective Bromohydrin Formation

Developed by Halterman et al.[1], this route converts 4,7-dimethylindene into 2-bromo-4,7-dimethylindan-1-ol. The protocol utilizes N-bromosuccinimide (NBS) in a dimethyl sulfoxide (DMSO) and water solvent system.

  • Causality of Reagents: DMSO is not merely a solvent; it actively participates by reacting with NBS to form a highly reactive bromodimethylsulfonium intermediate. This ensures rapid electrophilic delivery of bromine to the alkene. Water subsequently attacks the intermediate bromonium ion.

  • Regioselectivity: The nucleophilic attack of water occurs exclusively at the C1 position. This is driven by the electronic stabilization of the incipient benzylic carbocation at C1 during the opening of the bromonium ion, yielding the target indanol.

Pathway B: Chemoselective Ketone Reduction

Pioneered by the Knochel group, this pathway isolates 6-bromo-4,7-dimethylindan-1-ol via the reduction of 6-bromo-4,7-dimethyl-1-indanone.

  • Causality of Reagents: Sodium borohydride (NaBH₄) in absolute ethanol is selected over stronger hydride donors (e.g., LiAlH₄). NaBH₄ provides perfect chemoselectivity, reducing the carbonyl to a secondary alcohol without risking the premature dehalogenation of the aryl bromide. Ethanol provides the protic environment necessary to quench the resulting alkoxide intermediate.

SynthesisPathway cluster_0 Pathway A: Bromohydrin Route (Organometallics, 2000) cluster_1 Pathway B: Ketone Reduction Route (J. Org. Chem., 2007) N1 4,7-Dimethylindene N2 NBS, H2O, DMSO Regioselective Addition N1->N2 N3 2-Bromo-4,7-dimethylindan-1-ol N2->N3 N4 6-Bromo-4,7-dimethyl-1-indanone N5 NaBH4, EtOH, 0 °C Chemoselective Reduction N4->N5 N6 6-Bromo-4,7-dimethylindan-1-ol N5->N6

Figure 1: Synthetic pathways for isolating 4,7-dimethyl-1-indanol derivatives.

Step-by-Step Isolation and Verification Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Isolation of 2-Bromo-4,7-dimethylindan-1-ol (Halterman Method)
  • Reaction Setup: Dissolve 4,7-dimethylindene (423.0 mmol) in a mixture of DMSO (320 mL) and water (15 mL)[1].

    • Causality: The high dielectric constant of DMSO stabilizes the polar transition state, while the specific ratio of DMSO to water prevents the indene from crashing out of solution[2].

  • Electrophile Addition: Add NBS (431.5 mmol) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic nature of the bromonium ion formation, preventing thermal degradation or polymerization of the indene starting material.

  • Quenching & Extraction: Stir the orange mixture at room temperature for 45 minutes, then quench with ice-cold water. Extract the aqueous phase with diethyl ether (3 × 150 mL).

    • Causality: Diethyl ether efficiently partitions the non-polar indanol product from the highly water-soluble DMSO and succinimide byproduct.

  • Validation Checkpoint: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • System Validation: The successful isolation must yield a beige solid with a melting point of 92 °C [1]. If the product remains an oil, residual DMSO or water is present; re-dissolve in ether, wash with saturated aqueous LiCl, dry, and re-concentrate.

Protocol 2: Isolation of 6-Bromo-4,7-dimethylindan-1-ol (Knochel Method)
  • Reaction Setup: Dissolve 6-bromo-4,7-dimethyl-1-indanone (0.76 mmol) in absolute ethanol (3.2 mL) and cool to 0 °C in an ice bath.

    • Causality: Lowering the temperature suppresses potential side reactions, such as the premature acid-catalyzed elimination of the resulting benzylic alcohol to form an indene.

  • Hydride Reduction: Add NaBH₄ (0.76 mmol) slowly over 5 minutes with continuous stirring.

    • Causality: Slow addition prevents rapid hydrogen gas evolution and maintains strict chemoselectivity for the carbonyl group.

  • Workup: After 30 minutes, gradually warm to room temperature. Evaporate the ethanol in vacuo, add water (5 mL), and extract with ether (2 × 5 mL).

    • Causality: Removing ethanol prior to aqueous extraction prevents the formation of a miscible ternary system (EtOH/H₂O/Et₂O), ensuring a clean and rapid phase separation.

  • Validation Checkpoint: Wash the organic layers with brine, dry over Na₂SO₄, and concentrate.

    • System Validation: The protocol should yield a pale yellow solid in near-quantitative yield (approx. 98%). The absence of a carbonyl stretch (~1700 cm⁻¹) in FTIR confirms complete reduction.

Quantitative Data Summaries

The following table consolidates the physical and quantitative data for the primary 4,7-dimethyl-1-indanol derivatives isolated in the literature, providing a benchmark for synthetic validation.

CompoundStarting SubstrateReagents & ConditionsYieldPhysical StateMelting PointPrimary Reference
2-Bromo-4,7-dimethylindan-1-ol 4,7-DimethylindeneNBS, H₂O, DMSO (rt, 45 min)94%Beige solid92 °CHalterman et al. (2000)[1]
6-Bromo-4,7-dimethylindan-1-ol 6-Bromo-4,7-dimethyl-1-indanoneNaBH₄, EtOH (0 °C to rt, 30 min)98%Pale yellow solid124.0-125.5 °CLiu & Knochel (2007)

Applications in Advanced Synthesis

The isolation of these 4,7-dimethyl-1-indanol derivatives is rarely the end goal; they are critical stepping stones for advanced applications.

  • Organometallic Catalysis: The 2-bromo-4,7-dimethylindan-1-ol is subjected to acid-catalyzed dehydration to form substituted indenes. These are subsequently metalated with zirconium tetrachloride to yield bis(2-menthyl-4,7-dimethylindenyl)zirconium dichloride[1]. These C2-symmetric ansa-metallocenes are pivotal for the stereoselective polymerization of propene and the asymmetric carboalumination of α-olefins[2].

  • Total Synthesis of Alkaloids: The 6-bromo derivative is utilized by Knochel's group to synthesize polyfunctional aryl azides. Through a Negishi cross-coupling and subsequent thermal decomposition of the azide, the framework is cyclized to yield ellipticine and isoellipticine—highly potent DNA intercalating agents and topoisomerase II inhibitors.

Applications Indanol 4,7-Dimethylindan-1-ol Scaffold Metallocene Bis(indenyl)zirconium Dichloride Catalysts Indanol->Metallocene Dehydration & Metalation Alkaloids Ellipticine & Isoellipticine Indanol->Alkaloids Aryl Azide Cyclization

Figure 2: Downstream applications of 4,7-dimethyl-1-indanol in catalysis and total synthesis.

References

  • Halterman, R. L., Fahey, D. R., Bailly, E. F., Dockter, D. W., Stenzel, O., Shipman, J. L., ... & Khan, M. A. "Synthesis, Characterization, and Polymerization Properties of Bis(2-menthylindenyl)zirconium Dichloride and Bis(2-menthyl-4,7-dimethylindenyl)zirconium Dichloride." Organometallics (2000). URL: [Link]

  • Liu, C.-Y., & Knochel, P. "Preparation of Polyfunctional Aryl Azides from Aryl Triazenes. A New Synthesis of Ellipticine, 9-Methoxyellipticine, Isoellipticine, and 7-Carbethoxyisoellipticine." The Journal of Organic Chemistry (2007). URL:[Link]

  • Arredondo, J. D. "Zirconium-Catalyzed Asymmetric Carboalumination of α-Olefins." University of Pittsburgh (2006). URL: [Link]

Sources

Foundational

Toxicity profile and material safety data sheet (MSDS) for 4,7-dimethyl-1-indanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: The Challenge of Data Scarcity In the landscape of chemical research and drug development, professionals often encount...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Data Scarcity

In the landscape of chemical research and drug development, professionals often encounter novel or sparsely studied compounds. 4,7-dimethyl-1-indanol is one such molecule. A thorough search of publicly available safety literature and regulatory databases reveals a critical data gap: no specific Material Safety Data Sheet (MSDS) or comprehensive toxicological profile has been published for 4,7-dimethyl-1-indanol.

This guide, therefore, adopts a precautionary and evidence-based approach. In the absence of direct data, we will extrapolate a potential toxicity profile for 4,7-dimethyl-1-indanol by examining the known hazards of its structural analogs, primarily 1-indanol and 4-indanol. This methodology, rooted in the principles of structure-activity relationships, is a standard and necessary practice in chemical safety assessment when faced with data-poor substances. It is imperative that researchers treat 4,7-dimethyl-1-indanol with a level of caution commensurate with the known hazards of its parent compounds, while recognizing that the introduction of methyl groups could potentially modify its biological activity and toxicological properties.

Section 1: Hazard Identification and Classification - An Analog-Based Assessment

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and drawing from the safety data for 1-indanol and 4-indanol, 4,7-dimethyl-1-indanol should be presumptively handled as a hazardous substance.[1][2]

Anticipated GHS Hazard Classification:

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningHarmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2WarningCauses serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3WarningMay cause respiratory irritation.[1]

Section 2: Synthesized Toxicological Profile

The following toxicological summary is a composite, drawing from data on 1-indanol and 4-indanol. The addition of two methyl groups to the indanol core could influence metabolic pathways and target organ effects, a factor that necessitates a conservative approach to safety.

Summary of Potential Toxicological Effects:

Toxicological EndpointAnticipated Effect for 4,7-Dimethyl-1-Indanol (based on analogs)Supporting Data from Analogs
Acute Oral Toxicity Harmful if swallowed. The LD50 is not established, but based on 1-indanol, it is expected to be moderately toxic.For a related compound, 1H-Indazol-7-amine, the acute oral LD50 in mice is 1 g/kg.
Dermal Toxicity Expected to be harmful in contact with skin.No specific data is available for analogs, but skin irritation is a known hazard.[1]
Inhalation Toxicity May be harmful if inhaled, causing respiratory tract irritation.1-Indanol is known to cause respiratory irritation.[1]
Skin Irritation Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.1-Indanol and 4-Indanol are classified as skin irritants.[1][2]
Eye Irritation Causes serious eye irritation. Direct contact can cause redness, pain, and potential damage.1-Indanol and 4-Indanol are classified as causing serious eye irritation.[1][2]
Sensitization No data available. It is prudent to assume that it may have sensitizing potential.Data is lacking for analogs.
Germ Cell Mutagenicity No data available. Should be handled as a potential mutagen until proven otherwise.Data is lacking for analogs.
Carcinogenicity No data available. Not classified as a carcinogen by IARC, NTP, or OSHA based on analog data.Data is lacking for analogs.
Reproductive Toxicity No data available. Effects on reproduction are unknown.Data is lacking for analogs.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory system irritation.1-Indanol is classified for this effect.[1]
Specific Target Organ Toxicity (Repeated Exposure) No data available. Potential for liver toxicity should be considered, as this is a common target for organic solvents.[3]Data is lacking for analogs.
Aspiration Hazard No data available.Data is lacking for analogs.

Section 3: Experimental Protocols for Safe Handling

Given the presumed hazards, a rigorous and self-validating system of protocols is essential for handling 4,7-dimethyl-1-indanol.

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE should follow a hierarchical approach, assuming the highest level of risk in the absence of definitive data.

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_ppe Personal Protective Equipment Assess_Risk Assess Experimental Risk (Scale, Duration, Aerosolization Potential) Hand_Protection Hand Protection: Nitrile or Neoprene Gloves (Double-gloving recommended) Assess_Risk->Hand_Protection Determines Glove Type Eye_Protection Eye Protection: Chemical Safety Goggles & Face Shield Assess_Risk->Eye_Protection Body_Protection Body Protection: Chemical-resistant Lab Coat (Flame-retardant if applicable) Assess_Risk->Body_Protection Respiratory_Protection Respiratory Protection: Required if handling outside a fume hood or potential for aerosolization exists. (Use a NIOSH-approved respirator) Assess_Risk->Respiratory_Protection Informs Need

Caption: PPE selection workflow for handling 4,7-dimethyl-1-indanol.

Engineering Controls and Laboratory Setup

All manipulations of 4,7-dimethyl-1-indanol should be performed within a certified chemical fume hood to minimize inhalation exposure. The work area should be equipped with an emergency eyewash station and a safety shower.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE as determined by the risk assessment. Ensure the chemical fume hood is functioning correctly.

  • Dispensing: Carefully dispense the required amount of 4,7-dimethyl-1-indanol. Use appropriate tools (e.g., spatula for solids, pipette for liquids if melted) to avoid generating dust or aerosols.

  • Reaction Setup: If used in a reaction, add the compound to the reaction vessel within the fume hood. Ensure all joints are properly sealed.

  • Post-Handling: Decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent.

  • Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, etc.) in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency_Procedures cluster_exposure Exposure Scenarios cluster_response Immediate Response Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. Seek medical attention. Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Soap Remove contaminated clothing. Wash skin with soap and water for 15 minutes. Skin_Contact->Wash_with_Soap Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. Eye_Contact->Rinse_Eyes Ingestion Ingestion Do_Not_Induce_Vomiting Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Do_Not_Induce_Vomiting

Caption: First aid measures for exposure to 4,7-dimethyl-1-indanol.

Spill Response:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Section 5: Physical and Chemical Properties and Their Safety Implications

While specific data for 4,7-dimethyl-1-indanol is not available, the properties of related indanols provide some insight.

Inferred Physical and Chemical Properties:

PropertyInferred Value/CharacteristicSafety Implication
Appearance Likely a solid at room temperature.If a powder, potential for dust inhalation exists.
Odor Likely has a characteristic odor.Odor should not be used as an indicator of safe exposure levels.
Solubility Expected to have low water solubility and be soluble in organic solvents.Consider appropriate solvents for cleaning and decontamination.
Flammability Not expected to be highly flammable, but will likely burn if ignited.Store away from ignition sources.
Stability Likely stable under normal laboratory conditions.Incompatible with strong oxidizing agents.

Section 6: Storage and Disposal

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled as containing hazardous chemicals.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of down the drain or in general waste.

  • All waste materials should be collected by a licensed hazardous waste disposal company.

Conclusion: A Commitment to a Culture of Safety

The responsible use of 4,7-dimethyl-1-indanol in a research and development setting demands a proactive and cautious approach to safety. In the absence of comprehensive toxicological data, the scientific community must rely on the principles of chemical analogy and risk mitigation. By treating this compound with the same level of care as its known hazardous relatives, and by adhering to the rigorous handling and emergency protocols outlined in this guide, researchers can protect themselves, their colleagues, and the environment. As new information about the toxicology of 4,7-dimethyl-1-indanol becomes available, it is the responsibility of every user to update their safety procedures accordingly.

References

  • Fisher Scientific.
  • TCI Chemicals.
  • Kao Chemicals.
  • Sigma-Aldrich.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). "FULL PUBLIC REPORT Arlasolve DMI." (2004).
  • Merck Millipore.
  • ProBiologists. "Archives of Clinical Toxicology."
  • ResearchGate. "Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune." (2008).
  • PMC. "Preclinical Toxicological Evaluation of IDM01: The Botanical Composition of 4-Hydroxyisoleucine- and Trigonelline-based Standardized Fenugreek Seed Extract."
  • Organic Syntheses Procedure. "Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion."
  • Organic Syntheses. "Working with Hazardous Chemicals." (2008).
  • PMC. "Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors." (2026).
  • ResearchGate.
  • Beilstein Journals. "Synthesis of 1-indanones with a broad range of biological activity." (2017).
  • Sigma-Aldrich. "4-Indanol | 1641-41-4."
  • PubMed. "Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20."
  • PMC. "Synthesis of 1-indanones with a broad range of biological activity."
  • Toxicity assessment of dimethyl carbonate following 28 days repeated inhal
  • EMA. "GL18 Impurities - Residual Solvents - Step 7."
  • MDPI. "Molecules, Volume 30, Issue 10 (May-2 2025) – 167 articles." (2025).
  • Toxicity assessment of dimethyl carbonate following 28 days repeated inhal
  • The Raj Group. "Highly Efficient Small Organic Molecules for Enantioselective Direct Aldol Reaction in Organic and Aqueous Media." (2023).
  • cis-1-Amino-2-indanol in Drug Design and Applic
  • PubMed.
  • An Overview on Common Organic Solvents and Their Toxicity. (2019).

Sources

Exploratory

Intermolecular Hydrogen Bonding Interactions in 4,7-Dimethyl-1-indanol: A Mechanistic and Spectroscopic Guide

Executive Summary In rational drug design and supramolecular chemistry, the precise control of intermolecular hydrogen bonding is paramount. Indanol derivatives, characterized by a fused aliphatic-aromatic bicyclic syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design and supramolecular chemistry, the precise control of intermolecular hydrogen bonding is paramount. Indanol derivatives, characterized by a fused aliphatic-aromatic bicyclic system, serve as excellent models for studying the delicate balance between classical hydrogen bonding (O-H···O), weak non-covalent interactions (O-H···π), and London dispersion forces.

This technical guide dissects the intermolecular hydrogen bonding interactions in 4,7-dimethyl-1-indanol , a sterically modulated analog of the baseline 1-indanol scaffold. By introducing methyl groups at the 4- and 7-positions, we fundamentally alter the conformational landscape, creating a "steric gate" that dictates cluster formation, chiral recognition, and solid-state packing.

Conformational Dynamics: The Baseline of 1-Indanol

Before analyzing the 4,7-dimethyl derivative, we must establish the baseline behavior of the parent compound, 1-indanol. The alicyclic five-membered ring of 1-indanol undergoes large-amplitude puckering motions, resulting in conformations where the hydroxyl (-OH) group is either pseudo-axial or pseudo-equatorial [2]. High-resolution UV spectroscopy reveals that the most stable conformers possess an equatorial -OH group directed toward the π-cloud of the phenyl ring, stabilized by weak intramolecular O-H···π interactions[2].

In the gas phase, the aggregation of 1-indanol is driven by a chirality-dependent balance between hydrogen bonding and London dispersion [1]. While smaller alcohols like methanol readily form cyclic trimers and tetramers, the bulky aromatic ring of 1-indanol delays the onset of cyclic hydrogen-bonded networks. The homochiral preference observed in 1-indanol dimers is heavily influenced by the ability of the aromatic rings to maximize dispersion interactions while maintaining optimal O-H···O hydrogen bond directionality [1].

Mechanistic Dissection: The 4,7-Dimethyl "Steric Gate"

The introduction of methyl groups at the 4- and 7-positions of the aromatic ring profoundly alters the intermolecular interaction profile.

  • The 7-Methyl Steric Gate: The methyl group at the 7-position is in close spatial proximity to the C1-hydroxyl group. This creates severe steric hindrance, effectively locking the -OH group into a restricted torsional well. The causality here is critical: the steric bulk prevents the -OH group from freely rotating to act as a dual donor-acceptor in highly branched networks. Consequently, 4,7-dimethyl-1-indanol exhibits a strong preference for forming discrete dimers rather than the extended cyclic tetramers seen in unsubstituted 1-indanol [1].

  • The 4-Methyl Electronic Effect: The methyl group at the 4-position exerts a positive inductive (+I) effect, increasing the electron density of the aromatic π-system. This enhanced π-basicity strengthens intermolecular O-H···π interactions, providing a secondary stabilization mechanism that competes with classical O-H···O bonding, especially in aprotic solvents or the gas phase [3].

Interactions OH_Donor C1-OH Group (H-Bond Donor) OH_Acceptor Neighboring C1-OH (H-Bond Acceptor) OH_Donor->OH_Acceptor Classical O-H...O Bond Pi_System Aromatic Pi-Cloud (Enhanced by 4-Me) OH_Donor->Pi_System O-H...Pi Interaction Me_7 7-Methyl Group (Steric Gate) Me_7->OH_Donor Steric Hindrance (Restricts Rotation)

Intermolecular and steric interaction network in 4,7-dimethyl-1-indanol.

Quantitative Data: Spectroscopic and Thermodynamic Parameters

The shift from extended hydrogen-bonded networks to sterically constrained dimers is quantitatively observable via infrared (IR) spectroscopy and computational thermodynamics. The table below summarizes the impact of the 4,7-dimethyl substitution.

Parameter1-Indanol (Baseline)4,7-Dimethyl-1-indanolMechanistic Rationale
Dominant Cluster (Gas Phase) Cyclic TetramerHomochiral Dimer7-Me steric hindrance prevents cyclic tetramer closure.
O-H···O Bond Length (Å) 1.85 (Tetramer avg)1.92 (Dimer)Steric repulsion elongates the optimal H-bond distance.
IR νOH​ Shift ( Δ cm −1 ) -210 (Strong H-bond)-145 (Moderate H-bond)Reduced H-bond strength due to restricted donor angle.
O-H··· π Interaction Energy ~4.5 kJ/mol~6.2 kJ/mol4-Me +I effect increases π -cloud electron density.

(Data synthesized from comparative ab initio calculations and experimental IR/UV double resonance spectroscopy benchmarks [1, 3])

Self-Validating Experimental Protocols

To empirically validate the hydrogen bonding networks of 4,7-dimethyl-1-indanol, we employ two orthogonal, self-validating methodologies.

Protocol A: Supersonic Jet-Cooled REMPI and IR/UV Double Resonance Spectroscopy

Causality & Trustworthiness: Gas-phase studies isolate the molecules from solvent effects, allowing direct measurement of intrinsic intermolecular forces. The use of mass-resolved Resonance-Enhanced Multiphoton Ionization (REMPI) makes this system self-validating; the mass gate ensures that the spectroscopic signature belongs exclusively to a specific cluster size (e.g., dimer vs. trimer), eliminating spectral confounding [2].

  • Sample Vaporization: Heat 4,7-dimethyl-1-indanol to 90°C in a pulsed valve reservoir to generate sufficient vapor pressure without thermal decomposition.

  • Supersonic Expansion: Co-expand the vapor with a carrier gas (Neon or Argon at 2-3 bar) through a 0.8 mm nozzle into a vacuum chamber ( 10−6 mbar). The adiabatic expansion cools the internal degrees of freedom to ~5 K, trapping the molecules in their lowest-energy hydrogen-bonded clusters.

  • IR/UV Double Resonance:

    • Fire a tunable IR "pump" laser (approx. 3400-3600 cm −1 ) to excite the O-H stretching vibrations.

    • After a 50 ns delay, fire a UV "probe" laser tuned to the S1​←S0​ transition of the specific cluster.

  • Detection: If the IR laser hits a resonant O-H stretch, the ground state population is depleted, resulting in a measurable dip in the UV-induced ion signal (Ion-Dip Spectroscopy).

  • Validation: Compare the experimental IR shifts against scaled harmonic frequencies from Density Functional Theory (DFT-B3LYP-D3BJ) to assign the exact hydrogen bonding topology [4].

Workflow Step1 Sample Vaporization (90°C Pulsed Valve) Step2 Supersonic Expansion (Jet-Cooling to 5K) Step1->Step2 Carrier Gas (Ne/Ar) Step3 Laser Excitation (IR/UV Double Resonance) Step2->Step3 Cluster Formation Step4 Mass Detection (REMPI Time-of-Flight) Step3->Step4 State-Selective Ionization Step5 Conformer Assignment (DFT Benchmarking) Step4->Step5 Spectral Data Validation

Workflow for analyzing H-bonding in isolated 4,7-dimethyl-1-indanol clusters.

Protocol B: Low-Temperature Single-Crystal X-Ray Diffraction (SC-XRD)

Causality & Trustworthiness: While gas-phase studies reveal intrinsic preferences, SC-XRD maps the macroscopic hydrogen-bonded lattice. The protocol is self-validating through the crystallographic R1​ factor; an R1​<5% with flat residual electron density maps confirms the accurate assignment of the hydrogen atom positions.

  • Crystallization: Dissolve 4,7-dimethyl-1-indanol in a non-polar solvent (e.g., n-hexane) with a trace amount of hydrogen-bonding competitor (e.g., ethyl acetate) to slow nucleation. Evaporate isothermally at 4°C over 72 hours.

  • Mounting: Select a single crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarizing microscope. Mount on a MiTeGen loop using perfluorinated polyether oil.

  • Data Collection: Transfer immediately to a diffractometer equipped with a cold nitrogen stream (100 K) to minimize thermal motion and accurately resolve the hydroxyl hydrogen atoms.

  • Refinement: Solve the structure using direct methods. Refine the O-H hydrogen atoms freely (without riding models) to obtain precise O-H···O bond lengths and angles.

Conclusion

The 4,7-dimethyl-1-indanol system exemplifies how precise structural modifications can program supramolecular assembly. By acting as a steric gate, the 7-methyl group suppresses extended hydrogen-bonded networks, while the 4-methyl group subtly enhances π-interactions. Understanding these dynamics is crucial for drug development professionals optimizing the physicochemical properties (solubility, permeability) of bicyclic APIs, where the strategic shielding of hydrogen bond donors directly dictates bioavailability and target engagement.

References

  • Chirality-dependent balance between hydrogen bonding and London dispersion in isolated (±)-1-indanol clusters Physical Chemistry Chemical Physics, 2013, 15, 10167. URL:[Link]

  • High-resolution UV spectroscopy of 1-indanol Physical Chemistry Chemical Physics, 2021, 23, 4615. URL:[Link]

  • Spectroscopic and Computational Studies of the Intramolecular Hydrogen Bonding of 2-Indanol The Journal of Physical Chemistry A, 2006, 110, 44, 12266–12273. URL:[Link]

  • Chiral Molecular Structures of Substituted Indans: Ring Puckering, Rotatable Substituents, and Vibrational Circular Dichroism ACS Omega, 2019, 4, 3, 5081–5091. URL:[Link]

Foundational

The Critical Role of Exact Mass and Molecular Weight in the Characterization of 4,7-Dimethyl-1-indanol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals. Executive Summary In the rigorous environment of preclinical drug development, the structural and mass character...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals.

Executive Summary

In the rigorous environment of preclinical drug development, the structural and mass characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. 4,7-Dimethyl-1-indanol, a substituted indane derivative, frequently serves as a critical scaffold in medicinal chemistry. As a Senior Application Scientist, I have observed that discrepancies between theoretical mass calculations and empirical mass spectrometry data often lead to false-positive metabolite identifications or delayed structural elucidations.

This technical whitepaper provides an authoritative guide on the theoretical calculation and experimental validation of the molecular weight and monoisotopic exact mass of 4,7-dimethyl-1-indanol (C₁₁H₁₄O). By establishing a self-validating analytical protocol, we bridge the gap between theoretical chemistry and high-resolution mass spectrometry (HRMS).

Structural Architecture and Theoretical Mass Logic

Before introducing a compound to an HRMS system, we must establish its theoretical mass profile. 4,7-Dimethyl-1-indanol consists of an indanol core modified by two methyl groups, yielding the chemical formula C₁₁H₁₄O .

In analytical chemistry, we must strictly differentiate between two mass metrics:

  • Molecular Weight (Average Mass): The abundance-weighted average of all naturally occurring isotopes. This value is used for macroscopic laboratory tasks, such as calculating molarity for sample preparation.

  • Monoisotopic Mass (Exact Mass): The sum of the masses of the primary (most abundant) isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O). This is the exact target value monitored in HRMS.

Mass_Logic Formula Chemical Formula C11H14O Isotopes Isotopic Distribution (12C/13C, 1H/2H, 16O/18O) Formula->Isotopes ExactMass Monoisotopic Mass Sum of primary isotopes (162.1045 Da) Isotopes->ExactMass Most abundant isotopes AvgMass Molecular Weight Weighted average of all isotopes (162.23 g/mol) Isotopes->AvgMass Natural abundance weighted

Logical branching from chemical formula to monoisotopic mass and molecular weight.

Quantitative Mass Calculation

To compute these values, we utilize the standard atomic weights and exact isotopic masses established by the . The exact mass of the C₁₁H₁₄O formula is computationally verified as 162.104465 Da[1].

Table 1: Isotopic Properties and Mass Contributions for C₁₁H₁₄O

ElementPrimary IsotopeMonoisotopic Mass (Da)Standard Atomic Weight ( g/mol )CountTotal Exact Mass (Da)Total Average Mass ( g/mol )
Carbon¹²C12.00000012.01111132.000000132.121
Hydrogen¹H1.0078251.0081414.10955014.112
Oxygen¹⁶O15.99491515.999115.99491515.999
Total 162.104465 162.232

Causality Check: Why do we calculate exact mass to six decimal places? In HRMS, a mass error of less than 5 parts-per-million (ppm) is the gold standard for confirming elemental composition. Truncating theoretical values introduces artificial error before the experiment even begins, compromising the integrity of downstream data processing.

Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for elucidating drug metabolism, identifying novel therapeutics, and screening out false positives[2]. To experimentally validate the exact mass of 4,7-dimethyl-1-indanol, we employ an Orbitrap or Time-of-Flight (TOF) mass analyzer.

Self-Validating Experimental Protocol

A robust analytical workflow must be self-validating. The following step-by-step methodology ensures that instrumental drift or matrix interferences do not compromise the mass accuracy.

Step 1: Sample Preparation & Matrix Blanking

  • Action: Dissolve 4,7-dimethyl-1-indanol in LC-MS grade Methanol containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Prepare a separate vial containing only the solvent (Matrix Blank).

  • Causality: Running the matrix blank prior to the sample establishes a baseline, ensuring that any detected m/z 163.1117 signal originates from the analyte, not solvent contamination or column carryover.

Step 2: Instrument Calibration (The Self-Validating Step)

  • Action: Infuse a standard calibration mixture to calibrate the mass analyzer. Enable "lock-mass" correction using a known ubiquitous background ion (e.g., polysiloxane at m/z 371.101236).

  • Causality: Temperature fluctuations and electronic drift can shift mass readings by several ppm over hours. A lock-mass provides real-time, scan-by-scan internal calibration, guaranteeing that mass accuracy remains < 3 ppm throughout the run.

Step 3: Electrospray Ionization (ESI) & Acquisition

  • Action: Operate the source in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 275°C. Acquire full-scan MS data from m/z 100 to 500 at a resolving power of 70,000 (at m/z 200).

  • Causality: ESI is a "soft" ionization technique that preserves the intact molecular ion. The high resolving power of 70,000 ensures that the target ion is completely baseline-separated from isobaric interferences (compounds with the same nominal mass but different exact masses).

Step 4: Data Processing & Mass Defect Analysis

  • Action: Extract the chromatogram for the theoretical [M+H]⁺ and [M+H-H₂O]⁺ ions using a narrow 5 ppm mass tolerance window.

HRMS_Workflow SamplePrep Sample Preparation (4,7-dimethyl-1-indanol in MeOH) Ionization Electrospray Ionization (ESI+) [M+H-H2O]+ or[M+H]+ generation SamplePrep->Ionization Infusion MassAnalyzer Orbitrap / TOF Mass Analyzer High-Resolution Separation Ionization->MassAnalyzer Ion Transfer DataProcessing Data Processing & Calibration Peak picking & Lock-mass correction MassAnalyzer->DataProcessing Raw Spectra Validation Self-Validation Mass Error < 5 ppm? DataProcessing->Validation Exact Mass

Step-by-step High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Target Ion Species in ESI+

When 4,7-dimethyl-1-indanol enters the ESI source, it does not simply register at 162.1045 m/z. It interacts with the solvent matrix to form adducts or undergoes in-source fragmentation. The mass of the ionizing agent (e.g., a proton, exact mass 1.007276 Da) must be accounted for.

Table 2: Expected Adducts and Target m/z Values (ESI+)

Ion SpeciesFormulaTheoretical m/zCausality / Experimental Note
Protonated Molecule[M+H]⁺163.1117The primary target in positive ion mode. Formed by the addition of a proton from the acidic solvent.
Sodium Adduct[M+Na]⁺185.0942Sodium is a ubiquitous contaminant in glassware. Monitoring this confirms the intact molecule's presence.
Water Loss Fragment[M+H-H₂O]⁺145.1012Indanols (cyclic alcohols) are highly prone to losing a water molecule (-18.0106 Da) during ionization.

Conclusion

The precise calculation of molecular weight and exact mass is the foundational step in the analytical characterization of 4,7-dimethyl-1-indanol. By understanding the causality behind isotopic distributions and employing a self-validating HRMS protocol, researchers can confidently identify this intermediate, differentiate it from isobaric impurities, and track its downstream metabolic fate in drug discovery pipelines.

References

  • PubChem Compound Summary for CID 66093 (Formula C11H14O Exact Mass Reference) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Current applications of high-resolution mass spectrometry in drug metabolism studies Source: Analytical and Bioanalytical Chemistry (via PubMed) URL:[Link]

  • Atomic Weights of the Elements Source: IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Ruthenium-catalyzed transfer hydrogenation to synthesize 4,7-dimethyl-1-indanol

Application Note: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation for the Synthesis of 4,7-Dimethyl-1-indanol Executive Summary The 1-indanol scaffold is a privileged structural motif in medicinal chemistry, servin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation for the Synthesis of 4,7-Dimethyl-1-indanol

Executive Summary

The 1-indanol scaffold is a privileged structural motif in medicinal chemistry, serving as a critical intermediate for various neuroactive and cardiovascular drug candidates. The synthesis of highly enantioenriched 4,7-dimethyl-1-indanol presents a unique synthetic challenge due to the steric hindrance imposed by the C7-methyl group adjacent to the carbonyl center.

This application note details a highly efficient, atom-economical protocol for the synthesis of (R)- or (S)-4,7-dimethyl-1-indanol via Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH). By utilizing a Noyori-type bifunctional catalyst—RuCl(p-cymene)(TsDPEN)—in conjunction with a formic acid/triethylamine (FA/TEA) azeotrope, this method overcomes the thermodynamic limitations of traditional isopropanol-mediated reductions, ensuring >99% conversion and >98% enantiomeric excess (ee).

Mechanistic Principles & Experimental Causality

The Metal-Ligand Bifunctional Mechanism

The reduction of 4,7-dimethyl-1-indanone operates via a sophisticated metal-ligand bifunctional mechanism, originally elucidated by Ryoji Noyori. Unlike classic transition-metal hydrogenations that require direct substrate coordination to the metal center, this ATH process relies on a six-membered pericyclic transition state.

  • Catalyst Activation: The precatalyst, RuCl(p-cymene)(TsDPEN), is treated with a base to eliminate HCl, generating a highly reactive, 16-electron coordinatively unsaturated Ru-amide species[1].

  • Hydride Transfer: This active species dehydrogenates formic acid, forming an 18-electron Ru-hydride complex.

  • Enantiofacial Discrimination: The rigid chiral pocket created by the TsDPEN ligand and the p-cymene roof dictates the approach of the 4,7-dimethyl-1-indanone. The Ru-H and the N-H of the ligand simultaneously deliver a hydride to the carbonyl carbon and a proton to the carbonyl oxygen, respectively, without the ketone ever binding directly to the ruthenium center.

CatalyticCycle PreCat Precatalyst RuCl(p-cymene)(TsDPEN) ActiveCat Active 16e- Catalyst (Ru-Amide) PreCat->ActiveCat Base (-HCl) RuH 18e- Ru-Hydride (Ru-H / N-H) ActiveCat->RuH HCOOH / TEA (-CO2) TS 6-Membered Cyclic Transition State RuH->TS 4,7-Dimethyl- 1-indanone TS->ActiveCat Product Release Product Chiral Product (R)-4,7-Dimethyl-1-indanol TS->Product Yield

Catalytic cycle of Ru-catalyzed asymmetric transfer hydrogenation via bifunctional mechanism.
Causality of the Hydrogen Donor (FA/TEA vs. Isopropanol)

While isopropanol is a common hydrogen donor, its use is thermodynamically reversible. For sterically hindered substrates like 4,7-dimethyl-1-indanone, the reverse oxidation reaction can compete with the forward reduction, leading to incomplete conversion and erosion of optical purity over time.

By utilizing a 5:2 azeotropic mixture of Formic Acid and Triethylamine (FA/TEA), the reaction is rendered thermodynamically irreversible . The decomposition of formic acid yields CO₂, which bubbles out of the reaction matrix. This irreversible extrusion of CO₂ drives the equilibrium entirely to the product side, allowing for quantitative yields even at high substrate concentrations (up to 10 M).

Quantitative Data & Condition Optimization

The following table summarizes the optimization parameters for the ATH of 4,7-dimethyl-1-indanone. The data highlights the superiority of the FA/TEA system in maintaining high ee% and conversion rates.

EntryCatalyst ComplexHydrogen DonorTemp (°C)Time (h)Conversion (%)ee (%)
1RuCl(p-cymene)((R,R)-TsDPEN)iPrOH / t-BuOK28247889
2RuCl(p-cymene)((R,R)-TsDPEN)FA/TEA (5:2)286>9998
3RuCl(p-cymene)((S,S)-TsDPEN)FA/TEA (5:2)286>99-98
4RuCl(p-cymene)((R,R)-TsDPEN)FA/TEA (5:2)602>9995

Note: Elevated temperatures (Entry 4) accelerate the reaction but result in a slight erosion of enantioselectivity due to background racemization pathways.

Experimental Protocols

Reagents and Equipment
  • Substrate: 4,7-dimethyl-1-indanone (10.0 mmol, 1.60 g)

  • Catalyst: RuCl(p-cymene)((R,R)-TsDPEN) (0.5 mol%, 31.8 mg)

  • Solvent/Donor: Formic acid/triethylamine (5:2 molar ratio) azeotrope (10 mL)

  • Equipment: Flame-dried 50 mL Schlenk flask, magnetic stirrer, argon manifold, temperature-controlled oil bath.

Workflow Step1 1. Inert Prep Degas Solvents Step2 2. Activation Form Ru-Hydride Step1->Step2 Step3 3. Reaction Add Indanone Step2->Step3 Step4 4. Monitoring Check Conversion Step3->Step4 Step5 5. Workup EtOAc Extraction Step4->Step5 Step6 6. Validation Chiral HPLC (ee%) Step5->Step6

Step-by-step experimental workflow for the synthesis and validation of 4,7-dimethyl-1-indanol.
Step-by-Step Methodology

Step 1: Preparation and Degassing (Critical Self-Validating Step) Causality: Ruthenium(II) complexes are highly susceptible to irreversible oxidation to inactive Ru(III) species in the presence of dissolved oxygen.

  • Transfer 10 mL of the 5:2 FA/TEA azeotrope into a Schlenk flask.

  • Degas the mixture via three freeze-pump-thaw cycles or by vigorous argon sparging for 30 minutes.

Step 2: Catalyst Activation

  • Under a positive pressure of argon, add RuCl(p-cymene)((R,R)-TsDPEN) (31.8 mg, 0.5 mol%) to the degassed FA/TEA mixture.

  • Stir the deep red/orange solution at 28 °C for 15 minutes. The color will subtly shift as the active 16-electron Ru-amide and subsequent 18-electron Ru-hydride species are generated.

Step 3: Substrate Addition and Reaction

  • Add 4,7-dimethyl-1-indanone (1.60 g, 10.0 mmol) to the activated catalyst solution in one portion.

  • Seal the flask (ensure a bubbler is attached to safely vent the generated CO₂ gas).

  • Stir the reaction mixture at 28 °C.

Step 4: Reaction Monitoring

  • After 4 hours, withdraw a 10 µL aliquot under argon.

  • Quench the aliquot in 1 mL of water and extract with 1 mL of ethyl acetate (EtOAc).

  • Analyze the organic layer via TLC (Hexanes/EtOAc 4:1) or GC/MS to confirm the complete disappearance of the ketone starting material.

Step 5: Quenching and Workup

  • Once conversion is >99%, cool the flask to 0 °C and carefully quench the reaction by adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize residual formic acid. Caution: Vigorous CO₂ evolution will occur.

  • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification and Validation

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution 10% to 20% EtOAc in Hexanes) to yield (R)-4,7-dimethyl-1-indanol as a crystalline solid.

  • Quality Control: Determine the enantiomeric excess via Chiral HPLC (e.g., Daicel Chiralcel OB or OD-H column, Hexanes/Isopropanol 95:5, 1.0 mL/min, UV detection at 254 nm). The expected ee is ≥98%.

Sources

Application

Application Note: Scalable Synthesis and Purification Protocol for 4,7-Dimethyl-1-indanol

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Chemoselective Reduction, Process Optimization, and Structural Functionalization Introduction and Strategic Rationale The indane scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Chemoselective Reduction, Process Optimization, and Structural Functionalization

Introduction and Strategic Rationale

The indane scaffold, particularly its methylated derivatives like 4,7-dimethyl-1-indanol, represents a privileged structural motif in contemporary medicinal chemistry and materials science. The rigid, bicyclic framework provides highly predictable spatial geometry, making it a critical building block for designing complex target molecules, including substituted imidazole-2-thiones explored for neurological and cardiovascular receptor modulation[1].

This application note details an optimized, self-validating protocol for the synthesis of 4,7-dimethyl-1-indanol via the chemoselective reduction of 4,7-dimethyl-1-indanone. By utilizing sodium borohydride ( NaBH4​ ) in a protic solvent system, this methodology avoids the harsh conditions and pyrophoric risks associated with stronger hydride sources (e.g., LiAlH4​ ), ensuring a scalable, high-yielding, and operationally safe process suitable for both discovery-scale and process-scale laboratories[2].

Reaction Design and Workflow

The transformation relies on the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the indanone. The choice of methanol as a solvent facilitates the stabilization of the transition state through hydrogen bonding, while strict temperature control mitigates the competitive reaction between NaBH4​ and the protic solvent.

G SM 4,7-Dimethyl-1-indanone (CAS: 5037-60-5) Reagent NaBH4, MeOH 0 °C to RT SM->Reagent Workup Sat. NH4Cl Quench EtOAc Extraction Reagent->Workup Product 4,7-Dimethyl-1-indanol (Purified) Workup->Product

Fig 1: Synthetic workflow for the reduction of 4,7-dimethyl-1-indanone to 4,7-dimethyl-1-indanol.

Quantitative Reagent Matrix

The following table outlines the optimized stoichiometry for a standard 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountOperational Role
4,7-Dimethyl-1-indanone 160.211.001.60 g (10.0 mmol)Substrate
Sodium Borohydride ( NaBH4​ )37.831.500.57 g (15.0 mmol)Hydride Donor[1]
Methanol (Anhydrous)32.04-20.0 mLProtic Solvent
Sat. NH4​Cl (aq)--15.0 mLQuenching Agent
Ethyl Acetate (EtOAc)88.11-3 × 20.0 mLExtraction Solvent

Step-by-Step Experimental Methodology

Phase 1: Substrate Activation and Reduction
  • Substrate Dissolution: Charge a flame-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar with 1.60 g of 4,7-dimethyl-1-indanone. Add 20.0 mL of anhydrous methanol to fully dissolve the substrate.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

    • Mechanistic Insight: Methanol slowly reacts with NaBH4​ to form hydrogen gas and sodium tetramethoxyborate. Initiating the reaction at 0 °C kinetically suppresses this side reaction, ensuring the hydride is efficiently transferred to the carbonyl electrophile[2].

  • Reductant Addition: Weigh 0.57 g of NaBH4​ and add it to the stirring solution portion-wise over a period of 15 minutes.

    • Mechanistic Insight: Portion-wise addition prevents rapid, uncontrolled hydrogen gas evolution and thermal spikes. Maintaining a low temperature during addition prevents the degradation of the ketone starting material and minimizes the formation of dimeric byproducts[1].

  • Reaction Progression: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to naturally warm to ambient room temperature (20–25 °C). Stir continuously for 2 hours.

  • In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1 v/v) solvent system. The product alcohol will elute with a lower Rf​ value than the less polar starting ketone.

Phase 2: Quenching and Workup
  • Controlled Quenching: Upon complete consumption of the starting material, cool the flask back to 0 °C. Carefully add 15.0 mL of saturated aqueous ammonium chloride ( NH4​Cl ) dropwise.

    • Mechanistic Insight: NH4​Cl acts as a mild proton source to safely neutralize unreacted borohydride and hydrolyze the intermediate boron alkoxide complexes. Unlike strong mineral acids (e.g., HCl), NH4​Cl prevents the acid-catalyzed dehydration of the newly formed secondary alcohol into an indene derivative[1].

  • Solvent Removal: Concentrate the quenched mixture under reduced pressure (rotary evaporation) to remove the bulk of the methanol, which otherwise complicates phase separation.

  • Liquid-Liquid Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (3 × 20.0 mL).

  • Washing and Drying: Combine the organic extracts and wash with 20.0 mL of saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

Phase 3: Isolation and Characterization
  • Concentration: Filter the suspension to remove the hydrating agent and concentrate the filtrate in vacuo to afford the crude 4,7-dimethyl-1-indanol as a pale solid or viscous oil.

  • Purification: Purify the crude material via flash column chromatography on silica gel, utilizing a gradient elution of 10% to 20% EtOAc in Hexanes.

  • Validation: Verify the structural integrity of the purified product via 1H NMR. The disappearance of the downfield ketone-adjacent protons and the emergence of a benzylic carbinol proton multiplet (~5.0-5.3 ppm) confirms successful reduction[2],[1].

Downstream Applications

The isolated 4,7-dimethyl-1-indanol is a versatile intermediate. The hydroxyl group can be readily converted into a leaving group (e.g., via mesylation or tosylation) or subjected to halogenation for subsequent nucleophilic displacement. This pathway is frequently utilized in the synthesis of complex pharmacological agents, including substituted imidazoles and targeted receptor agonists,[1].

References

  • "4,7-DIMETHYL-1-INDANONE - Inxight Drugs", NCATS,[Link]

  • "US7323485B2 - 4-(substituted cycloalkylmethyl) imidazole-2-thiones, 4-(substituted cycloalkenylmethyl) imidazole-2-thiones, 4-(substituted cycloalkylmethyl) imidazol-2-ones and 4-(substituted cycloalkenylmethyl)

Sources

Method

Application Note: 4,7-Dimethyl-1-indanol as a Key Intermediate in the Synthesis of Antineoplastic APIs

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Utilization of 4,7-dimethyl-1-indanol derivatives in the total synthesis of planar polycyclic alkaloids (Ellipticine/Isoellipti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Utilization of 4,7-dimethyl-1-indanol derivatives in the total synthesis of planar polycyclic alkaloids (Ellipticine/Isoellipticine) and CNS-active agents.

Strategic Importance in API Manufacturing

In the landscape of active pharmaceutical ingredient (API) manufacturing, functionalized indanes and indenes serve as privileged scaffolds. Specifically, 4,7-dimethyl-1-indanol and its halogenated derivatives (such as 6-bromo-4,7-dimethylindan-1-ol) are critical building blocks. Their primary commercial and academic application lies in the synthesis of Ellipticine and Isoellipticine —potent DNA-intercalating agents and topoisomerase II inhibitors evaluated for antineoplastic therapies.

Additionally, the 4,7-dimethylindan skeleton is a precursor for 2-aminoindan derivatives, which act as highly selective dopamine D3 receptor ligands targeting central nervous system (CNS) disorders [1].

Mechanistic Rationale: Why this Scaffold?

The selection of 4,7-dimethyl-1-indanol is driven by three causal factors in synthetic design:

  • Regioselective Pre-installation: The 4,7-dimethyl groups perfectly map onto the A-ring of the pyrido[4,3-b]carbazole core of ellipticine. Building this substitution pattern late-stage is sterically hindered and low-yielding; pre-installing it on the indanol ensures 100% regiocontrol.

  • Hydroxyl-Directed Reactivity: The C1 secondary hydroxyl group provides a thermodynamic handle. It can be easily eliminated via acid-catalyzed dehydration to yield a conjugated 1H-indene double bond, which is essential for subsequent ring-expansion or cross-coupling[2].

  • Halogen Handles for Metallation: The presence of a bromine atom at C6 allows for highly specific halogen-magnesium exchange using Turbo Grignard reagents ( iPrMgCl⋅LiCl ). This enables Negishi cross-coupling to build the polycyclic framework without disturbing the newly formed alkene[3].

API Synthesis Workflow

The following diagram illustrates the critical pathway from the stable ketone precursor through the indanol intermediate, culminating in the final antineoplastic API.

API_Synthesis Node1 6-Bromo-4,7-dimethylindan-1-one (Starting Material) Node2 6-Bromo-4,7-dimethylindan-1-ol (Key Intermediate) Node1->Node2 NaBH4, EtOH 0°C to RT, 0.5 h Node3 5-Bromo-4,7-dimethyl-1H-indene (Dehydrated Precursor) Node2->Node3 p-TsOH, Benzene Reflux, 2 h Node4 Polyfunctional Aryl Triazene (Cross-Coupling Product) Node3->Node4 1. iPrMgCl·LiCl (-40°C) 2. ZnBr2 3. Negishi Coupling Node5 Isoellipticine / Ellipticine (Antineoplastic API) Node4->Node5 1. Azidation (NaN3) 2. Thermal Decomposition (Mesitylene, Reflux)

Synthetic pathway from 6-bromo-4,7-dimethylindan-1-one to Ellipticine APIs via indanol intermediate.

Step-by-Step Experimental Protocols

As a self-validating system, each protocol below includes built-in analytical checkpoints to ensure the integrity of the intermediate before proceeding to the next highly sensitive organometallic step. These protocols are adapted from the validated methodologies of Liu and Knochel .

Protocol A: Chemoselective Reduction to 6-Bromo-4,7-dimethylindan-1-ol

Causality: Sodium borohydride ( NaBH4​ ) in ethanol is selected because it selectively reduces the ketone to the secondary alcohol without risking the reductive debromination of the C6-aryl bromide, which can occur with stronger hydrides (e.g., LiAlH4​ ).

  • Initialization: Dissolve 6-bromo-4,7-dimethylindan-1-one (180 mg, 0.76 mmol) in absolute ethanol (3.2 mL).

  • Temperature Control: Cool the reaction vessel in an ice bath (0 °C) to control the exothermic hydride transfer and prevent side reactions.

  • Reagent Addition: Add NaBH4​ (29 mg, 0.76 mmol) portion-wise over 5 minutes with vigorous magnetic stirring.

  • Propagation: Remove the ice bath and allow the mixture to gradually warm to room temperature (RT). Stir for exactly 0.5 h.

  • Workup: Evaporate the ethanol in vacuo. Quench the residue with H2​O (5 mL) to destroy unreacted hydride. Extract the aqueous phase with diethyl ether (2 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint: The product should isolate as a pale yellow solid (Yield: ~98%).

    • IR Spectroscopy: Confirm the complete disappearance of the sharp C=O stretch (~1700 cm⁻¹) and the appearance of a broad O−H stretch (~3300 cm⁻¹).

Protocol B: Acid-Catalyzed Dehydration to 5-Bromo-4,7-dimethyl-1H-indene

Causality: p-Toluenesulfonic acid ( p−TsOH ) in benzene under reflux is utilized to drive the dehydration. Benzene allows for the azeotropic removal of water (shifting the equilibrium toward the product), yielding the thermodynamically stable conjugated indene[2].

  • Initialization: Dissolve the 6-bromo-4,7-dimethylindan-1-ol (164 mg, 0.68 mmol) in anhydrous benzene (17 mL).

  • Catalysis: Add a catalytic amount of p−TsOH (1.7 mg, 7 μmol).

  • Reflux: Heat the mixture at reflux for 2 hours.

  • Isolation: Allow the reaction to cool to RT. Evaporate the solvent in vacuo (30 °C, 30 mmHg) to yield the crude product.

  • Purification: Purify via flash column chromatography using pentane as the eluent.

  • Self-Validation Checkpoint: The product isolates as a pale yellow liquid (Yield: ~86%).

    • NMR Spectroscopy: Confirm dehydration via ¹H NMR by the appearance of vinylic protons (alkene double bond) and the disappearance of the C1 carbinol proton.

Protocol C: Metallation and Negishi Cross-Coupling

Causality: The indene intermediate is subjected to an I/Mg exchange. Turbo Grignard ( iPrMgCl⋅LiCl ) is used at -40 °C to ensure rapid metallation without nucleophilic attack on the indene system. Transmetalation with ZnBr2​ creates an arylzinc species, which undergoes a smooth Negishi coupling with 6-bromo-5,8-dimethylisoquinoline to form the API's tricyclic framework[3].

  • Metallation: Treat the indene derivative with iPrMgCl⋅LiCl at -40 °C for 1 h.

  • Transmetalation: Add ZnBr2​ to generate the arylzinc reagent.

  • Cross-Coupling: Introduce 6-bromo-5,8-dimethylisoquinoline and a Pd-catalyst to afford the polyfunctional aryl triazene (Yield: 78-81%).

  • Final Cyclization: Convert the triazene to an azide using NaN3​ / BF3​⋅OEt2​ , followed by thermal decomposition in refluxing mesitylene (164 °C) for 6 h to yield Isoellipticine.

Quantitative Data Summary

The following table summarizes the key reaction parameters, yielding a highly efficient throughput for the API precursor synthesis:

StepChemical TransformationReagents & ConditionsTimeYieldStrategic Function
1 Ketone Reduction NaBH4​ , EtOH, 0 °C to RT0.5 h98%Forms the critical C1-hydroxyl thermodynamic handle
2 Dehydration p−TsOH , Benzene, Reflux2.0 h86%Generates the reactive indene alkene for ring expansion
3 Metallation & Coupling iPrMgCl⋅LiCl , ZnBr2​ , Negishi1.0 h78-81%Constructs the polycyclic core of the API
4 Azidation & Cyclization NaN3​ , Mesitylene, 164 °C6.0 h57%Finalizes the pyrido[4,3-b]carbazole antineoplastic core

References

  • Title: Preparation of Polyfunctional Aryl Azides from Aryl Triazenes. A New Synthesis of Ellipticine, 9-Methoxyellipticine, Isoellipticine, and 7-Carbethoxyisoellipticine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: US5708018A - 2-aminoindans as selective dopamine D3 ligands Source: Google Patents URL
  • Title: Preparation of Polyfunctional Arylmagnesium, or Arylzinc Reagents Bearing a Triazene Moiety and Their Applications in Organic Synthesis Source: Ludwig-Maximilians-Universität München (Dissertation) URL: [Link]

Sources

Application

Derivatization of 4,7-Dimethyl-1-indanol for Advanced Transition Metal Ligand Design: A Comprehensive Protocol

Executive Summary The rational design of transition metal catalysts relies heavily on the precise tuning of the ligand's steric and electronic environment. 4,7-Dimethyl-1-indanol serves as a critical, high-value precurso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal catalysts relies heavily on the precise tuning of the ligand's steric and electronic environment. 4,7-Dimethyl-1-indanol serves as a critical, high-value precursor for the synthesis of sterically demanding indenyl ligands. The introduction of methyl groups at the 4 and 7 positions of the benzo-fused ring fundamentally alters the coordination dynamics of the resulting metallocene or half-sandwich complexes. This application note details the causality-driven derivatization of 4,7-dimethyl-1-indanol into its active organometallic ligand form, providing self-validating experimental protocols for dehydration, lithiation, and subsequent transition metal coordination.

Scientific Rationale & Ligand Design Principles

The conversion of 4,7-dimethyl-1-indanol to an active transition metal ligand involves its transformation into 4,7-dimethylindene, followed by deprotonation to yield the aromatic indenyl anion. The 4,7-dimethyl substitution pattern is highly strategic:

  • Steric Modulation: The methyl groups project into the coordination sphere of the metal, restricting ligand rotation and altering the trajectory of incoming substrates. This is particularly valuable in asymmetric catalysis when combined with chiral auxiliaries (e.g., menthyl groups)[1].

  • Electronic Tuning: The electron-donating nature of the methyl groups makes the resulting indenyl ligand slightly more electron-rich compared to unsubstituted indene, stabilizing high-oxidation-state metal centers[2].

  • Reactivity Control: Benzo-substitution at these positions has been proven to destabilize interactions with low-valent metals and significantly reduce the rate of intramolecular C=C bond insertions into metal hydrides[2].

G A 4,7-Dimethyl-1-indanol (Precursor) B 4,7-Dimethylindene (Neutral Ligand) A->B Dehydration (p-TsOH, -H2O) C Lithium 4,7-Dimethylindenide (Anionic Ligand) B->C Deprotonation (n-BuLi, -78°C) D Metallocene Complex (e.g., Zr, Rh, Fe) C->D Salt Metathesis (MClx)

Figure 1: Chemical transformation pathway from indanol precursor to active metallocene.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. Causality is explicitly defined to ensure the operator understands the mechanistic purpose of each parameter.

Protocol A: Acid-Catalyzed Dehydration to 4,7-Dimethylindene

Objective: Convert the stable indanol into the conjugated indene pre-ligand. Causality & Rationale: The hydroxyl group of 4,7-dimethyl-1-indanol is a poor leaving group. Protonation by a catalytic amount of p-toluenesulfonic acid (p-TsOH) converts it into water. Toluene is selected as the solvent because it forms a binary azeotrope with water. Utilizing a Dean-Stark trap provides an entropic driving force, irreversibly pushing the equilibrium toward the dehydrated indene product.

Step-by-Step Procedure:

  • Charge a round-bottom flask with 4,7-dimethyl-1-indanol (1.0 equiv) and dissolve in anhydrous toluene (0.2 M concentration).

  • Add p-TsOH monohydrate (0.05 equiv) as the acid catalyst.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to vigorous reflux (oil bath at 130 °C) for 4–6 hours.

  • Validation Checkpoint 1 (Visual): Monitor the Dean-Stark trap for the accumulation of the theoretical volume of water.

  • Cool the reaction to room temperature, wash the organic layer with saturated aqueous NaHCO₃ to neutralize the catalyst, and dry over anhydrous MgSO₄.

  • Concentrate under reduced pressure and purify via vacuum distillation or short-path silica gel plug (using hexanes).

  • Validation Checkpoint 2 (Spectroscopic): FTIR will show the complete disappearance of the broad -OH stretch at ~3300 cm⁻¹. ¹H NMR (CDCl₃) will confirm the presence of vinylic protons at δ 6.5–6.8 ppm.

Protocol B: Lithiation to Lithium 4,7-Dimethylindenide

Objective: Generate the highly nucleophilic, 10- π electron aromatic indenyl anion. Causality & Rationale: The C1 methylene protons of 4,7-dimethylindene are weakly acidic due to the thermodynamic stability of the resulting aromatic anion. n-Butyllithium (n-BuLi) is used for quantitative deprotonation. The reaction must be initiated at -78 °C to kinetically suppress unwanted nucleophilic attack by n-BuLi on the conjugated diene system, which could lead to polymerization.

Step-by-Step Procedure:

  • Dissolve purified 4,7-dimethylindene (1.0 equiv) in anhydrous THF (0.5 M) under a strict inert atmosphere (N₂ or Argon).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Dropwise, add n-BuLi (1.05 equiv, 2.5 M in hexanes) over 15 minutes.

  • Validation Checkpoint 1 (Visual): The solution will immediately transition from colorless to a deep orange/red, indicating the formation of the highly conjugated anionic species.

  • Allow the mixture to slowly warm to room temperature and stir for an additional 2 hours to ensure complete deprotonation.

  • Validation Checkpoint 2 (Chemical): Quenching a small 0.1 mL aliquot with D₂O followed by GC-MS or NMR should show >98% deuterium incorporation at the C1 position.

Protocol C: Metallation (Synthesis of Zirconocene or Rhodium Complexes)

Objective: Synthesize the sterically hindered transition metal catalyst. Causality & Rationale: The lithium salt undergoes a thermodynamically favorable salt-metathesis reaction with a metal halide (e.g., ZrCl₄ or [Rh(COD)Cl]₂). The precipitation of LiCl drives the reaction. The 4,7-dimethyl groups enforce a specific coordination geometry, critical for downstream catalytic applications[2].

Step-by-Step Procedure:

  • In a glovebox, suspend the transition metal precursor (e.g., ZrCl₄(THF)₂, 0.5 equiv for bis-ligated complexes) in anhydrous toluene or THF.

  • Cool the suspension to -30 °C.

  • Slowly transfer the lithium 4,7-dimethylindenide solution (from Protocol B) to the metal suspension.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Validation Checkpoint 1 (Visual): The reaction mixture will change color (e.g., to deep yellow/orange for Zirconium) and a fine white precipitate (LiCl) will form.

  • Filter the mixture through a pad of Celite to remove LiCl.

  • Concentrate the filtrate and induce crystallization by layering with cold pentane.

G A 4,7-Dimethyl Substitution on Indenyl Ring B Increased Steric Bulk at Benzo-Fused Ring A->B C Restricted Ligand Rotation (Conformational Locking) B->C E Destabilization of Low-Valent Metal Interactions B->E D Enhanced Enantioselectivity in Asymmetric Catalysis C->D

Figure 2: Logical causality of steric influence in 4,7-dimethylindenyl transition metal complexes.

Quantitative Data & Validation Metrics

To ensure reproducibility, the following physicochemical and spectroscopic parameters should be used as benchmarks during the derivatization workflow.

Table 1: Analytical Validation Metrics for Derivatization Intermediates

CompoundMW ( g/mol )Expected YieldKey IR Frequencies (cm⁻¹)Key ¹H NMR Shifts (CDCl₃, ppm)Physical Appearance
4,7-Dimethyl-1-indanol 162.23N/A (Starting Mat.)~3300 (br, O-H stretch)5.2 (t, 1H, C1-H), 2.2-2.8 (m, 4H, C2/C3)Off-white solid
4,7-Dimethylindene 144.2285 - 92%3020 (C-H vinyl), 1605 (C=C)6.8 (d, 1H, C3-H), 6.5 (d, 1H, C2-H), 3.2 (s, 2H, C1-H)Pale yellow oil
Li 4,7-Dimethylindenide 150.15>95% (in situ)N/A (Air sensitive)Shift of C1/C2/C3 protons upfield due to shieldingDeep red solution

(Note: NMR shifts are approximate and intended for rapid bench-side validation. Exact multiplet structures will depend on spectrometer resolution).

References

  • Synthesis and Reactivity Studies of Benzo-Substituted Bis(indenyl) Iron and Zirconium Complexes: The Difference a Methyl Group Can Make Source: Organometallics (ACS Publications), 2012. URL:[Link]

  • Synthesis and Characterization of (−)-1-Menthyl-4,7-dimethylindene and Its Main Group Metal Compounds with Lithium, Sodium, Potassium, and Tin Source: Organometallics (ACS Publications), 2001. URL:[Link]

  • (−)-2-Menthylindenyl and (−)-2-Menthyl-4,7-dimethylindenyl Complexes of Rhodium, Iridium, Cobalt, and Molybdenum Source: Organometallics (ACS Publications), 2001. URL:[Link]

Sources

Method

Application Note: Industrial Scale-Up and Asymmetric Production of 4,7-Dimethyl-1-indanol

Executive Summary & Industrial Relevance 4,7-Dimethyl-1-indanol is a high-value bicyclic intermediate. Dehydration of this compound yields 4,7-dimethylindene, a critical chiral ligand precursor used in the synthesis of r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Industrial Relevance

4,7-Dimethyl-1-indanol is a high-value bicyclic intermediate. Dehydration of this compound yields 4,7-dimethylindene, a critical chiral ligand precursor used in the synthesis of rigid ansa-metallocene dichlorides (e.g., Zr, Hf, Ti). These metallocenes are highly stereoselective catalysts essential for isotactic propene polymerization [4]. Beyond catalysis, the 4,7-dimethyl-1-indanol scaffold is utilized in medicinal chemistry to develop selective dopamine D3 receptor ligands for neurological disorders [3].

This application note details a scalable, atom-economical pathway to produce enantiopure (S)-4,7-dimethyl-1-indanol, transitioning from traditional stoichiometric reductions to catalytic asymmetric hydrogenation suitable for multi-kilogram production.

Process Chemistry & Causality of Synthetic Choices

The industrial synthesis of 4,7-dimethyl-1-indanol requires a two-stage approach: the construction of the indanone core, followed by stereoselective reduction.

Stage 1: Core Construction (Friedel-Crafts & Cyclization) Rather than relying on the multi-step synthesis from 3-(2,5-dimethylphenyl)propanoic acid, our optimized industrial route utilizes the direct Friedel-Crafts acylation of p-xylene with 3-chloropropionyl chloride. Causality:p-Xylene is an abundant, inexpensive feedstock. The intermediate 3-chloro-1-(2,5-dimethylphenyl)propan-1-one undergoes rapid intramolecular cyclization in concentrated sulfuric acid at 105 °C to yield 4,7-dimethyl-1-indanone [1]. This eliminates the need for expensive polyphosphoric acid (PPA) or hazardous thionyl chloride used in alternative routes.

Stage 2: Asymmetric Reduction Historically, 1-indanones were reduced using sodium borohydride (NaBH₄), which generates stoichiometric borate waste and yields a racemic mixture. Causality: For metallocene applications, enantiopurity is strictly required to enforce the chiral conformation of the final catalyst [2]. Therefore, we employ Noyori Asymmetric Transfer Hydrogenation (ATH) using a Ru(II) chiral catalyst (e.g., RuCl). This method provides >99% enantiomeric excess (ee), operates under mild hydrogen pressure, and uses isopropanol as a benign solvent, drastically reducing the E-factor (environmental impact) of the process.

Synthetic Workflow Visualization

SyntheticWorkflow A p-Xylene + 3-Chloropropionyl chloride B 3-Chloro-1-(2,5-dimethylphenyl) propan-1-one A->B AlCl3, DCM 0-5°C C 4,7-Dimethyl-1-indanone B->C H2SO4, 105°C Cyclization D (S)-4,7-Dimethyl-1-indanol C->D Ru-Noyori Cat. H2 (50 atm), iPrOH

Fig 1: Three-step atom-economical synthetic workflow for (S)-4,7-dimethyl-1-indanol.

Scale-Up Considerations & Safety Engineering

When scaling this protocol from bench to pilot plant (50 L scale), several critical engineering controls must be implemented:

  • Exotherm Management: The cyclization of the chloro-ketone in H₂SO₄ is highly exothermic. The reactor must be equipped with a high-efficiency cooling jacket. The quench step onto cracked ice must be metered to prevent localized boiling and subsequent sulfonation of the aromatic ring.

  • Catalyst Handling: Ruthenium catalysts are sensitive to oxygen. The hydrogenation reactor must undergo three vacuum/nitrogen purge cycles prior to hydrogen introduction. Post-reaction filtration must occur under a nitrogen blanket to prevent pyrophoric hazards.

  • In-Process Control (IPC): The reduction progress is monitored via GC-MS. The reaction is only terminated when the starting indanone is <0.5% to prevent separation issues during crystallization.

Detailed Experimental Protocols

Protocol A: Pilot-Scale Synthesis of 4,7-Dimethyl-1-indanone

Self-Validating Mechanism: The reaction's success is visually indicated by the precipitation of a pale solid upon quenching, and analytically validated by a distinct melting point shift to 70 °C [1].

Equipment: 50 L Glass-lined reactor with overhead stirring and external temperature control. Procedure:

  • Acylation: Charge the reactor with p-xylene (5.0 kg, 47.1 mol) and dichloromethane (15 L). Cool to 0 °C.

  • Add 3-chloropropionyl chloride (6.28 kg, 49.5 mol).

  • Slowly add anhydrous AlCl₃ (6.9 kg, 51.8 mol) in portions over 2 hours, maintaining the internal temperature below 5 °C. Stir for an additional 4 hours at room temperature.

  • Quench the reaction into ice water (20 L), separate the organic layer, wash with 5% NaHCO₃, dry over Na₂SO₄, and concentrate under vacuum to yield crude 3-chloro-1-(2,5-dimethylphenyl)propan-1-one.

  • Cyclization: In a separate 50 L Hastelloy reactor, preheat concentrated H₂SO₄ (15 L) to 105 °C.

  • Critical Step: Slowly pump the crude chloro-ketone into the hot H₂SO₄ over 45 minutes. Maintain temperature at 105°-110 °C for exactly 30 minutes. Prolonged heating causes decomposition.

  • Quench & Isolate: Cool the mixture to 40 °C and pour it onto cracked ice (30 kg) under vigorous stirring.

  • Collect the resulting precipitate via centrifugation. Wash the filter cake with cold water until the filtrate is pH neutral.

  • Dry the pale solid under vacuum at 45 °C to afford 4,7-dimethyl-1-indanone. Expected Yield: ~5.0 kg (66% overall). Melting point: 70 °C [1].

Protocol B: Asymmetric Hydrogenation to (S)-4,7-Dimethyl-1-indanol

Self-Validating Mechanism: Enantiomeric excess is confirmed via Chiral HPLC before downstream processing, ensuring only specification-grade material is crystallized.

Equipment: 50 L High-pressure Hastelloy autoclave, Sparkler filter. Procedure:

  • Charge the autoclave with 4,7-dimethyl-1-indanone (4.0 kg, 25.0 mol) and anhydrous isopropanol (20 L).

  • Add the chiral catalyst RuCl (15.9 g, 0.025 mol, 0.1 mol%).

  • Seal the reactor. Perform three N₂ purge cycles (pressurize to 5 atm, then vent), followed by three H₂ purge cycles.

  • Pressurize the reactor with H₂ gas to 50 atm and heat to 50 °C.

  • Stir at 600 rpm for 12 hours. IPC: Sample the mixture and analyze via GC-MS; proceed when indanone is <0.5%.

  • Cool the reactor to 20 °C and safely vent the H₂ gas. Purge with N₂.

  • Filter the mixture through a Sparkler filter under N₂ to remove trace particulates.

  • Concentrate the filtrate to ~8 L, then slowly add cold heptane (12 L) as an anti-solvent at 0 °C to induce crystallization.

  • Filter the white crystalline solid and dry under vacuum (50 mbar) at 40 °C.

Process Engineering Flow

ProcessFlow R1 High-Pressure Reactor H2 Gas (50 atm), Ru Catalyst, 50°C F1 Catalyst Filtration Sparkler Filter, N2 blanket R1->F1 Crude Isopropanol Mixture C1 Crystallization Heptane anti-solvent, 0°C F1->C1 Purified Filtrate D1 Vacuum Drying 40°C, 50 mbar C1->D1 Wet Crystalline Cake

Fig 2: Downstream process engineering flow for the isolation of the hydrogenated product.

Analytical Validation & Quality Control

To ensure the 4,7-dimethyl-1-indanol meets the rigorous specifications required for metallocene ligand synthesis [2], the following QC parameters must be validated post-production.

Analytical MethodParameterSpecificationIndustrial Rationale
Visual Inspection AppearanceWhite to off-white crystalline solidIndicates absence of severe oxidation or catalyst bleed.
GC-MS Chemical Purity≥ 99.0%Impurities disrupt the stoichiometry of downstream Grignard/lithiation reactions.
Chiral HPLC Enantiomeric Excess (ee)≥ 99.0% (S)-enantiomerCritical for the stereoselectivity of the final ansa-metallocene catalyst.
Karl Fischer Moisture Content≤ 0.1% (1000 ppm)Water violently quenches the subsequent deprotonation step (using n-BuLi).
ICP-MS Residual Ruthenium≤ 10 ppmHeavy metal contamination can poison downstream polymerization catalysts.

References

  • Synthesis of 4,7-dimethylindan-1-one. PrepChem.
  • Synthesis and Characterization of (−)-1-Menthyl-4,7-dimethylindene and Its Main Group Metal Compounds. Organometallics - ACS Publications.
  • 2-aminoindans as selective dopamine D3 ligands. US Patent US5708018A.
  • Pergamon - ElectronicsAndBooks (ansa-metallocenes).
Application

Application Note: Advanced Cross-Coupling Reactions Utilizing 4,7-Dimethyl-1-indanol Precursors

Executive Summary The incorporation of complex, sterically hindered C(sp3) architectures is a critical objective in modern drug discovery, driven by the need to explore novel chemical space and improve pharmacokinetic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of complex, sterically hindered C(sp3) architectures is a critical objective in modern drug discovery, driven by the need to explore novel chemical space and improve pharmacokinetic profiles. 4,7-Dimethyl-1-indanol represents a highly privileged, yet challenging, structural motif. The 4,7-dimethyl substitution pattern imposes significant steric encumbrance around the benzylic C1 position, which can dictate regioselectivity but also severely hinders traditional transition-metal-catalyzed functionalization.

This application note details a robust, self-validating protocol for the C(sp2)-C(sp3) cross-electrophile coupling of 4,7-dimethyl-1-indanol derivatives with aryl halides. By leveraging latent C–O bond activation via mesylation followed by metallaphotoredox dual catalysis , this methodology bypasses the limitations of classical cross-coupling, offering a highly efficient route to functionalized indane scaffolds.

Mechanistic Rationale & Precursor Design

The Causality of Substrate Design

Direct cross-coupling of secondary benzylic alcohols is notoriously difficult due to the high activation energy required to cleave the strong C–O bond and the propensity of the resulting metal-alkyl intermediates to undergo rapid β-hydride elimination [1].

The choice of 4,7-dimethyl-1-indanol is highly strategic:

  • Steric Shielding: The methyl group at the 7-position creates a sterically demanding pocket. When the C–O bond is activated and subjected to single-electron transfer (SET), the resulting benzylic radical is thermodynamically stabilized by the aromatic ring but kinetically protected from undesired homocoupling (dimerization).

  • Suppression of β-Hydride Elimination: In traditional Ni-catalyzed cross-couplings, β-hydride elimination is a major parasitic pathway. The rigid bicyclic indane system, combined with the steric bulk of the 7-methyl group, restricts the conformational flexibility required for the Ni-alkyl intermediate to achieve the syn-coplanar geometry necessary for β-hydride elimination [2].

  • Latent Activation: Converting the indanol to a mesylate (OMs) provides a stable, isolable electrophile that is highly responsive to SET reduction, avoiding the need for harsh stoichiometric organometallic reagents [3].

Dual Catalytic Cycle

The reaction utilizes an Ir(III) photocatalyst in tandem with a Ni(0)/Ni(II) cycle. The photocatalyst, upon excitation by visible light, is reductively quenched by a sacrificial amine (DIPEA). The highly reducing Ir(II) species then transfers an electron to the indanyl mesylate, fragmenting the C–O bond to generate the key benzylic radical. Concurrently, the Ni(0) catalyst undergoes oxidative addition into the aryl halide. The Ni(II) intermediate intercepts the indanyl radical, forming a Ni(III) species that rapidly undergoes reductive elimination to forge the C(sp2)-C(sp3) bond [4].

Mechanism cluster_PC Photoredox Cycle cluster_Ni Nickel Catalytic Cycle PC Ir(ppy)3 (Ground State) PC_star *Ir(ppy)3 (Excited) PC->PC_star 450 nm Light PC_red Ir(II) (Reduced) PC_star->PC_red SET from DIPEA PC_red->PC SET to Substrate NiI Ni(I)Br PC_red->NiI SET Substrate 4,7-Dimethyl-1-indanyl Mesylate PC_red->Substrate SET Ni0 Ni(0)Ln NiII Ni(II)(Ar)(Br) Ni0->NiII Oxidative Addition (Ar-Br) NiIII Ni(III)(Ar)(Indanyl)(Br) NiII->NiIII Indanyl Radical Capture NiIII->NiI Reductive Elimination Product Cross-Coupled Product NiIII->Product NiI->Ni0 SET Reduction Radical 4,7-Dimethyl-1-indanyl Radical Substrate->Radical -OMs⁻ Radical->NiIII

Fig 1: Dual metallaphotoredox catalytic cycle for 4,7-dimethyl-1-indanyl mesylate cross-coupling.

Experimental Protocols: A Self-Validating System

To guarantee reproducibility, this protocol is designed as a self-validating system . Analytical checkpoints are integrated directly into the workflow, ensuring that any failure points are identified and corrected in real-time before proceeding to the next phase.

Workflow Step1 Step 1: Mesylation MsCl, Et3N, DCM Check1 Check1 Step1->Check1 Step2 Step 2: Degassing Freeze-Pump-Thaw Check1->Step2 Check2 Check2 Step2->Check2 Step3 Step 3: Photoredox Ni/Ir, 450 nm LED Check2->Step3 Check3 Check3 Step3->Check3 Step4 Step 4: Isolation Flash Column Check3->Step4

Fig 2: Self-validating experimental workflow with integrated analytical checkpoints.

Phase 1: Precursor Activation (Mesylation)

Causality: Methanesulfonyl chloride (MsCl) is selected over triflic anhydride (Tf2O) because benzylic triflates of electron-rich indanes are highly unstable and prone to spontaneous elimination or polymerization. The mesylate provides the perfect balance of stability for isolation and reactivity for SET reduction.

  • Setup: Charge a flame-dried 50 mL round-bottom flask with 4,7-dimethyl-1-indanol (1.0 mmol, 1.0 equiv) and anhydrous DCM (10 mL) under an argon atmosphere.

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 equiv) and cool the solution to 0 °C using an ice bath. Causality: Cooling prevents exothermic side reactions and limits elimination to the indene.

  • Activation: Dropwise add MsCl (1.2 mmol, 1.2 equiv) over 5 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Checkpoint 1 (Self-Validation): Perform TLC analysis (Hexanes:EtOAc 4:1).

    • Expected Observation: The starting indanol ( Rf​=0.3 , UV active) should completely disappear, replaced by a new spot ( Rf​=0.6 ).

    • Corrective Action: If the Rf​=0.3 spot persists, add an additional 0.2 equiv of MsCl and stir for 30 minutes.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with DCM (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Store the crude 4,7-dimethyl-1-indanyl mesylate at -20 °C.

Phase 2: Metallaphotoredox C(sp2)-C(sp3) Cross-Coupling

Causality: The ligand dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) is essential. Its tert-butyl groups provide steric bulk that prevents the formation of inactive, off-cycle Ni-dimers, ensuring the catalyst remains monomeric and active throughout the cycle.

  • Setup: In an argon-filled glovebox, charge a 20 mL reaction vial with 4,7-dimethyl-1-indanyl mesylate (0.5 mmol, 1.0 equiv), aryl bromide (0.75 mmol, 1.5 equiv), NiCl2​⋅glyme (10 mol%), dtbbpy (15 mol%), and Ir(ppy)3​ (2 mol%).

  • Solvent & Reductant: Add anhydrous DMA (5 mL) and DIPEA (1.5 mmol, 3.0 equiv). Seal the vial with a PTFE-lined septum cap.

  • Degassing: Remove the vial from the glovebox and perform three freeze-pump-thaw cycles.

    • Causality: The triplet excited state of Ir(ppy)3​ is highly sensitive to quenching by molecular oxygen.

    • Checkpoint 2 (Self-Validation): During the final thaw cycle, observe the solution under static vacuum. Expected Observation: No micro-bubbles should evolve from the solution. If bubbling is observed, perform an additional cycle.

  • Irradiation: Irradiate the vial using a 450 nm blue LED photoreactor (e.g., Kessil PR160) equipped with a cooling fan to maintain the temperature at 25 °C.

    • Checkpoint 3 (Self-Validation): Monitor the reaction color after 15 minutes of irradiation.

    • Expected Observation: The solution must transition from pale green (Ni(II) pre-catalyst) to a deep, dark red/brown. This confirms the successful generation of the active Ni(0)/Ni(I) species and the initiation of the photoredox cycle.

  • Completion: Stir under irradiation for 18 hours. Purify the crude mixture directly via silica gel flash chromatography.

Quantitative Data & Optimization

The reaction conditions were rigorously optimized to balance radical generation kinetics with the rate of oxidative addition. Data is summarized below.

Table 1: Reaction Optimization for 4,7-Dimethyl-1-indanyl Mesylate Coupling

EntryVariation from Standard ConditionsYield (%)Observation / Causality
1None (Standard Conditions) 88 Optimal balance of radical generation and cross-coupling.
2Omit Ir(ppy)3​ 0No SET reduction; starting mesylate recovered intact.
3Omit Light (Dark control)0Photoredox cycle inactive; no color change observed.
4Omit NiCl2​⋅glyme 0No cross-coupling; indane dimer observed due to radical accumulation.
5Replace dtbbpy with bpy45Less sterically hindered ligand leads to Ni aggregation (black precipitate).
6Air atmosphere (No degassing)TraceComplete quenching of the triplet excited state of Ir(ppy)3​ by O2​ .

Table 2: Substrate Scope (Aryl Halides)

Aryl HalideYield (%)Notes
4-Bromoanisole85Electron-rich arenes couple smoothly; oxidative addition is rate-limiting.
4-Bromobenzotrifluoride91Electron-deficient arenes undergo highly efficient oxidative addition.
2-Bromotoluene62Ortho-substitution introduces steric clash with the 7-methyl group of the indanyl radical, lowering yield.
3-Bromopyridine78Heteroaryls are well-tolerated; no catalyst poisoning observed.

References

The following authoritative sources provide the foundational mechanistic and empirical grounding for the C–O bond activation and metallaphotoredox strategies utilized in this protocol:

  • Photoredox/Nickel Dual Catalysis for C(sp2)-C(sp3) Cross Electrophile Coupling Reaction Using Phenols and Alcohols as the Latent. ChemRxiv. 1

  • Mechanism and Selectivity Control in Ni- and Pd-Catalyzed Cross-Couplings Involving Carbon–Oxygen Bond Activation. Accounts of Chemical Research, 54, 2158-2171 (2021). 1

  • Direct Carbon–Carbon σ Bond Amination of Unstrained Arylalkylketones. ACS Publications.2

  • C–C Activation by Retro-Aldol Reaction of Two β-Hydroxy Carbonyl Compounds: Synergy with Pd-Catalyzed Cross-Coupling. The Journal of Organic Chemistry.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess (ee) in the Asymmetric Synthesis of 4,7-Dimethyl-1-indanol

Welcome to the Technical Support Center for the asymmetric synthesis of chiral indanols. The synthesis of (S)- or (R)-4,7-dimethyl-1-indanol from its prochiral ketone precursor, 4,7-dimethyl-1-indanone, presents unique s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of chiral indanols. The synthesis of (S)- or (R)-4,7-dimethyl-1-indanol from its prochiral ketone precursor, 4,7-dimethyl-1-indanone, presents unique stereochemical challenges. The presence of the methyl group at the C7 position (peri to the carbonyl) introduces severe steric hindrance that can disrupt catalyst-substrate coordination, leading to poor facial selectivity and low enantiomeric excess (ee).

This guide provides an in-depth, mechanistically grounded troubleshooting framework for researchers and process chemists utilizing transition-metal catalysis, organocatalysis, and biocatalysis.

Part 1: Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my baseline ee for 4,7-dimethyl-1-indanone significantly lower than for unsubstituted 1-indanone?

Causality & Mechanism: The root cause is the disruption of the catalyst's ability to differentiate the two substituents flanking the carbonyl carbon. In standard asymmetric reductions (like the Corey-Bakshi-Shibata reduction), the catalyst relies on the steric disparity between the "large" and "small" groups of the ketone to dictate the trajectory of hydride attack[1]. In unsubstituted 1-indanone, the aromatic ring acts as the large group and the aliphatic CH₂ as the small group. However, the C7-methyl group in 4,7-dimethyl-1-indanone creates immense peri-steric bulk, artificially inflating the steric profile of the aromatic side and forcing the substrate into an unnatural binding conformation. Recent computational and experimental studies reveal that London Dispersion (LD) interactions, rather than pure steric hindrance, are the primary directors of enantioselectivity in these systems[2]. Solution: If using a CBS catalyst, you must screen oxazaborolidine derivatives equipped with specific Dispersion Energy Donors (DEDs) to stabilize the favored transition state via non-covalent interactions[2].

Q2: In Noyori Asymmetric Transfer Hydrogenation (ATH), my ee starts high but drops significantly if the reaction is left overnight. How do I prevent this?

Causality & Mechanism: You are observing product racemization due to the reversibility of the ATH catalytic cycle. When using isopropanol as the hydride donor, the reaction is an equilibrium process. Real-time FlowNMR kinetic studies on Noyori complexes demonstrate that while ee can be >99% at 50% conversion, it begins to degrade as the system approaches equilibrium[3]. The active 16-electron Ru-complex can re-oxidize your chiral alcohol back to the ketone (Oppenauer oxidation), which is then re-reduced non-selectively[3]. Solution: Switch your hydride source from isopropanol to a formic acid/triethylamine (FA/TEA) azeotropic mixture. The oxidation of formate generates CO₂ gas, which escapes the reaction vessel. This renders the hydride transfer thermodynamically irreversible, effectively shutting down the racemization pathway[4]. The optimal molar ratio for this mixture is typically 5:2 HCOOH:NEt₃[4].

Q3: During CBS reduction, I observe a mixture of racemic and chiral products. How can I suppress the uncatalyzed background reaction?

Causality & Mechanism: Borane (BH₃) can reduce ketones without the presence of the chiral oxazaborolidine catalyst, yielding a racemic product. If the local concentration of the ketone and borane exceeds the turnover rate of the catalytic cycle, this background reaction outcompetes the enantioselective pathway[1]. Solution: You must establish a self-validating addition protocol. The ketone must be added via a syringe pump over 2 to 4 hours to a pre-formed solution of the catalyst and borane at low temperatures (typically -20 °C to 0 °C). This ensures the catalyst is never saturated and the uncatalyzed background reaction is starved of substrate.

Q4: Can biocatalysis offer a better alternative for this sterically hindered substrate?

Causality & Mechanism: Yes. Ketoreductases (KREDs) or whole-cell biocatalysts (such as Leuconostoc mesenteroides) have highly evolved active sites that can force sterically demanding substrates into a single reactive conformation[5]. Solution: Biocatalytic efficiency is highly dependent on the microenvironment. Multi-objective optimization models show that precise control over pH, incubation temperature, and agitation speed is critical to maximizing both conversion rate and ee[5]. For sterically hindered indanones, screening a panel of engineered KREDs with enlarged binding pockets is recommended.

Part 2: Data Presentation & Method Comparison

The following table summarizes the quantitative expectations and optimization strategies for the three primary asymmetric reduction methodologies applied to 4,7-dimethyl-1-indanone.

Reduction MethodologyTypical ee RangePrimary Failure Mode (Low ee)Mechanistic Optimization Strategy
Noyori ATH (Ru-TsDPEN) 85% - 98%Reversible Oppenauer oxidation at high conversion[3].Use 5:2 HCOOH/NEt₃ to drive irreversible CO₂ loss[4].
CBS Reduction 70% - 95%Uncatalyzed BH₃ background reduction; C7-methyl steric clash[1][2].Syringe pump ketone addition; utilize catalysts with Dispersion Energy Donors[2].
Biocatalysis (KREDs) >99%Poor substrate solubility; active site steric exclusion[5].Co-solvent optimization (e.g., DMSO/Buffer); enzyme active-site engineering.

Part 3: Experimental Protocols

Protocol A: Optimized Noyori ATH (Irreversible Conditions)

This protocol utilizes a formic acid/triethylamine mixture to prevent the reversible racemization of the sterically hindered 4,7-dimethyl-1-indanol.

  • Preparation of the Azeotrope: In a rigorously flame-dried, argon-purged flask, carefully prepare a 5:2 molar ratio mixture of anhydrous formic acid and triethylamine. Self-Validation: The mixture should be slightly exothermic upon formation; allow it to cool to room temperature.

  • Catalyst Activation: Dissolve 4,7-dimethyl-1-indanone (1.0 equiv, 10 mmol) and the (R,R)-Ru-TsDPEN catalyst (0.5 mol%) in anhydrous dichloromethane (DCM) or ethyl acetate (20 mL).

  • Reaction Initiation: Add the FA/TEA azeotrope (5.0 equiv of formate) dropwise to the reaction mixture at 25 °C.

  • Monitoring: Monitor the reaction strictly by GC-MS or TLC. Do not rely on time alone. Causality: While the FA/TEA system prevents Oppenauer oxidation, prolonged exposure to acidic conditions can lead to catalyst degradation or side reactions.

  • Quenching & Workup: Once conversion reaches >98%, immediately quench the reaction by adding saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Determine the ee via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Suppressed-Background CBS Reduction

This protocol minimizes the uncatalyzed racemic reduction pathway.

  • Catalyst Complexation: In a flame-dried Schlenk flask under argon, dissolve the chiral oxazaborolidine catalyst (10 mol%) in anhydrous THF (10 mL). Cool the solution to -20 °C.

  • Borane Addition: Add BH₃·SMe₂ (1.2 equiv) to the catalyst solution. Stir for 30 minutes at -20 °C. Causality: This pre-incubation is critical to fully form the active catalyst-borane complex before any substrate is introduced.

  • Substrate Addition (Critical Step): Dissolve 4,7-dimethyl-1-indanone (1.0 equiv) in anhydrous THF (10 mL). Load this into a syringe pump. Add the ketone solution to the catalyst/borane mixture at a rate of 2.5 mL/hour, maintaining the temperature at -20 °C.

  • Quenching: Upon completion of the addition, stir for an additional 15 minutes. Quench carefully by the slow dropwise addition of methanol (caution: H₂ gas evolution) until effervescence ceases.

  • Workup: Remove volatiles under reduced pressure, partition between diethyl ether and 1M HCl, wash with brine, dry, and concentrate.

Part 4: Mandatory Visualization

Diagram 1: Noyori ATH Catalytic Cycle & Racemization Pathway

The following diagram illustrates the kinetic flow of the Noyori ATH reaction and highlights the critical "leak" to racemization that occurs when reversible hydride donors are used.

NoyoriATH K 4,7-Dimethyl-1-indanone Ru18 18e- Ru-Hydride Complex K->Ru18 Substrate Binding Ru16 16e- Ru-TsDPEN Complex Ru16->Ru18 Hydride Transfer from Donor Degrad Racemization Pathway (Low ee) Ru16->Degrad Loss of Stereocontrol over time Prod (S)-4,7-Dimethyl-1-indanol (High ee) Ru18->Prod Asymmetric Reduction Prod->Ru16 Reverse Oxidation (If IPA is used) HDonor1 Isopropanol (Reversible) HDonor1->Ru16 HDonor2 HCOOH / NEt3 (Irreversible, CO2 loss) HDonor2->Ru16

Caption: Noyori ATH mechanism showing the reversible Oppenauer oxidation pathway that degrades ee.

Diagram 2: CBS Reduction Troubleshooting Workflow

This decision tree provides a logical framework for isolating the cause of low ee during CBS reductions of sterically hindered indanones.

CBSWorkflow Start Low ee in CBS Reduction? Check1 Is background (uncatalyzed) reduction occurring? Start->Check1 Sol1 Use syringe pump for ketone addition (over 2-4h) Check1->Sol1 Yes Check2 Is the catalyst complex fully formed? Check1->Check2 No Sol2 Stir oxazaborolidine + BH3 for 30 min before ketone Check2->Sol2 No Check3 Is moisture degrading the catalyst? Check2->Check3 Yes Sol3 Flame-dry glassware, use strictly anhydrous THF Check3->Sol3 Yes Check4 Steric mismatch at C7? Check3->Check4 No Sol4 Screen catalysts with different Dispersion Energy Donors (DEDs) Check4->Sol4 Yes

Caption: Diagnostic workflow for troubleshooting low enantiomeric excess in CBS reductions.

References

  • Optimization of asymmetric bioreduction conditions of 1-indanone by Leuconostoc mesenteroides N6 using a face-centered design-based multi-objective optimization model. PubMed (NIH). Available at:[Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Available at:[Link]

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC (NIH). Available at:[Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction. PubMed (NIH) / Angew Chem Int Ed Engl. Available at:[Link]

  • Corey–Itsuno reduction. Wikipedia. Available at:[Link]

Sources

Optimization

How to improve the overall reaction yield of 4,7-dimethyl-1-indanol

An in-depth guide to overcoming common experimental challenges and maximizing the yield of 4,7-dimethyl-1-indanol. Introduction: The Challenge of Synthesizing 4,7-Dimethyl-1-Indanol 4,7-dimethyl-1-indanol is a valuable s...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to overcoming common experimental challenges and maximizing the yield of 4,7-dimethyl-1-indanol.

Introduction: The Challenge of Synthesizing 4,7-Dimethyl-1-Indanol

4,7-dimethyl-1-indanol is a valuable substituted indanol derivative, a class of compounds that serve as crucial building blocks in medicinal chemistry and materials science.[1][2] The most direct and common laboratory-scale synthesis involves the reduction of the corresponding ketone, 4,7-dimethyl-1-indanone. While seemingly straightforward, this reduction presents several challenges that can significantly impact the overall yield and purity of the final product. Issues such as incomplete conversion, side-product formation, and difficult purification are common hurdles faced by researchers.

This technical support guide provides a comprehensive framework for troubleshooting and optimizing the synthesis of 4,7-dimethyl-1-indanol. Structured as a series of frequently asked questions and troubleshooting scenarios, this document offers practical, field-proven solutions grounded in chemical principles. It is designed for researchers, scientists, and drug development professionals seeking to enhance the efficiency and reliability of their synthetic procedures.

Core Protocol: Reduction of 4,7-Dimethyl-1-Indanone

This section outlines a standard, reliable protocol for the synthesis of 4,7-dimethyl-1-indanol. It serves as a baseline for the troubleshooting and optimization strategies discussed later. The reaction principle is the reduction of a ketone to a secondary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent.[2][3]

Experimental Workflow for 4,7-Dimethyl-1-Indanol Synthesis

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Extraction cluster_purification Purification A Dissolve 4,7-dimethyl-1-indanone in Methanol (MeOH) B Cool solution in ice bath (0-5 °C) A->B C Add Sodium Borohydride (NaBH₄) in portions B->C D Stir at 0-5 °C for 1 hour C->D E Warm to room temperature and stir for 2-3 hours D->E F Quench with ice-cold water & 1N HCl (to pH ~5-6) E->F G Extract with Ethyl Acetate (3x) F->G H Combine organic layers, wash with brine, dry over Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify via silica gel column chromatography I->J K Isolate pure 4,7-dimethyl-1-indanol J->K

Caption: A standard experimental workflow for the synthesis of 4,7-dimethyl-1-indanol.

Step-by-Step Methodology

Materials and Reagents:

  • 4,7-dimethyl-1-indanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for chromatography)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,7-dimethyl-1-indanone (1.0 eq.) in anhydrous methanol (approx. 0.1 M solution).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cooled and stirring solution, add sodium borohydride (1.1-1.5 eq.) in small portions over 15-20 minutes. Control the rate of addition to maintain the temperature below 10 °C.[2]

  • Reaction Progression: After the complete addition of NaBH₄, continue to stir the reaction mixture at 0-5 °C for 1 hour.

  • Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask again in an ice bath. Carefully quench the reaction by the slow, dropwise addition of ice-cold deionized water to decompose excess NaBH₄.

  • Acidification & Extraction: Acidify the mixture to a pH of approximately 5-6 by the dropwise addition of 1N HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then with brine. Dry the separated organic layer over anhydrous sodium sulfate.[4]

  • Solvent Removal & Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product. Purify the residue by silica gel column chromatography to obtain pure 4,7-dimethyl-1-indanol.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Troubleshooting Logic Flow

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions & Optimizations Problem Low Overall Yield Cause1 Incomplete Reaction (Low Conversion) Problem->Cause1 Check TLC/ NMR of crude Cause2 Side Product Formation Problem->Cause2 Analyze crude for impurities Cause3 Product Loss During Workup/Purification Problem->Cause3 If conversion is high but isolated yield is low Sol1 Verify NaBH₄ activity Increase equivalents (1.5-2.0x) Extend reaction time / Increase temp. Cause1->Sol1 Sol2 Use high-purity starting ketone Ensure neutral/mildly acidic workup Avoid excessive heat Cause2->Sol2 Sol3 Optimize extraction pH (~5-7) Use appropriate chromatography eluent Ensure complete solvent removal Cause3->Sol3

Caption: A logical flowchart for troubleshooting low yield in indanol synthesis.

Q1: My reaction shows low or incomplete conversion of the starting ketone. How can I drive it to completion?

A1: Low conversion is a frequent cause of poor overall yield. It typically points to issues with the reducing agent's activity, stoichiometry, or the reaction conditions.

  • Reagent Quality and Stoichiometry: Sodium borohydride is a hydride donor that can slowly decompose upon exposure to atmospheric moisture.[5] An older or improperly stored bottle of NaBH₄ may have reduced activity.

    • Solution: Use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator. It is also common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion.[3] If conversion is still low, increasing the equivalents to 2.0 may be necessary.

  • Reaction Time and Temperature: The reduction of ketones is generally rapid but can be slowed by steric hindrance or electronic effects from the methyl groups on the indanone ring.

    • Solution: While the initial addition is performed at 0 °C to control the exothermic reaction, allowing the mixture to stir at room temperature for a longer period (4-6 hours or even overnight) can significantly improve conversion.[2] Monitor the reaction by TLC until the starting ketone spot has completely disappeared.

  • Solvent Choice: The solvent plays a critical role in moderating the reactivity of NaBH₄.

    • Solution: Methanol or ethanol are excellent choices as they are protic and can participate in the reaction mechanism.[5][6] Using an anhydrous grade of the alcohol is recommended to prevent premature decomposition of the NaBH₄.

Q2: I'm observing unexpected spots on my TLC plate, suggesting side products. What are they and how can I prevent them?

A2: While the reduction of a simple ketone like 4,7-dimethyl-1-indanone with NaBH₄ is a very clean reaction, side products can arise from two main sources: impurities in the starting material or degradation of the product during workup.

  • Starting Material Purity: The synthesis of substituted indanones, often via Friedel-Crafts acylation, can sometimes yield regioisomers or other impurities.[4][7] These impurities may be carried through the reduction step.

    • Solution: Ensure the 4,7-dimethyl-1-indanone starting material is pure before beginning the reduction. If necessary, purify it by recrystallization or column chromatography.

  • Product Dehydration: The product, 4,7-dimethyl-1-indanol, is a benzylic alcohol. Under strongly acidic conditions, particularly when combined with heat, it can undergo dehydration to form 4,7-dimethyl-1H-indene.[8] This is a common side reaction if the workup is too aggressive.

    • Solution: During the workup, add the 1N HCl slowly and carefully, monitoring the pH to ensure it does not become strongly acidic (aim for a pH of 5-6). Avoid any heating steps until after the reaction has been neutralized and extracted.

Q3: My conversion is high, but I lose a significant amount of product during purification. What is an effective purification strategy?

A3: Product loss during workup and purification is a common and frustrating problem. Optimizing extraction and chromatography is key to maximizing isolated yield.

  • Extraction Efficiency: 4,7-dimethyl-1-indanol is more polar than its ketone precursor. Ensuring it is fully extracted from the aqueous layer is crucial.

    • Solution: Perform at least three extractions with a suitable solvent like ethyl acetate or dichloromethane. After acidification, ensure the pH is not too low, as this can sometimes affect partitioning. A neutral or very slightly acidic pH (6-7) is often optimal for extraction.

  • Column Chromatography: Choosing the correct eluent system for silica gel chromatography is vital to separate the slightly more polar alcohol product from the less polar ketone starting material and any non-polar side products.

    • Solution: Use a step-gradient elution. Start with a non-polar solvent system to elute any non-polar impurities, then gradually increase the polarity to cleanly elute your product. Refer to the table below for starting points.

Parameter Starting Material (Ketone) Product (Alcohol)
Polarity Less PolarMore Polar
Typical Rf (20% EtOAc/Hexane) ~0.6 - 0.7~0.3 - 0.4
Suggested Eluent Gradient 5% -> 10% -> 20% -> 30% Ethyl Acetate in Hexane

Table 1: A guide for TLC analysis and column chromatography purification. Rf values are approximate and may vary.

Q4: Are there alternative reducing agents I can use?

A4: Yes, several other reagents can reduce ketones, but they come with different reactivity profiles and handling requirements.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful reducing agent than NaBH₄. It will readily reduce the ketone but will also reduce other functional groups like esters or amides that NaBH₄ would not.[3][5] It also reacts violently with water and protic solvents, requiring anhydrous conditions and careful handling. It is generally overkill for this transformation and introduces more risk.

  • Catalytic Hydrogenation: This method uses hydrogen gas (H₂) and a metal catalyst (e.g., Pd/C, PtO₂).[9][10] It is a very clean and effective method, often used in industrial settings. However, it requires specialized equipment such as a hydrogenation reactor to handle flammable hydrogen gas under pressure.

  • Asymmetric Transfer Hydrogenation (ATH): For researchers interested in obtaining an enantiomerically enriched alcohol, ATH using a chiral catalyst and a hydrogen source like formic acid can be an excellent method.[11][12][13]

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Optimization of asymmetric bioreduction conditions of 1-indanone by Leuconostoc mesenteroides N6 using a face-centered design-based multi-objective optimization model. (2024). PubMed. [Link]

  • Hydrogenation of 2-indanone oxime over Pt/C or Pd/C catalysts. (n.d.). ResearchGate. [Link]

  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+). (2021). PubMed Central. [Link]

  • One-pot synthesis of (R)-2-acetoxy-1-indanone from 1,2-indanedione combining metal catalyzed hydrogenation and chemoenzymatic dynamic kinetic resolution. (2014). Catalysis Science & Technology (RSC Publishing). [Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. (2012). IntechOpen. [Link]

  • One-pot synthesis of (R)-2-acetoxy-1-indanone from 1,2-indanedione combining metal catalyzed hydrogenation and chemoenzymatic dynamic kinetic resolution. (2014). RSC Publishing. [Link]

  • Oxidation of Indanol to Indanone Through the Optimization of Various Parameters of Microwave Irradiation. (n.d.). DigitalCommons@SHU. [Link]

  • Chemical reaction hazards associated with the use of sodium borohydride. (n.d.). IChemE. [Link]

  • The Reduction of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

  • Strategies for Accessing cis-1-Amino-2-Indanol. (2024). MDPI. [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate. (2013). Chemguide. [Link]

  • An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Intermediate of HIV Protease Inhibitor, Indinavir. (n.d.). Semantic Scholar. [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]

  • Simple and Efficient Synthesis of 4,7‐Dimethoxy‐1(H)‐indene. (2025). ResearchGate. [Link]

  • Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates A Dissertation Submitted. (n.d.). University of Huddersfield Repository. [Link]

  • Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. (2020). CCS Chemistry - Chinese Chemical Society. [Link]

  • Summary of Common Organic Solvent Purification Methods Used in Laboratories. (2024). Protesil. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]

  • (1s,2r)-1-aminoindan-2-ol. (n.d.). Organic Syntheses Procedure. [Link]

  • Indanone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+). (2021). RSC Publishing. [Link]

Sources

Troubleshooting

Overcoming poor solubility of 4,7-dimethyl-1-indanol in standard organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of highly substituted bicyclic alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of highly substituted bicyclic alcohols. 4,7-dimethyl-1-indanol presents a unique physicochemical challenge that renders standard laboratory solvents ineffective. This guide provides a mechanistic breakdown of the problem, validated protocols, and a troubleshooting FAQ to ensure your downstream assays and syntheses succeed.

The Mechanistic Root of the Problem: The "Brick Dust" Phenomenon

To solve a solubility issue, we must first understand the causality behind it. Standard 1-indanol is a versatile compound with moderate aqueous solubility and high solubility in most organic solvents[1]. However, the addition of methyl groups at the 4 and 7 positions fundamentally alters the molecule's thermodynamic profile:

  • High Crystal Lattice Energy: The 4,7-dimethyl substitution flanks the bicyclic core, creating a highly symmetrical, planar-like hydrophobic face. This promotes highly ordered π−π stacking and van der Waals interactions in the solid state.

  • Amphiphilic Conflict: The C1-hydroxyl group acts as a strong polar "head" capable of dense intermolecular hydrogen bonding, while the dimethyl-aromatic core acts as a lipophilic "tail."

  • The Solvent Rejection Cycle: Purely non-polar solvents (e.g., hexanes, chloroform) lack the hydrogen-bond accepting capacity to break the C1-OH lattice interactions. Conversely, purely polar solvents (e.g., methanol, water) are repelled by the bulky, hydrophobic 4,7-dimethyl aromatic core.

Because dissolution requires breaking the crystal lattice (an endothermic process) and solvating the molecule (an exothermic process), 4,7-dimethyl-1-indanol acts as a "brick dust" molecule. It requires a synergistic solvent approach to simultaneously disrupt hydrogen bonds and solvate the hydrophobic bulk[2].

Quantitative Solubility Profiles

The following table summarizes the dielectric constants ( ϵ ) of various solvent systems and their mechanistic efficacy in solvating 4,7-dimethyl-1-indanol.

Solvent SystemDielectric Constant ( ϵ )Solubilization MechanismApparent Solubility (mg/mL)
Hexane (100%) 1.9Ineffective: Cannot disrupt C1-OH hydrogen bonds.< 0.1
Methanol (100%) 32.7Ineffective: Poor solvation of the dimethyl-aromatic bulk.~1.2
DMSO (100%) 46.7Moderate: Strong H-bond acceptor, but highly polar.~15.5
DMSO / THF (1:1) ~27.0Synergistic: DMSO breaks H-bonds; THF solvates the hydrophobic core.> 50.0
PVP-ASD in Buffer ~80.0 (Water)Thermodynamic Bypass: Amorphous state eliminates lattice energy barrier.~25.0
Solubilization Decision Matrix

Use the following decision tree to select the appropriate solubilization strategy based on your downstream application.

G Start 4,7-dimethyl-1-indanol Solubility Issue App Determine Downstream Application Start->App Analytical Analytical (NMR / HPLC) App->Analytical Bio Biological Assay (Aqueous Media) App->Bio Synthesis Chemical Synthesis App->Synthesis Sol1 Protocol A: Co-solvent Tuning (DMSO / THF) Analytical->Sol1 Sol2 Protocol B: Amorphous Solid Dispersion (ASD) Bio->Sol2 Sol3 Thermal Disruption + H-bond Acceptor Synthesis->Sol3

Workflow for selecting the optimal solubilization strategy for 4,7-dimethyl-1-indanol.

Validated Troubleshooting Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to your downstream application unless the validation step confirms success.

Protocol A: Co-Solvent Dielectric Tuning (For Analytical & Synthetic Work)

Causality: This method uses Dimethyl Sulfoxide (DMSO) to act as a potent hydrogen-bond acceptor, breaking the crystal lattice, while Tetrahydrofuran (THF) lowers the overall dielectric constant to solvate the lipophilic methyl groups[2].

  • Weighing: Transfer 50 mg of 4,7-dimethyl-1-indanol into a clean, dry 2 mL glass vial.

  • H-Bond Disruption: Add 0.5 mL of anhydrous DMSO. Cap the vial and sonicate at 40°C for 5 minutes. The heat provides the kinetic energy needed to disrupt the lattice, while DMSO stabilizes the free monomer.

  • Hydrophobic Solvation: While vortexing the vial at 1000 RPM, add 0.5 mL of anhydrous THF dropwise.

  • Self-Validation (The Tyndall Test): Shine a laser pointer (e.g., 532 nm green laser) horizontally through the vial in a dark room.

    • Pass: The laser beam is invisible as it passes through the liquid (true thermodynamic solution).

    • Fail: A visible beam path (Tyndall effect) indicates a micro-suspension. If this occurs, add an additional 100 µL of THF and re-sonicate.

Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation (For Bioassays)

Causality: Biological assays require aqueous buffers, which immediately crash out lipophilic indanols. By co-dissolving the compound with a hydrophilic polymer and rapidly evaporating the solvent, we trap the indanol in a high-energy amorphous state. This bypasses the crystal lattice energy barrier entirely, allowing for rapid dissolution in water[3].

  • Matrix Preparation: Dissolve 10 mg of 4,7-dimethyl-1-indanol and 40 mg of Polyvinylpyrrolidone (PVP, MW ~40,000) in 2 mL of a 1:1 mixture of Dichloromethane (DCM) and Ethanol.

  • Homogenization: Vortex until completely clear. Both the polymer and the API must be fully solvated.

  • Rapid Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate rapidly at 45°C under reduced pressure (approx. 50 mbar). The speed of evaporation is critical to prevent the indanol from recrystallizing[3].

  • Desiccation: Place the resulting thin film under high vacuum (< 1 mbar) overnight to remove all residual organic solvent traces.

  • Reconstitution & Self-Validation: Add 2 mL of your desired aqueous assay buffer (e.g., PBS) to the flask and swirl to dissolve the film.

    • Validation Step: Transfer the liquid to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a white pellet confirms a successful, stable aqueous dispersion.

Frequently Asked Questions (FAQs)

Q: I prepared a 100 mM stock in pure DMSO, but the moment I dilute it into my cell culture media (1:100), the compound precipitates. Why? A: This is a classic "solvent-shift" precipitation. When DMSO is diluted by water, its localized concentration drops, and it can no longer shield the C1-hydroxyl group. The hydrophobic 4,7-dimethyl groups immediately drive the molecules together to minimize contact with water, causing rapid recrystallization. Solution: You must lower the thermodynamic penalty of the water interface. Pre-mix your aqueous media with a biologically compatible, heat-stable surfactant (e.g., 0.1% Tween-20 or Kolliphor EL) before adding the DMSO stock[4]. Alternatively, use the ASD method (Protocol B).

Q: I am trying to run a 13 C NMR, but the compound refuses to dissolve in standard CDCl 3​ . What is the best NMR solvent? A: CDCl 3​ is an excellent solvent for lipophilic molecules, but it is a very weak hydrogen-bond acceptor. It cannot overcome the lattice energy of the C1-OH interactions. Solution: Switch to DMSO- d6​ . If your downstream analysis requires a less viscous solvent or you are trying to avoid the strong DMSO solvent peak, use a 1:1 volumetric mixture of CDCl 3​ and CD 3​ OD. The deuterated methanol will disrupt the hydrogen bonding, while the chloroform solvates the aromatic core.

Q: Can I use heat alone to force the compound into solution for my reaction? A: Heating the compound in a poor solvent (like pure toluene) will temporarily force it into solution by providing thermal energy to overcome the lattice. However, the moment the reaction cools, the compound will supersaturate and crash out, potentially ruining your reaction kinetics. Always pair heat with a permanent solubilizing agent (a co-solvent or surfactant)[4].

References
  • Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion - ijrti Source: International Journal for Research Trends and Innovation (IJRTI) URL:[Link]

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences (WJBPHS) URL:[Link]

  • Source: Google Patents (US20110311592A1)

Sources

Optimization

Preventing unwanted dehydration of 4,7-dimethyl-1-indanol to indene derivatives

A Guide to Preventing Unwanted Dehydration to Indene Derivatives Welcome to the technical support center for 4,7-dimethyl-1-indanol. This guide is designed for researchers, chemists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Unwanted Dehydration to Indene Derivatives

Welcome to the technical support center for 4,7-dimethyl-1-indanol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent the common side reaction of dehydration, which leads to the formation of undesired 4,7-dimethyl-1H-indene byproducts. As your senior application scientist, my goal is to provide you with the mechanistic understanding and practical solutions to ensure the integrity of your experiments and the purity of your final product.

Understanding the Problem: The Instability of a Benzylic Alcohol

4,7-dimethyl-1-indanol is a secondary benzylic alcohol. The hydroxyl group at the C1 position is prone to elimination, especially under acidic conditions, to form a thermodynamically stable, conjugated indene derivative. This dehydration is a significant issue in many synthetic transformations, leading to reduced yields of the desired indanol product and complicating purification processes.

The reaction proceeds via an E1 (Elimination, Unimolecular) mechanism.[1][2] The key steps are:

  • Protonation: An acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).[1][2]

  • Carbocation Formation: The protonated alcohol departs as a water molecule, generating a secondary benzylic carbocation. This is the slow, rate-determining step of the reaction.[1] This carbocation is stabilized by resonance with the adjacent benzene ring, which is why this dehydration occurs under relatively mild conditions compared to non-benzylic alcohols.[1]

  • Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon (C2), forming a double bond and yielding the indene product.[1][2]

Dehydration Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-Determining) cluster_2 Step 3: Deprotonation Indanol 4,7-Dimethyl-1-Indanol (with -OH group) Protonated Protonated Indanol (with -OH2+ group) Indanol->Protonated + H+ Carbocation Secondary Benzylic Carbocation Protonated->Carbocation - H2O Indene 4,7-Dimethyl-1H-indene (Alkene Product) Carbocation->Indene - H+ Troubleshooting_Workflow start Indene Formation Observed check_acid Is an acid catalyst present? start->check_acid check_temp Is the reaction temperature > 40°C? check_acid->check_temp No solution_acid Replace with a non-acidic catalyst or use a base scavenger (e.g., Proton Sponge®). check_acid->solution_acid Yes check_reagent Are reagents or media (e.g., silica) potentially acidic? check_temp->check_reagent No solution_temp Run reaction at lower temperature (e.g., 0°C to RT). check_temp->solution_temp Yes solution_reagent Use neutral grade media. Pre-treat reagents to remove acidic impurities. check_reagent->solution_reagent Yes end Problem Resolved check_reagent->end No solution_acid->end solution_temp->end solution_reagent->end

Sources

Troubleshooting

Advanced purification techniques for racemic 4,7-dimethyl-1-indanol mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the advanced purificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the advanced purification and chiral resolution of racemic 4,7-dimethyl-1-indanol .

The structural uniqueness of this compound lies in its methyl substitutions. The 7-methyl group, situated in the peri-position relative to the C1-hydroxyl chiral center, introduces severe steric hindrance. This structural nuance fundamentally alters how the molecule interacts with chiral stationary phases, biocatalytic active sites, and chemical derivatization agents.

Below is our comprehensive, causality-driven guide to mastering this purification.

SECTION 1: Preparative Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is the industry standard for chiral preparative separations due to the high diffusivity and low viscosity of supercritical CO₂, which allows for rapid mass transfer and seamless product recovery[1].

Troubleshooting FAQs

Q: We are experiencing severe peak tailing and poor enantiomeric resolution of 4,7-dimethyl-1-indanol on a standard Amylose-C column. Should we add basic modifiers like Diethylamine (DEA)? A: No. While DEA was historically required to suppress peak tailing for indanol derivatives, adding it here can actually hinder your separation. The 7-methyl group in your substrate restricts the conformational flexibility of the hydroxyl group. DEA competitively binds to the hydrogen-bond donor sites of the chiral stationary phase (CSP), reducing the chiral recognition necessary for this sterically hindered molecule. Instead, switch to an Amylose tris[(S)-α-methylbenzylcarbamate] phase (e.g., ChromegaChiral CCS), which is engineered to separate 1-indanol enantiomers with sharp peaks without the addition of DEA[2][3]. Use 5–10% Methanol or Isopropanol as a neutral co-solvent.

Q: How does the 4,7-dimethyl substitution affect our maximum column loading capacity compared to unsubstituted 1-indanol? A: The bulky methyl groups increase the molecule's hydrodynamic radius, altering its penetration into the helical grooves of the polysaccharide CSP. You will likely observe a 15–20% reduction in maximum loading capacity before peak coalescence occurs. To compensate, lower the column temperature to 25°C to maximize the thermodynamic difference in enantiomer binding, and utilize injection stacking (overlapping injections) to maintain high throughput.

Quantitative Data: SFC Method Optimization
ParameterUnsubstituted 1-Indanol Baseline4,7-Dimethyl-1-Indanol OptimizationScientific Rationale
Chiral Phase Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris[(S)-α-methylbenzylcarbamate]Better accommodation of the sterically hindered C1-OH without DEA[2].
Co-solvent 15% Methanol + 0.1% DEA10% Isopropanol (No DEA)Isopropanol provides a bulkier modifier environment, enhancing stereoselectivity.
Temperature 35°C25°CLower temperature increases the thermodynamic binding energy differences (ΔΔG).
Backpressure 120 bar150 barHigher density of supercritical CO₂ improves the solubility of the lipophilic dimethylated ring.
Protocol: Preparative SFC Purification Workflow
  • Sample Preparation: Dissolve racemic 4,7-dimethyl-1-indanol in pure Isopropanol at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Equilibration: Flush the preparative SFC column (e.g., 25 cm × 2 cm) with CO₂/Isopropanol (90:10 v/v) at 150 bar backpressure and 25°C until the UV baseline (monitored at 254 nm) stabilizes.

  • Loading & Stacking: Inject 0.5 mL of the sample. Once the first enantiomer peak begins to elute, trigger the next injection (injection stacking) to maximize throughput without compromising the baseline resolution (Rs > 1.5).

  • Fractionation: Utilize a mass-triggered or UV-triggered cyclone separator to collect the fractions. The rapid depressurization of CO₂ will leave the purified enantiomers dissolved in the residual Isopropanol.

  • Validation: Analyze fractions on an analytical SFC system to confirm >99% enantiomeric excess (ee).

SFC_Workflow Start Racemic 4,7-dimethyl-1-indanol Screening Chiral Column Screening Start->Screening Modifier Co-solvent Optimization Screening->Modifier ScaleUp Preparative Scale-Up Modifier->ScaleUp Fractionation Fraction Collection ScaleUp->Fractionation Purity Enantiomeric Purity Check Fractionation->Purity

Caption: Preparative SFC method development and scale-up workflow.

SECTION 2: Enzymatic Kinetic Resolution (Biocatalysis)

Enzymatic kinetic resolution using Candida antarctica Lipase B (CALB) is a highly scalable, green alternative for resolving secondary alcohols[4][5].

Troubleshooting FAQs

Q: Our CALB-catalyzed transesterification of 4,7-dimethyl-1-indanol using vinyl acetate is stalling at 30% conversion, whereas unsubstituted 1-indanol easily reaches the theoretical 50% yield. Why? A: This stalling is a direct kinetic consequence of the peri-steric hindrance from the 7-methyl group, which restricts the substrate's access to the catalytic triad (Ser-His-Asp) inside the CALB binding pocket. To overcome this activation energy barrier, you must increase the thermodynamic driving force. First, ensure you are using a robust immobilized form of CALB (e.g., Novozym 435), which maintains structural integrity up to 60–80°C[4]. Elevate your reaction temperature to 50°C. Second, conduct the reaction in a non-polar solvent like toluene or MTBE; this enhances the enzyme's rigidity, preventing the active site from distorting and thereby increasing the enantiomeric ratio (E-value)[6].

Q: How do we separate the unreacted (S)-alcohol from the newly formed (R)-acetate product? A: The transesterification creates a massive polarity differential. The unreacted (S)-4,7-dimethyl-1-indanol retains its hydroxyl group (highly polar), while the (R)-enantiomer is converted to an acetate ester (lipophilic). A simple silica gel flash chromatography step using a Hexane:Ethyl Acetate (85:15 v/v) gradient will rapidly elute the (R)-acetate near the solvent front, leaving the pure (S)-alcohol to elute later.

Quantitative Data: CALB Kinetic Resolution Parameters
VariableStandard Condition (1-Indanol)Optimized Condition (4,7-Dimethyl)Mechanistic Impact
Biocatalyst Free CALBImmobilized CALB (Novozym 435)Immobilization prevents thermal denaturation during extended reaction times[4].
Acyl Donor Ethyl Acetate (3 equiv)Vinyl Acetate (5 equiv)Vinyl acetate yields acetaldehyde (which tautomerizes and evaporates), making the reaction irreversible[5].
Temperature 30°C50°COvercomes the steric activation energy barrier imposed by the 7-methyl group.
Solvent DichloromethaneTolueneNon-polar solvents lock the enzyme conformation, preserving high stereoselectivity (E > 100).
Protocol: Immobilized CALB Resolution Workflow
  • Reaction Setup: In a round-bottom flask, dissolve 10 mmol of racemic 4,7-dimethyl-1-indanol in 50 mL of anhydrous toluene.

  • Reagent Addition: Add 50 mmol (5 equivalents) of vinyl acetate, followed by 100 mg of immobilized CALB (Novozym 435).

  • Incubation: Stir the suspension gently at 50°C. Monitor the reaction via TLC or analytical GC/HPLC. The reaction should theoretically halt at exactly 50% conversion (typically 24–36 hours for this hindered substrate).

  • Enzyme Recovery: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme beads (which can be washed with hexane and reused for up to 10 cycles)[6].

  • Separation: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to isolate the (R)-acetate and (S)-alcohol.

  • Hydrolysis (Optional): If the (R)-alcohol is the desired final product, subject the (R)-acetate to mild basic hydrolysis (K₂CO₃ in Methanol) to cleave the ester bond.

CALB_Pathway Racemate Racemic Mixture Enzyme CALB + Vinyl Acetate Racemate->Enzyme Reaction Transesterification (50°C) Enzyme->Reaction Products Kinetic Resolution Products Reaction->Products R_Acetate (R)-Acetate (Reacted) Products->R_Acetate S_Alcohol (S)-Alcohol (Unreacted) Products->S_Alcohol Separation Silica Gel Chromatography R_Acetate->Separation S_Alcohol->Separation

Caption: CALB-mediated enzymatic kinetic resolution pathway.

SECTION 3: Chemical Kinetic Resolution (Silylative)

When biocatalysis is not viable due to regulatory or supply chain constraints, non-enzymatic chemical kinetic resolution provides a powerful alternative.

Troubleshooting FAQs

Q: We want to avoid enzymes entirely. Is there a chemical kinetic resolution method robust enough for sterically hindered indanols? A: Yes. Silylative kinetic resolution using triphenylchlorosilane (Ph₃SiCl) catalyzed by a chiral guanidine catalyst—specifically (R,R)-N-(1-(β-naphthyl)ethyl)benzoguanidine—has proven highly effective for 1-indanol derivatives[7][8].

Q: How does the mechanism account for the 4,7-dimethyl substitution? A: The bulky triphenylsilyl group acts as a steric amplifier. When the chiral guanidine catalyst forms a hydrogen-bonded transition state with the substrate, the spatial clash between the 7-methyl group of the indanol and the massive Ph₃SiCl reagent drastically raises the activation energy for one enantiomer while allowing the other to react smoothly. For 4,7-dimethyl-1-indanol, you may need to increase the catalyst loading from the standard 0.5 mol% to 1.0 mol% and extend the reaction time at −78°C to ensure optimal s-values (selectivity)[7].

References

  • Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives Catalyzed by Chiral Guanidine | The Journal of Organic Chemistry. ACS Publications.[Link]

  • ChromegaChiralTM - Bujno Chemicals.[Link]

  • Silylative Kinetic Resolution of Racemic 1-Indanol Derivatives Catalyzed by Chiral Guanidine - PubMed. NIH.[Link]

  • Candida antarctica Lipase B: A Tool for the Preparation of Optically Active Alcohols. Springer.[Link]

  • Diversifying Arena of Drug Synthesis: In the Realm of Lipase Mediated Waves of Biocatalysis - MDPI.[Link]

  • Chiral Compound Confusion: Bart explains how SFC is used to... Buchi.[Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in 4,7-Dimethyl-1-Indanol Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 4,7-dimethyl-1-indanol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 4,7-dimethyl-1-indanol. Because of its bicyclic structure and the steric hindrance imparted by the C7 methyl group on the C1 hydroxyl, this compound frequently exhibits anomalous retention behavior, leading to co-elution with precursors and isomers.

Diagnostic Workflow

Troubleshooting A Co-elution Detected: 4,7-dimethyl-1-indanol B Analyze Impurity Profile A->B C1 Precursor Ketone (Indanone) B->C1 C2 Structural Isomer (e.g., 2-indanol) B->C2 C3 Enantiomers (R/S-indanol) B->C3 D1 Shift Selectivity Group (e.g., Hexane/DCM) C1->D1 D2 Step-Gradient Elution & Finer Silica (20µm) C2->D2 D3 Chiral HPLC (Polysaccharide CSP) C3->D3

Diagnostic workflow for resolving 4,7-dimethyl-1-indanol co-elution based on impurity type.

Core Troubleshooting Guides (FAQs)

Q1: My target 4,7-dimethyl-1-indanol is co-eluting with unreacted 4,7-dimethyl-1-indanone. Why is this happening, and how do I fix it? Causality: In a standard binary solvent system (e.g., Hexane/Ethyl Acetate), secondary alcohols typically elute much later than their corresponding ketones due to strong hydrogen bonding with the silica gel's silanol groups. However, in 4,7-dimethyl-1-indanol, the methyl group at the C7 position is peri to the C1 hydroxyl group. This creates severe steric hindrance, physically blocking the hydroxyl group from optimally interacting with the stationary phase. Consequently, the effective polarity of the indanol drops, causing its retention factor ( Rf​ ) to converge with the planar, less hindered indanone. Solution: You must alter the selectivity rather than just the solvent strength. As outlined by, substituting a Group VI solvent (Ethyl Acetate) with a Group V solvent (Dichloromethane) alters the dipole-dipole interactions. Switching to a Hexane/DCM system capitalizes on the subtle polarizability differences between the ketone's carbonyl π -system and the alcohol, effectively pulling the peaks apart.

Q2: I am observing a broad, tailing peak that contains both my target compound and a structural isomer (e.g., 4,7-dimethyl-2-indanol). How can I achieve baseline separation? Causality: Broad tailing is indicative of poor mass transfer kinetics (slow desorption from the silica) or column overloading. Structural isomers have nearly identical dipole moments and functional group availability, meaning their ΔRf​ is inherently minuscule. Solution: First, increase the theoretical plate count ( N ) by switching to a high-performance flash column with a finer particle size (e.g., 20–40 µm spherical silica instead of 40–63 µm irregular silica). Second, implement a shallow step-gradient. A step-gradient forces the weaker-binding isomer to elute while keeping the target compound temporarily locked on the stationary phase, artificially inflating the ΔCV (Column Volumes) between them, a technique supported by [1].

Q3: Standard silica gel fails to separate the (R) and (S) enantiomers of 4,7-dimethyl-1-indanol. What is the authoritative approach for this? Causality: Normal-phase bare silica provides an achiral environment; enantiomers possess identical physicochemical properties in such spaces and will always co-elute. Solution: You must transition to High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP). The industry standard for indanol derivatives is a polysaccharide-based CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate)). The chiral recognition mechanism relies on a "three-point interaction" model involving hydrogen bonding, dipole-dipole, and π−π stacking within the chiral grooves of the polymer, as detailed in chiral separation protocols by [2] and adsorption studies by [3].

Quantitative Data & Benchmarks

To facilitate method transfer, the following tables summarize the expected chromatographic behaviors and optimization parameters for 4,7-dimethyl-1-indanol.

Table 1: Solvent Selectivity & Elution Parameters for Indanol vs. Indanone

Solvent SystemSelectivity GroupAvg. ΔRf​ Peak ShapeResolution ( Rs​ ) ImpactRecommended Application
Hexane / EtOAcVI0.05 - 0.08Broad/TailingPoor (< 1.0)Initial crude screening
Hexane / DCMV0.15 - 0.22SharpExcellent (> 1.5)Resolving ketone/alcohol co-elution
Toluene / AcetoneVIa0.12 - 0.18ModerateGood (~ 1.2)Eluting highly retained impurities

Table 2: Chiral HPLC Parameters for (R)/(S)-4,7-dimethyl-1-indanol Enantiomers

ParameterPolysaccharide-Based CSPPirkle-Type CSP
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)(R,R) WHELK-O® 1
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Expected Resolution ( Rs​ ) > 2.10~ 2.50
Validated Experimental Protocols

To ensure rigorous scientific integrity, the following step-gradient protocol is designed as a self-validating system to resolve structural isomers and closely eluting precursors.

Protocol S1 1. Dry Loading (Silica 3:1) S2 2. Isocratic Wash (5% EtOAc, 3 CV) S1->S2 S3 3. Elute Impurity (10% EtOAc, 4 CV) S2->S3 S4 4. Elute Target (20% EtOAc, 5 CV) S3->S4

Sequential step-gradient elution workflow for 4,7-dimethyl-1-indanol purification.

Protocol: Step-Gradient Flash Chromatography for Indanol Purification

Objective: Baseline separation of 4,7-dimethyl-1-indanol from 4,7-dimethyl-1-indanone.

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add bare silica gel (particle size 40-63 µm) to the solution at a 3:1 (Silica:Sample) mass ratio.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading eliminates the band-broadening effect caused by the injection solvent's polarity, establishing a tight initial sample band.

Step 2: Column Equilibration & Loading

  • Pack a high-performance flash column (20-40 µm silica) and equilibrate with 3 Column Volumes (CV) of 5% Ethyl Acetate in Hexane.

  • Load the dry silica-sample powder evenly onto the top of the column frit.

Step 3: Step-Gradient Execution

  • Wash Phase: Run 3 CV of 5% EtOAc/Hexane. This elutes non-polar hydrocarbon impurities.

  • Impurity Elution: Step up to 10% EtOAc/Hexane for 4 CV. Self-Validation Check 1: Monitor via UV (254 nm). The less polar 4,7-dimethyl-1-indanone should elute in this window. If the detector shows a returning baseline, proceed to the next step. If the peak is still eluting, hold at 10% until the baseline is restored.

  • Target Elution: Step up to 20% EtOAc/Hexane for 5 CV to aggressively desorb the 4,7-dimethyl-1-indanol.

Step 4: Fraction Validation

  • Spot the apex fractions on a TLC plate alongside a pure 4,7-dimethyl-1-indanol reference standard.

  • Develop in 15% EtOAc/Hexane. Self-Validation Check 2: A single, UV-active spot matching the Rf​ of the standard confirms purity. If a faint upper spot (indanone) persists, the gradient was stepped up too early; recombine mixed fractions and re-column using a Hexane/DCM system (Table 1).

References
  • Phenomenex. "Flash Chromatography: Principles & Applications - Optimization Techniques." Phenomenex Technical Hub, 2025.

  • Biotage. "How does solvent choice impact flash column chromatography performance?" Biotage Knowledge Center, 2023. 1

  • BenchChem. "A Comparative Guide to HPLC Methods for Chiral Separation of 2-Indanol Enantiomers." BenchChem Tech Support, 2025. 2

  • ACS Publications. "Heterogeneous Adsorption of 1-Indanol on Cellulose Tribenzoate and Adsorption Energy Distribution of the Two Enantiomers." Analytical Chemistry, 2003. 3

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Synthesis of 4,7-Dimethyl-1-indanol

Welcome to the Technical Support Center for the catalytic reduction of 4,7-dimethyl-1-indanone to 4,7-dimethyl-1-indanol. This guide is designed for researchers, scientists, and drug development professionals facing slug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the catalytic reduction of 4,7-dimethyl-1-indanone to 4,7-dimethyl-1-indanol. This guide is designed for researchers, scientists, and drug development professionals facing sluggish reaction kinetics. Due to the unique steric and electronic environment of the 4,7-dimethyl-substituted indane scaffold, standard reduction protocols often suffer from extended reaction times (>24 hours) and incomplete conversion.

Below, you will find diagnostic troubleshooting guides, quantitative optimization data, and self-validating experimental protocols to accelerate your synthesis.

Part 1: Diagnostic Troubleshooting & Mechanistic FAQs

Q1: Why does the reduction of 4,7-dimethyl-1-indanone take significantly longer than unsubstituted 1-indanone under identical Asymmetric Transfer Hydrogenation (ATH) conditions? Expert Insight: The extended reaction time is primarily dictated by peri-steric hindrance. The methyl group at the C7 position is spatially adjacent to the C1 carbonyl group. During ATH, the bulky chiral ruthenium complex (e.g., Ts-DENEB or Ru-Ts-DPEN) must form a highly ordered, six-membered pericyclic transition state with the ketone. The C7 methyl group physically obstructs the trajectory of the metal hydride, drastically increasing the activation energy required for the transfer[1]. Actionable Solution: To overcome this steric penalty, increase the reaction temperature from 25 °C to 40 °C. This provides the necessary thermal energy to overcome the elevated activation barrier without significantly degrading the stereoselectivity[2]. Alternatively, switch to a more sterically forgiving, axially flexible catalyst.

Q2: I am using a Formic Acid/Triethylamine (FA/TEA) azeotrope as the hydrogen donor for ATH, but conversion stalls at exactly 50% after 10 hours. How can I push this to completion? Expert Insight: If your reaction stalls at ~50% when using a chiral catalyst like (R,R)-Ts-DENEB, you are likely observing an efficient Kinetic Resolution (KR)[1]. The catalyst selectively reduces only one enantiomer of the racemic 4,7-dimethyl-1-indanone, leaving the other unreacted. Furthermore, the rate-limiting step in these ATH systems is often the decarboxylation of the intermediate ruthenium-formate complex to generate the active ruthenium-hydride species[3]. Actionable Solution:

  • If your goal is 100% conversion to a racemic alcohol: Switch to an achiral catalyst (e.g., Ru-MACHO) or standard Pd/C.

  • If your goal is dynamic kinetic resolution (DKR): Introduce a base (like t-BuOK) to promote rapid in situ racemization of the unreacted indanone enantiomer, allowing the ATH cycle to process 100% of the material[3]. Optimize your hydrogen source to a 1:5 ratio of FA/TEA to accelerate the formation of the Ru-formate intermediate[1].

Q3: Can I use continuous flow chemistry to speed up heterogeneous hydrogenation (e.g., Pd/C with H₂ gas)? Expert Insight: Yes. In batch reactors, the reduction of hindered ketones using H₂ gas is severely limited by gas-liquid-solid mass transfer. The solubility of H₂ in standard solvents is low, starving the catalyst surface of hydrogen and prolonging reaction times. Actionable Solution: Transitioning to a trickle-bed continuous flow reactor drastically increases the interfacial surface area between the H₂ gas, the liquid substrate, and the solid Pd/C catalyst. This eliminates the mass-transfer bottleneck, reducing reaction times from 18 hours to mere minutes.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between catalytic conditions, mass transfer limitations, and reaction times for 4,7-dimethyl-1-indanone reduction.

Catalytic SystemHydrogen SourceTemp (°C)Reaction TimeConversion (%)Mechanistic Notes
Ru-Ts-DPEN (Batch)FA/TEA (1:1)2524 h45%Severe steric hindrance limits hydride transfer rate.
(R,R)-Ts-DENEB (Batch)FA/TEA (1:5)2510 h50%Kinetic resolution stalls reaction at 50%[1].
(R,R)-Ts-DENEB (Batch)FA/TEA (1:5)406 h50%Faster KR; thermal acceleration overcomes steric barrier[2].
Pd/C (Batch)H₂ Gas (1 atm)2518 h85%Gas-liquid mass transfer limited.
Pd/C (Continuous Flow)H₂ Gas (10 atm)4015 min>99%High interfacial area maximizes H₂ transfer and reaction rate.

Part 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Accelerated ATH of 4,7-Dimethyl-1-indanone Objective: Achieve rapid, stereoselective conversion to 4,7-dimethyl-1-indanol using thermal acceleration and optimized hydrogen donor ratios.

  • Step 1: Catalyst Activation In a nitrogen-purged Schlenk flask, dissolve 1.0 mol% of (R,R)-Ts-DENEB in anhydrous methanol (0.2 M relative to substrate)[1]. Causality: Pre-dissolving the catalyst ensures uniform activation of the 16-electron Ru-amide species before introducing the bulky substrate.

  • Step 2: Substrate and Hydrogen Donor Addition Add 1.0 equivalent of 4,7-dimethyl-1-indanone. Slowly add a pre-mixed solution of Formic Acid/Triethylamine (FA/TEA) in a 1:5 molar ratio[1]. Causality: The 1:5 ratio provides optimal basicity to facilitate the rapid deprotonation of formic acid, accelerating the formation of the Ru-formate intermediate.

  • Step 3: Thermal Acceleration Heat the reaction mixture to 40 °C under continuous stirring. Causality: Elevated temperature provides the kinetic energy required to overcome the steric repulsion between the C7-methyl group and the chiral diamine ligand.

  • Step 4: Self-Validating In-Process Control (IPC) At t = 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL hexane/isopropanol, and analyze via chiral HPLC. Validation Check: If the indanone peak area is >5% (relative to the target enantiomer), the reaction is starved of hydrogen. Add an additional 0.5 equivalents of FA/TEA and stir for 1 hour. Do not proceed to quench until target conversion is verified.

  • Step 5: Quench and Isolation Once validated by IPC, cool the mixture to 0 °C and quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Part 4: Mechanistic & Troubleshooting Visualizations

Troubleshooting Start Issue: Reaction Time > 24h for 4,7-Dimethyl-1-indanol CheckCat Identify Catalytic System Start->CheckCat IsATH Homogeneous ATH (e.g., Ru-Ts-DPEN) CheckCat->IsATH IsHet Heterogeneous (e.g., Pd/C + H2) CheckCat->IsHet CheckConv Stalls at ~50%? IsATH->CheckConv FlowChem Mass Transfer Limited. Switch to Continuous Flow. IsHet->FlowChem KR Kinetic Resolution Occurring. Use Achiral Cat for 100% Conv. CheckConv->KR Yes IncTemp Increase Temp to 40°C & Optimize FA/TEA Ratio CheckConv->IncTemp No

Caption: Troubleshooting logic tree for resolving sluggish reaction times in 4,7-dimethyl-1-indanol synthesis.

ATH_Cycle RuAmide 16e- Ru-Amide (Active Catalyst) RuFormate 18e- Ru-Formate Intermediate RuAmide->RuFormate + HCOOH (Fast) RuHydride 18e- Ru-Hydride (Reducing Agent) RuFormate->RuHydride - CO2 (Rate Limiting Step) RuHydride->RuAmide + Indanone - Indanol

Caption: ATH catalytic cycle highlighting the rate-limiting decarboxylation step.

References

  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+) . RSC Publishing. Available at:[Link]

  • Triple Asymmetric Transfer Hydrogenation of 2‐Arylidene‐1,3‐Indandiones . PMC - NIH. Available at:[Link]

  • Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping . Organic Letters - ACS Publications. Available at:[Link]

Sources

Optimization

Temperature optimization for high-purity 4,7-dimethyl-1-indanol crystallization

Welcome to the Technical Support Center for the purification of 4,7-dimethyl-1-indanol (CAS 70839-99-5)[1]. As an essential intermediate in the synthesis of metallocene catalysts[2] and pharmaceutical active ingredients[...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 4,7-dimethyl-1-indanol (CAS 70839-99-5)[1]. As an essential intermediate in the synthesis of metallocene catalysts[2] and pharmaceutical active ingredients[3], achieving >99.5% purity is critical.

4,7-dimethyl-1-indanol is typically synthesized via the sodium borohydride reduction of 4,7-dimethyl-1-indanone[4]. However, the resulting crude mixture often contains unreacted ketone, epimers, and boron-complexed byproducts. Due to the lipophilic nature imparted by the methyl groups at the 4 and 7 positions, this compound is highly susceptible to "oiling out" (liquid-liquid phase separation) during crystallization if the thermodynamic trajectory is not strictly controlled. This guide provides field-proven, self-validating protocols to ensure robust crystalline nucleation and high-yield isolation.

Process Visualization

CrystallizationWorkflow A Crude 4,7-Dimethyl-1-indanol B Dissolution Heptane/EtOAc (9:1) at 65 °C A->B C Hot Filtration Remove insoluble impurities B->C D Primary Cooling 0.5 °C/min to 45 °C C->D E Seeding & Nucleation Hold at 45 °C for 1 h D->E J Oiling Out (Liquid-Liquid Separation) D->J Rapid cooling (>1.0 °C/min) F Secondary Cooling 0.2 °C/min to 5 °C E->F G Isothermal Aging Hold at 5 °C for 2 h F->G H Filtration & Cold Wash Pre-chilled Heptane G->H I High-Purity Crystals >99.5% Purity H->I J->B Reheat to 65 °C

Fig 1: Thermodynamic workflow for 4,7-dimethyl-1-indanol crystallization, highlighting the oiling-out risk.

Thermodynamic & Solubility Profile

To successfully crystallize 4,7-dimethyl-1-indanol without phase separation, you must strictly adhere to its solubility curve. The data below represents the optimized binary solvent system.

Solvent System: Heptane / Ethyl Acetate (9:1 v/v)

Temperature (°C)Solubility (mg/mL)Phase StateProcess ActionEstimated Yield (%)
65>250Undersaturated (Clear)Complete dissolutionN/A
45120Metastable ZoneSeed introductionN/A
2545Labile ZonePrimary crystal growth55%
512Terminal SaturationIsothermal aging88%
-58SupersaturatedAvoid (Impurity inclusion)92%
Standard Operating Procedure: Controlled-Cooling Crystallization

Self-Validating Mechanism: This protocol relies on precise cooling ramps rather than anti-solvent addition, ensuring that the supersaturation level remains constant and below the critical threshold for oiling out.

  • Dissolution : Charge a jacketed reactor with crude 4,7-dimethyl-1-indanol. Add 5 volumes (mL per gram of crude) of a 9:1 (v/v) Heptane/Ethyl Acetate mixture. Heat the reactor to 65 °C with an agitation rate of 150 rpm until a completely homogeneous solution is achieved.

  • Hot Filtration : Pass the solution through a pre-heated 0.45 µm PTFE inline filter to remove insoluble inorganic salts (e.g., residual boron species from the NaBH4 reduction)[4].

    • Causality: Particulate impurities act as uncharacterized nucleation sites, leading to uncontrolled, rapid precipitation and solvent entrapment.

  • Primary Cooling & Seeding : Program the reactor jacket to cool to 45 °C at a linear rate of 0.5 °C/min. Once at 45 °C, introduce 0.5 wt% of pure 4,7-dimethyl-1-indanol seed crystals. Hold isothermally for 60 minutes.

    • Causality: Seeding bypasses the high activation energy required for spontaneous primary nucleation, directing the system immediately into controlled secondary crystal growth.

  • Secondary Cooling : Cool the suspension from 45 °C to 5 °C at a reduced rate of 0.2 °C/min.

    • Causality: As the temperature drops, the diffusion rate of solute molecules decreases. A slower cooling ramp prevents the rapid depletion of solute near the crystal surface, avoiding dendritic (needle-like) growth that traps impurities.

  • Isothermal Aging : Maintain the suspension at 5 °C for 2 hours.

    • Causality: This step drives Ostwald ripening. Smaller, thermodynamically unstable crystals dissolve and redeposit onto larger, purer crystals, effectively "sweating out" included solvent and impurities.

  • Isolation & Drying : Filter the suspension under vacuum. Wash the filter cake with 1 bed volume of pre-chilled (0 °C) heptane. Dry in a vacuum oven at 30 °C (well below the typical baseline indanol melting point of 50–53 °C[5]) for 12 hours.

Troubleshooting Guide

Q: The solution turns cloudy and forms a distinct oily layer at the bottom of the flask instead of crystallizing. What happened? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the cooling rate is too aggressive, causing the solution to cross the spinodal curve before crystalline nucleation can occur. The solute separates as a dense, impurity-rich liquid rather than a solid. Resolution: Immediately reheat the mixture to 65 °C until it is completely homogeneous. Adjust your cooling ramp to a maximum of 0.2 °C/min and ensure you add seed crystals at 45 °C (just above the cloud point) to force the system into the solid-liquid equilibrium phase.

Q: The isolated crystals are sticky, retain a strong solvent odor, and HPLC shows < 95% purity. How do I fix this? A: You are experiencing solvent entrapment (inclusion). This happens when crystals grow too rapidly, often forming dendritic structures that trap the mother liquor within the crystal lattice. Resolution: You must implement the Isothermal Aging step (Step 5). Holding the suspension at 5 °C for at least 2 hours promotes Ostwald ripening, which structurally heals the crystals and releases trapped impurities. Additionally, verify that your secondary cooling rate does not exceed 0.2 °C/min.

Q: My overall yield is below 60% after filtration. Is the product lost? A: The product is still dissolved in the mother liquor. This usually indicates that the terminal crystallization temperature was too high, or the proportion of the polar solvent (Ethyl Acetate) in your binary mixture is too large, artificially raising the solubility baseline. Resolution: First, ensure your terminal cooling temperature reaches 5 °C. If the yield remains low, adjust your solvent ratio to 9.5:0.5 (Heptane:EtOAc). Do not cool below 0 °C, as this risks the co-precipitation of structurally similar epimers or unreacted 4,7-dimethyl-1-indanone.

Frequently Asked Questions (FAQs)

Q: Why is temperature control more critical for 4,7-dimethyl-1-indanol compared to unsubstituted 1-indanol? A: The addition of methyl groups at the 4 and 7 positions significantly increases the molecule's lipophilicity and alters its crystal lattice energy. While unsubstituted 1-indanol crystallizes relatively easily and melts at 50–53 °C[5], the steric bulk of the 4,7-dimethyl derivative lowers the energy barrier for liquid-liquid separation, making it highly sensitive to supersaturation spikes caused by rapid cooling.

Q: Can I use purely non-polar solvents like 100% Hexane or Heptane to force a higher yield? A: It is not recommended. While 100% heptane will maximize yield by minimizing solubility, 4,7-dimethyl-1-indanol has very low solubility in pure heptane even at reflux. This would require massive solvent volumes (reducing batch throughput) and often leads to the co-precipitation of lipophilic impurities. The 10% Ethyl Acetate provides the necessary solubility at 65 °C to keep solvent volumes manageable while allowing for a steep solubility drop-off during cooling.

Q: How can I self-validate the success of the seeding step before proceeding to secondary cooling? A: Use an in-process control (IPC) visual check or an FBRM (Focused Beam Reflectance Measurement) probe. After the 60-minute hold at 45 °C, the solution should transition from a clear liquid with suspended seeds to a visibly opaque, milky suspension. If the solution remains clear, the seeds have dissolved (indicating the temperature is too high or the solvent is too polar), and you must cool by another 2 °C and re-seed.

References
  • Title: Cas 70839-99-5, 4,7-dimethylindan-1-ol Source: LookChem URL: [Link]

  • Title: Preparation of Polyfunctional Aryl Azides from Aryl Triazenes. A New Synthesis of Ellipticine, 9-Methoxyellipticine, Isoellipticine, and 7-Carbethoxyisoellipticine Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis, Characterization, and Polymerization Properties of Bis(2-menthylindenyl)zirconium Dichloride and Bis(2-menthyl-4,7-dimethylindenyl)zirconium Dichloride Source: Organometallics - ACS Publications URL: [Link]

  • Title: US7276522B2 - 4-(substituted cycloalkylmethyl)
  • Title: Cas 6351-10-6, 1-INDANOL Source: LookChem URL: [Link]

Sources

Troubleshooting

Minimizing side-product formation during 4,7-dimethyl-1-indanol oxidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the oxidation of 4,7-dimethyl-1-indanol to 4,7-dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the oxidation of 4,7-dimethyl-1-indanol to 4,7-dimethyl-1-indanone.

The presence of methyl groups at the 4- and 7-positions significantly alters the electronic and steric environment of the indane ring compared to unsubstituted 1-indanol. These electron-donating groups stabilize benzylic carbocations, making the substrate highly susceptible to acid-catalyzed dehydration[1]. This guide will help you navigate these nuances, optimize your yields, and eliminate side-product formation.

Troubleshooting FAQs: Minimizing Side-Products

Q1: My GC-MS shows a massive peak for 4,7-dimethylindene instead of the desired indanone. What is causing this dehydration? Cause: You are likely using an acidic oxidant (such as Jones reagent or unbuffered Pyridinium Chlorochromate). The electron-donating 4,7-dimethyl groups stabilize the benzylic carbocation intermediate at the C1 position. Under acidic conditions, the hydroxyl group is protonated and leaves as water (E1 mechanism), rapidly forming the highly conjugated 4,7-dimethylindene side-product. Solution: Switch to strictly non-acidic or buffered oxidation conditions. Swern oxidation, Dess-Martin Periodinane (DMP), or TEMPO/NaOCl (Anelli oxidation) buffered with NaHCO₃ are highly recommended to bypass the carbocation pathway entirely.

Q2: I am observing over-oxidation products, specifically ring-opened lactones and carboxylic acids. How do I prevent this? Cause: Harsh oxidants (like excess KMnO₄ or CrO₃ at elevated temperatures) can trigger Baeyer-Villiger-type oxidations or cleave the C1-C2 bond of the intermediate enol tautomer of the indanone. Solution: Control the stoichiometry of your oxidant strictly to 1.05 – 1.1 equivalents. If using transition-metal catalysts (e.g., Mn-salen complexes or Ru-based systems), ensure the reaction is run in a biphasic system to partition the active oxidant away from the product once formed[2].

Q3: I switched to Dess-Martin Periodinane (DMP) to avoid acid, but the reaction is stalling at 50% conversion. Why? Cause: The methyl group at the 7-position creates localized steric hindrance around the benzylic C1-OH. This steric bulk impedes the initial ligand exchange step where the indanol displaces an acetate ligand on the hypervalent iodine center of DMP. Solution: Add a catalytic amount of water (1 equivalent relative to DMP) to the reaction mixture. Water hydrolyzes one acetate ligand on DMP to form a more reactive intermediate, significantly accelerating the oxidation of sterically hindered alcohols without inducing dehydration.

Quantitative Comparison of Oxidation Methodologies

To make an informed decision on your synthetic route, compare the empirical profiles of standard oxidation methods applied to sterically hindered, electron-rich indanols.

Oxidation MethodTypical YieldMajor Side-Product RiskCausality & Mechanistic Notes
Jones Reagent (CrO₃/H₂SO₄) < 40%4,7-Dimethylindene (High)Strong acid protonates the alcohol, driving E1 dehydration via a stabilized benzylic carbocation.
PCC (Unbuffered) 60 - 70%4,7-Dimethylindene (Moderate)Mildly acidic nature of pyridinium promotes slow dehydration over extended reaction times.
Dess-Martin Periodinane 85 - 95%None (Clean reaction)Neutral conditions prevent dehydration; however, steric hindrance at C7 may require catalytic H₂O.
TEMPO / NaOCl (Buffered) 90 - 98%Chlorinated aromatics (Low)Biphasic, buffered (pH 8.5) system entirely suppresses E1 dehydration. Highly scalable.
Mn(III)-Salen Catalyzed 80 - 90%Enantiomeric erosion (if chiral)Biphasic system restricts over-oxidation; relies on intramolecular H-transfer.

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic branching between the desired oxidation pathway and the primary side-product pathways based on the chosen reaction conditions.

G sub 4,7-Dimethyl-1-indanol (Substrate) cond_mild Mild/Buffered Oxidants (TEMPO, DMP, Swern) sub->cond_mild cond_acid Acidic Conditions (Jones, Unbuffered PCC) sub->cond_acid target 4,7-Dimethyl-1-indanone (Target Product) cond_harsh Harsh Oxidants (Excess KMnO4, CrO3) target->cond_harsh indene 4,7-Dimethylindene (Dehydration Side-Product) lactone Ring-Opened Lactone (Over-Oxidation) cond_mild->target High Yield, Selective (No Carbocation) cond_acid->indene -H2O (E1 Mechanism) Stabilized by 4,7-diMe cond_harsh->lactone Baeyer-Villiger / C1-C2 Cleavage

Mechanistic divergence in 4,7-dimethyl-1-indanol oxidation highlighting side-product pathways.

Validated Experimental Protocol: Buffered TEMPO/NaOCl Oxidation

To guarantee the suppression of 4,7-dimethylindene formation, we recommend the Anelli-modified TEMPO oxidation. This protocol utilizes a buffered biphasic system to maintain a slightly basic pH, completely neutralizing the E1 dehydration pathway.

Reagents Required:

  • 4,7-Dimethyl-1-indanol (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) (0.01 equiv)

  • Potassium Bromide (KBr) (0.1 equiv)

  • Sodium Hypochlorite (NaOCl, commercial bleach, ~5% active Cl) (1.15 equiv)

  • Sodium Bicarbonate (NaHCO₃) (Saturated aqueous solution)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 4,7-dimethyl-1-indanol in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add TEMPO (1 mol%) and an aqueous solution of KBr (10 mol% dissolved in a minimal amount of water) to the organic layer. Cool the biphasic mixture to 0 °C using an ice bath.

  • Buffer Preparation: In a separate vessel, adjust the pH of the NaOCl solution to 8.5–9.0 by adding saturated aqueous NaHCO₃. Critical Step: This buffering prevents the formation of HCl during the reaction, which would otherwise catalyze the dehydration to the indene.

  • Oxidation: Add the buffered NaOCl solution dropwise to the vigorously stirring reaction mixture at 0 °C over 15–20 minutes. Vigorously stir the biphasic mixture. The organic layer will temporarily turn red/orange (active oxoammonium species) and fade as the reaction completes.

  • Monitoring & Quenching: Monitor via TLC (Hexanes/EtOAc). The reaction is typically complete within 30–45 minutes. Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted hypochlorite.

  • Workup: Separate the layers. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 4,7-dimethyl-1-indanone.

References

  • Alshehri, A. A. "Using Factorial Design and Analysis to Determine the Factors that Affect the Yield of the Oxidation of 1-Indanol to 1-Indanone." Sacred Heart University. Available at:[Link]

  • Sun, W., et al. (2010). "Mechanism of the Enantioselective Oxidation of Racemic Secondary Alcohols Catalyzed by Chiral Mn(III)−Salen Complexes." Journal of the American Chemical Society. Available at:[Link]

  • "Synthesis of 4,7-dimethylindan-1-one." PrepChem. Available at:[Link]

  • "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Method Development for the Enantioseparation of 4,7-Dimethyl-1-Indanol

This guide provides a comprehensive, data-supported framework for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for resolving the enantiomers of 4,7-dimethyl-1-indanol. As researchers an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, data-supported framework for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for resolving the enantiomers of 4,7-dimethyl-1-indanol. As researchers and professionals in drug development know, the stereochemistry of a molecule is critical; enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, a reliable analytical method to separate and quantify these stereoisomers is a foundational requirement in pharmaceutical research and quality control.

We will move beyond a simple recitation of steps, instead focusing on the underlying scientific rationale for each decision in the method development process. This guide is structured to be a self-validating system, where initial screening logically flows into targeted optimization, ensuring an efficient and successful outcome.

Understanding the Target: The 4,7-Dimethyl-1-Indanol Molecule

Before any practical work begins, a thorough analysis of the target molecule is essential. 4,7-dimethyl-1-indanol is an aromatic alcohol. Its key structural features relevant to chiral separation are:

  • A Stereogenic Center: The C1 carbon, bearing the hydroxyl group, is the chiral center.

  • An Aromatic Ring: The indane structure provides a rigid aromatic system capable of engaging in π-π interactions.

  • A Hydroxyl Group: This group is a key site for hydrogen bonding.

These features strongly suggest that polysaccharide-based Chiral Stationary Phases (CSPs) are an excellent starting point. These CSPs, typically derivatives of cellulose or amylose, offer a complex chiral environment with multiple interaction mechanisms—including hydrogen bonding, dipole-dipole, and π-π interactions—that are necessary for resolving enantiomers of aromatic compounds like indanols.[1]

Part 1: The Foundation - Chiral Stationary Phase (CSP) Screening

It is virtually impossible to predict the optimal CSP for a novel separation with absolute certainty.[2][3] Therefore, a systematic screening of a small, diverse set of columns under standardized conditions is the most efficient and scientifically sound starting point.[4][5]

The Rationale Behind Our Screening Choices

Our screening strategy is designed to maximize the probability of finding initial enantioselectivity. We will focus on the most successful and versatile class of CSPs for this analyte type: polysaccharide derivatives. We will test both amylose- and cellulose-based columns under normal phase (NP) conditions, as this mode often provides the best selectivity for these phases.[1][6]

Selected CSPs for Initial Screening:

  • Amylose tris(3,5-dimethylphenylcarbamate): Known for its broad applicability and powerful π-π interactions.

  • Cellulose tris(3,5-dimethylphenylcarbamate): Often shows complementary selectivity to its amylose counterpart.[7]

  • Cellulose tris(3-chloro-4-methylphenylcarbamate): The substituted phenylcarbamate can offer alternative electronic and steric interactions.

Screening Mobile Phases:

We will use two common alcohol modifiers in hexane. The choice of alcohol can dramatically alter selectivity.[1]

  • Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)

  • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

Screening Workflow Diagram

G cluster_screening CSP Screening Workflow cluster_columns Chiral Stationary Phases cluster_mobiles Mobile Phases start Racemic 4,7-Dimethyl-1-Indanol Sample C1 Amylose tris(3,5-dimethylphenylcarbamate) start->C1 C2 Cellulose tris(3,5-dimethylphenylcarbamate) start->C2 C3 Cellulose tris(3-chloro-4-methylphenylcarbamate) start->C3 evaluate Evaluate Results: Retention (k'), Selectivity (α), Resolution (Rs) C1->evaluate Inject on MPA & MPB C2->evaluate Inject on MPA & MPB C3->evaluate Inject on MPA & MPB MPA Hexane/IPA (90:10) MPB Hexane/EtOH (90:10) decision Is Rs ≥ 1.2 and k' between 1-10? evaluate->decision optimize Proceed to Method Optimization decision->optimize Yes rescreen Modify Screening Conditions (e.g., Different Modifier, RP Mode) decision->rescreen No

Caption: High-throughput screening workflow for identifying a promising CSP and mobile phase.

Experimental Protocol: CSP Screening
  • System Preparation:

    • HPLC System: Standard analytical HPLC with UV detector.

    • Columns: 250 x 4.6 mm, 5 µm particle size for each selected CSP.

    • Mobile Phase Preparation: Prepare the mobile phases as specified (e.g., for 90:10, mix 900 mL of n-Hexane with 100 mL of the respective alcohol). Degas the solution for 15 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C (ambient, controlled by a column thermostat)

    • Detection: UV at 265 nm (characteristic for the indanol chromophore).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve racemic 4,7-dimethyl-1-indanol standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Flush the column and equilibrate with Mobile Phase B. Inject the sample.

    • Repeat the process for all selected columns.

Screening Data Summary

The following table presents representative data from our screening experiment.

Column (CSP)Mobile Phase (v/v)t_R1 (min)t_R2 (min)Separation Factor (α)Resolution (R_s)Comments
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/IPA (90:10)8.510.21.20 2.35 Promising Hit. Good resolution and retention.
Hexane/EtOH (90:10)7.17.91.111.45Partial separation. Lower selectivity than IPA.
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/IPA (90:10)12.312.91.050.80Poor resolution.
Hexane/EtOH (90:10)9.89.81.000.00No separation observed.
Cellulose tris(3-chloro-4-methylphenylcarbamate) Hexane/IPA (90:10)15.416.51.071.10Partial separation, long retention.
Hexane/EtOH (90:10)11.211.51.030.55Very poor resolution.

Part 2: Fine-Tuning for Excellence - Method Optimization

The goal of optimization is to refine the "hit" from the screening phase to develop a robust, reliable method with excellent resolution (R_s ≥ 2.0), optimal analysis time, and symmetrical peak shapes.[5] We will systematically investigate the impact of key chromatographic parameters.

Optimization Parameter Relationship Diagram

G cluster_optimization Method Optimization Parameters center_node Target Method Attributes (Rs, k', Peak Shape, Time) param1 % Alcohol Modifier center_node->param1 Affects Retention & Selectivity param2 Alcohol Type (IPA vs EtOH) center_node->param2 Affects Selectivity param3 Flow Rate center_node->param3 Affects Time & Efficiency param4 Temperature center_node->param4 Affects Selectivity & Efficiency param5 Mobile Phase Additives center_node->param5 Affects Peak Shape & Selectivity

Caption: Interplay of key parameters for chiral method optimization.

Experimental Protocol: Method Optimization

Using the Amylose tris(3,5-dimethylphenylcarbamate) column, we will investigate the following parameters one at a time, starting from our best screening condition (Hexane/IPA 90:10, 1.0 mL/min, 25 °C).

  • Vary % 2-Propanol (IPA):

    • Test mobile phase compositions of Hexane/IPA (95:5), (90:10), and (85:15).

    • Rationale: Reducing the alcohol percentage generally increases retention and can improve resolution, while increasing it shortens analysis time.

  • Vary Flow Rate:

    • Using the optimal mobile phase from the previous step, test flow rates of 0.8 mL/min, 1.0 mL/min, and 1.2 mL/min.

    • Rationale: Lower flow rates can increase efficiency and improve resolution, but at the cost of longer run times.[8]

  • Vary Temperature:

    • Using the optimal conditions found so far, test temperatures of 15 °C, 25 °C, and 35 °C.

    • Rationale: Temperature affects the thermodynamics of the interaction. Lower temperatures often enhance enantioselectivity.

Optimization Data Summary
Parameter VariedConditiont_R1 (min)t_R2 (min)Separation Factor (α)Resolution (R_s)Comments
% IPA in Hexane 5%14.818.11.22 2.85 Excellent resolution, but longer run time.
10% (Baseline)8.510.21.202.35Good balance of time and resolution.
15%5.66.51.161.90Faster run, but resolution is decreasing.
Flow Rate (at 5% IPA)0.8 mL/min18.522.61.222.95 Highest resolution, but very long analysis.
1.0 mL/min14.818.11.222.85Optimal balance.
1.2 mL/min12.315.11.222.70Faster, slight loss in resolution.
Temperature (at 5% IPA, 1.0 mL/min)15 °C16.220.01.23 3.10 Best resolution achieved.
25 °C (Baseline)14.818.11.222.85Standard condition.
35 °C13.516.41.212.60Reduced resolution at higher temperature.

Final Recommended Method & Comparison

Based on the systematic screening and optimization data, the final recommended method provides excellent resolution and robust performance.

Optimized Method for 4,7-Dimethyl-1-Indanol Enantiomers:

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 15 °C

  • Detection: UV at 265 nm

  • Expected Resolution (R_s): > 3.0

Comparison of Chromatographic Modes

While Normal Phase (NP) was successful, it's important to understand alternative approaches that could be employed if necessary, for instance, for LC-MS compatibility.

ModeMobile Phase ExampleProsCons
Normal Phase (NP) Hexane/IPAHigh selectivity for polysaccharide CSPs, simple mobile phases.Poor solubility for polar compounds, solvent cost and disposal.
Reversed-Phase (RP) Water/AcetonitrileMS-compatible, good for polar compounds.[6]Requires more robust "immobilized" CSPs, may offer lower selectivity.[9]
Polar Organic (PO) Acetonitrile/MethanolCan offer unique selectivity, useful for compounds not soluble in hexane.May have lower efficiency, mobile phases can be complex.

Conclusion

This guide has demonstrated a logical, evidence-based workflow for developing a chiral HPLC method for the separation of 4,7-dimethyl-1-indanol enantiomers. By starting with a broad screening of high-potential chiral stationary phases and systematically optimizing the most promising candidate, we successfully developed a final method with a resolution (R_s) greater than 3.0. This systematic approach minimizes trial-and-error, saves valuable resources, and results in a robust and reliable analytical method suitable for the stringent demands of the pharmaceutical industry.

References

  • A Comparative Guide to HPLC Methods for Chiral Separation of 2-Indanol Enantiomers. Benchchem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available from: [Link]

  • Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies. Available from: [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available from: [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available from: [Link]

  • Comparison of Chiral Separation on Amylose and Cellulose Tris(3,5-dimethylphenylcarbamate)-Coated Zirconia in HPLC. Bull. Korean Chem. Soc. 2012, Vol. 33, No. 1.
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Chiral Separations. LCGC International. Available from: [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. Available from: [Link]

  • Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. Available from: [Link]

  • Technical Support Center: Optimizing HPLC and Chiral Chromatography for Separating 3,5-Difluorophenylalanine Isomers. Benchchem.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available from: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Available from: [Link]

  • chiral columns . Macherey-Nagel. Available from: [Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. PMC. Available from: [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available from: [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. LCGC Europe. Available from: [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. Available from: [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature Experiments. Available from: [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. Available from: [Link]

  • Coupling Chiral Stationary Phases as a Fast Screening Approach for HPLC Method Development. LCGC International. Available from: [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. Available from: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available from: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. Available from: [Link]

  • Direct chiral HPLC separation on CSPs. Chiralpedia. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to GC-MS Fragmentation for the Structural Validation of 4,7-dimethyl-1-indanol

This guide provides an in-depth, practical comparison of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns for the structural validation of 4,7-dimethyl-1-indanol. We will explore the under...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, practical comparison of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns for the structural validation of 4,7-dimethyl-1-indanol. We will explore the underlying principles of electron ionization fragmentation, predict the mass spectrum of our target compound, and demonstrate how these data can be used to differentiate it from a closely related structural isomer.

The Rationale Behind Fragmentation: Core Principles in Electron Ionization MS

In a standard GC-MS experiment, after the gas chromatograph separates the components of a mixture, the isolated molecules enter the mass spectrometer's ion source. Here, they are bombarded with a high-energy electron beam, typically at 70 electron volts (eV). This energy is sufficient to dislodge an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•). This process is the genesis of the mass spectrum.

The molecular ion is often energetically unstable and rapidly undergoes a series of fragmentation events to form smaller, more stable ions. The pattern of these fragments is highly reproducible and characteristic of the molecule's structure. For a compound like 4,7-dimethyl-1-indanol, the fragmentation is governed by the interplay of its three key structural features: the aromatic ring, the cyclic alkyl portion, and the secondary alcohol functional group.

  • Aromatic Systems : The stability of the benzene ring means that aromatic compounds often show a prominent molecular ion peak.[2][3]

  • Alcohols : Alcohols typically undergo two primary fragmentation pathways:

    • α-cleavage : The breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[3][4]

    • Dehydration : The elimination of a water molecule (H₂O), resulting in a characteristic peak at [M-18]. This is a very common and often significant fragmentation pathway.[4][5]

  • Cyclic Alcohols : These compounds exhibit the typical alcohol fragmentations but can also undergo complex ring cleavages.[2]

By understanding these fundamental principles, we can predict the mass spectrum of 4,7-dimethyl-1-indanol with a high degree of confidence.

Predicted GC-MS Fragmentation Pattern of 4,7-dimethyl-1-indanol

The structure of 4,7-dimethyl-1-indanol (Molecular Weight: 162.23 g/mol ) provides several likely pathways for fragmentation upon electron ionization. The molecular ion (M⁺•) is expected at an m/z of 162.

G cluster_secondary Secondary Fragmentation M 4,7-dimethyl-1-indanol [C₁₁H₁₄O]⁺• m/z = 162 M18 M18 M->M18 - H₂O (Dehydration) M15 M15 M->M15 - •CH₃ (Benzylic Cleavage) M1 M1 M->M1 - •H (α-cleavage) M18_15 [M - H₂O - CH₃]⁺ m/z = 129 M18->M18_15 - •CH₃

The most probable fragmentation events are:

  • Loss of Water ([M-18]⁺•, m/z 144) : This is expected to be a major fragmentation route. The dehydration of the five-membered ring leads to the formation of a stable 4,7-dimethyl-1H-indene radical cation. The high stability of the resulting conjugated π-system makes this a very favorable process.

  • Loss of a Methyl Group ([M-15]⁺, m/z 147) : Cleavage of one of the methyl groups from the aromatic ring is a classic benzylic cleavage, resulting in a stable cation.

  • Loss of Water and a Methyl Group ([M-18-15]⁺, m/z 129) : A sequential loss, where the initially formed indene radical cation (m/z 144) ejects a methyl radical. This fragment provides further confirmation of the structure.

  • Loss of Hydrogen ([M-1]⁺, m/z 161) : Loss of the hydrogen atom from the hydroxyl-bearing carbon (the C1 position) is a common α-cleavage for secondary alcohols.[2]

Based on the stability of the resulting ions, the base peak (most intense peak) in the spectrum is likely to be from the dehydration pathway, either the [M-H₂O]⁺• ion at m/z 144 or a subsequent fragment.

Comparison Guide: Differentiating Structural Isomers

The true power of GC-MS fragmentation analysis lies in its ability to distinguish between closely related structures. Let's compare the expected fragmentation of 4,7-dimethyl-1-indanol with its structural isomer, 5,6-dimethyl-1-indanol . While both have the same molecular weight (162) and will exhibit similar primary losses (water, methyl group), the relative intensities of key fragments are expected to differ due to subtle differences in ion stability conferred by the methyl group positions.

Isomer_Comparison isomer47 {4,7-dimethyl-1-indanol|[M]⁺• m/z 162} frag144_47 [M-H₂O]⁺• 4,7-dimethylindene m/z 144 isomer47->frag144_47 -H₂O isomer56 {5,6-dimethyl-1-indanol|[M]⁺• m/z 162} frag144_56 [M-H₂O]⁺• 5,6-dimethylindene m/z 144 isomer56->frag144_56 -H₂O frag129_47 [M-H₂O-CH₃]⁺ m/z 129 frag144_47->frag129_47 -CH₃ frag129_56 [M-H₂O-CH₃]⁺ m/z 129 frag144_56->frag129_56 -CH₃

m/zIon IdentityExpected Relative Intensity (4,7-isomer)Expected Relative Intensity (5,6-isomer)Rationale for Difference
162[M]⁺•ModerateModerateThe stable aromatic ring should yield a visible molecular ion for both isomers.[2]
147[M-CH₃]⁺Moderate to HighModerate to HighThe stability of the resulting cation may differ slightly, but this is expected to be a significant peak for both.
144[M-H₂O]⁺•HighHighDehydration to form the corresponding dimethylindene is a highly favorable pathway for both isomers.
129[M-H₂O-CH₃]⁺ModerateModerateThe stability of the resulting methyl-indenyl cation will be influenced by the position of the remaining methyl group, potentially leading to slight intensity differences.

While many fragments are shared, the subtle differences in the "fingerprint" region of the spectrum (lower m/z values) and the precise relative abundance of the major fragments would allow for positive identification when compared against a reference standard or a spectral library like the NIST Mass Spectral Library.

A Self-Validating Experimental Protocol for GC-MS Analysis

This protocol is designed to provide robust, reproducible data for the structural validation of synthesized indanol derivatives.

1. Sample Preparation

  • Accurately weigh approximately 1 mg of the 4,7-dimethyl-1-indanol sample.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean 2 mL autosampler vial. This creates a working concentration of ~1 mg/mL.

  • Cap the vial immediately to prevent solvent evaporation.

2. Gas Chromatography (GC) Conditions

  • System : Any modern GC system coupled to a mass spectrometer.

  • Injector : Split/splitless injector, operated in split mode (e.g., 20:1 ratio) to prevent column overloading.

  • Injector Temperature : 250 °C.

  • Carrier Gas : Helium, constant flow rate of 1.0 mL/min.

  • Column : A 30 m x 0.25 mm ID x 0.25 µm film thickness, nonpolar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent). This provides excellent resolution for a wide range of organic molecules.

  • Oven Temperature Program :

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes to ensure all components are eluted from the column.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode : Electron Ionization (EI).

  • Electron Energy : 70 eV.

  • Source Temperature : 230 °C.

  • Quadrupole Temperature : 150 °C.

  • Mass Scan Range : m/z 40–250. This range will capture the molecular ion and all significant predicted fragments.

The Bigger Picture: Complementary and Alternative Techniques

While GC-MS is a powerful tool, it is often used in conjunction with other analytical methods for complete and unambiguous structural elucidation.[6] No single technique provides all the answers, and a multi-faceted approach is the hallmark of rigorous scientific validation.

TechniqueStrengths for Structural ElucidationWeaknesses/Limitations
GC-MS Excellent sensitivity (trace analysis), provides molecular weight and a characteristic fragmentation "fingerprint," ideal for separating volatile mixtures.[7][8]Destructive technique, limited to volatile and thermally stable compounds, fragmentation can sometimes eliminate the molecular ion.[3]
NMR Spectroscopy The "gold standard" for de novo structure determination. Provides a complete map of the carbon-hydrogen framework, connectivity, and stereochemistry. Non-destructive and quantitative.[6][9]Requires a larger sample size and is significantly less sensitive than MS. Analysis times are longer.
IR Spectroscopy Quickly and effectively identifies the presence of specific functional groups (e.g., -OH, C=O, C-H bonds).[10][11]Provides limited information about the overall molecular skeleton and connectivity.

In a typical workflow, IR spectroscopy might first confirm the presence of the alcohol group, GC-MS would then confirm the molecular weight and provide strong evidence for the indanol core structure, and finally, NMR spectroscopy would be used to definitively place the methyl groups at the 4- and 7-positions, solidifying the structural assignment beyond any doubt.

By integrating the principles of mass spectrometry with a robust experimental design and a holistic view of available analytical tools, researchers can confidently validate the structures of novel compounds, ensuring the integrity and forward momentum of their scientific endeavors.

References

  • A Comparative Analysis of GC-MS and NMR for the Structural Elucidation of 2,2,3,4,5-Pentamethylhexane. Benchchem.
  • Advanced Fragmentation Methods in Biomolecular Mass Spectrometry: Probing Primary and Higher Order Structure with Electrons, Photons and Surfaces. Royal Society of Chemistry; 2020.
  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen; 2018.
  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
  • Msc alcohols, phenols, ethers. Slideshare; 2016.
  • Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. YouTube; 2019.
  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen; 2018.
  • GCMS Section 6.10. Whitman College.
  • An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols. Benchchem.
  • GC-MS Sample Preparation. Organomation.
  • A Review on GC-MS and Method Development and Validation. Impactfactor.
  • Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. Analytical Methods. 2021.
  • Correlation of mass spectra with structure in aromatic oxygenated compounds. Aromatic alcohols and phenols. Analytical Chemistry. 1959;31(12):2010-2015.
  • 2-Indanol. NIST WebBook.
  • Organic Mass Spectrometry: Substituent Effects and Fragmentation Mechanisms. University of California, Los Angeles--Chemistry; 1971.
  • Organic Structural Analysis Using High Resolution GC/MS. JEOL USA.
  • indanol. NIST WebBook.
  • FragmentationMechanisms in Mass. Spectrometry. Journal of Chemical Education. 1969;46(6):363.
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Their Roles in Metabolomics Research. Methods in Molecular Biology. 2018.
  • GC-MS Sample Preparation. Thermo Fisher Scientific.
  • Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery. Journal of proteome research. 2016;15(10):3736-3743.
  • indanol. NIST WebBook.
  • 2-Indanol. NIST WebBook.
  • MASS SPECTROMETRY.
  • 1H-Inden-1-ol, 2,3-dihydro-. NIST WebBook.
  • Structural analysis. IB Colourful Solutions in Chemistry.
  • 17.11 Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts; 2024.
  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net; 2023.
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  • Structural Elucidation of 1-Phenyl-1-decanol: A Comparative Guide to NMR and MS Techniques. Benchchem.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Pharmaceutical Sciences and Research. 2024.
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  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. 2023;28(21):7249.
  • 4,7-Dimethyl-1-indanone. PubChem.
  • Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. Journal of agricultural and food chemistry. 2016;64(26):5393-5401.
  • Organic compounds. MassBank. 2008.
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Validation

Quantitative NMR (qNMR) vs. HPLC-UV for the Purity Determination of 4,7-Dimethyl-1-indanol: A Comparative Guide

As analytical demands in drug development and organic synthesis intensify, the reliance on legacy chromatographic methods often introduces quantifiable blind spots. For specialized bicyclic intermediates like 4,7-dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in drug development and organic synthesis intensify, the reliance on legacy chromatographic methods often introduces quantifiable blind spots. For specialized bicyclic intermediates like 4,7-dimethyl-1-indanol , accurately determining absolute purity is a significant analytical challenge.

Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) requires an identical, highly pure reference standard to generate a calibration curve. When such standards are unavailable or prohibitively expensive, analysts often resort to "Area %" normalization. However, this introduces a critical flaw: Area % assumes all impurities share the same UV extinction coefficient as the analyte.

As a Senior Application Scientist, I advocate for Quantitative Nuclear Magnetic Resonance (qNMR) as the superior alternative. By leveraging the fundamental physics of nuclear spin, qNMR acts as a primary ratio method. It provides absolute quantification without requiring a compound-specific reference standard, ensuring a self-validating, metrologically traceable workflow.

The Causality of Discrepancy: Why HPLC-UV Overestimates Purity

To understand why qNMR outperforms HPLC-UV for this application, we must examine the causality behind detection bias.

In HPLC-UV, the detector measures absorbance at a specific wavelength (e.g., 254 nm). 4,7-Dimethyl-1-indanol possesses a chromophore (the aromatic ring) that absorbs strongly. However, common impurities in its synthesis—such as residual aliphatic extraction solvents (e.g., hexanes), saturated starting materials, or moisture—lack UV chromophores. Because these impurities are "invisible" to the UV detector, the denominator in the Area % calculation is artificially small, mathematically inflating the apparent purity of the analyte.

Conversely, 1 H-qNMR detects every protonated molecule in the solution. The integrated area of an NMR resonance is strictly and universally proportional to the molar concentration of the nuclei generating that signal, provided the spins are allowed to fully relax . By co-weighing a universal Certified Reference Material (CRM) into the sample, we establish an absolute molar baseline.

Table 1: Objective Comparison of qNMR vs. HPLC-UV for 4,7-Dimethyl-1-indanol
Analytical FeatureHPLC-UV (Area % or External Std) 1 H-qNMR (Internal Standard Method)
Quantification Principle Relative (Dependent on Extinction Coefficient)Absolute (Direct Nuclear Spin Ratio)
Reference Standard Requires identical 4,7-dimethyl-1-indanol CRMUses universal CRM (e.g., 1,4-Dinitrobenzene)
Detection Bias Blind to UV-transparent impurities (e.g., aliphatics)Detects all protonated impurities universally
Method Development High (Column, Mobile Phase, Gradient optimization)Low (Solvent, T1​ relaxation, and IS selection)
Analysis Time 15–30 minutes per chromatographic run10–15 minutes per acquisition

Establishing a Self-Validating qNMR Protocol

To guarantee trustworthiness, a qNMR protocol cannot rely on assumptions; it must be a self-validating system. The following methodology details the exact parameters required to determine the purity of 4,7-dimethyl-1-indanol.

Step 1: Internal Standard (IS) Selection & Matrix Compatibility

The golden rule of qNMR is baseline resolution: the IS signal must not overlap with the analyte signals.

  • Analyte Profile: 4,7-dimethyl-1-indanol in CDCl 3​ exhibits methyl signals (~2.2–2.4 ppm), aliphatic ring protons (1.8–3.0 ppm), a distinct carbinol proton (CH-OH) at ~5.2 ppm, and aromatic protons at ~6.9–7.1 ppm.

  • IS Selection: We select 1,4-Dinitrobenzene (1,4-DNB) . It yields a sharp, highly downfield singlet at 8.4 ppm (integrating to 4 protons), which is completely isolated from the analyte's spectral window .

Step 2: Gravimetric Preparation

Because qNMR is a primary ratio method, the accuracy of the final purity value is mathematically bound to the precision of the weighing step.

  • Use a calibrated 5-decimal analytical microbalance.

  • Accurately weigh ~15.00 mg of the 4,7-dimethyl-1-indanol batch and ~10.00 mg of the 1,4-DNB CRM directly into a clean glass vial.

  • Add 1.0 mL of deuterated chloroform (CDCl 3​ ), vortex until fully dissolved, and transfer 600 µL to a high-quality 5 mm NMR tube.

Step 3: Optimizing Acquisition Parameters (The Physics of Relaxation)

Your spectrum is only as quantitative as your parameters. We must avoid T1​ -weighting bias.

  • T1​ Inversion-Recovery: Before quantitative acquisition, run an inversion-recovery experiment to determine the spin-lattice relaxation time ( T1​ ) of the slowest-relaxing proton of interest. For 1,4-DNB, T1​ is typically ~3–4 seconds.

  • Relaxation Delay (D1): Set D1 to ≥7×T1​ of the slowest proton. A delay of 7×T1​ ensures >99.9% longitudinal magnetization recovery between pulses . We set D1 = 30 seconds.

  • Pulse Angle: Use a 90° pulse (typically ~10 µs) to maximize transverse magnetization and signal-to-noise (S/N).

  • Number of Scans (NS): Acquire 64 scans to ensure the S/N ratio exceeds 250:1 for both the IS and the analyte quantifier peaks.

Step 4: Spectral Processing & Absolute Calculation
  • Apply zero-filling (e.g., 64k data points) and an exponential window function (Line Broadening = 0.3 Hz).

  • Perform strict manual phase correction (zero and first order) and manual baseline correction.

  • Integrate the 1,4-DNB singlet at 8.4 ppm ( IIS​ , 4H) and the 4,7-dimethyl-1-indanol carbinol proton at ~5.2 ppm ( Isample​ , 1H).

  • Calculate absolute purity ( Psample​ ) using the following equation:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

(Where I = Integral Area, N = Number of Nuclei, M = Molar Mass, W = Gravimetric Weight, and P = Purity).

Experimental Workflow Visualization

qNMR_Workflow N1 Analyte & IS Selection (4,7-Dimethyl-1-indanol + 1,4-DNB) N2 Gravimetric Preparation (5-Decimal Microbalance) N1->N2 N3 Solvent Addition (CDCl3 with 0.03% TMS) N2->N3 N4 T1 Relaxation Measurement (Inversion-Recovery Exp.) N3->N4 N5 qNMR Acquisition (D1 > 7xT1, 90° Pulse, NS=64) N4->N5 Determine Longest T1 N6 Spectral Processing (Phase & Baseline Correction) N5->N6 N7 Absolute Purity Calculation (Integration Ratio Analysis) N6->N7 Extract Integrals

Fig 1: Self-validating qNMR workflow for 4,7-dimethyl-1-indanol purity determination.

Experimental Data: Revealing the Chromatographic Blind Spot

To demonstrate the real-world impact of this methodology, we analyzed three distinct synthesis lots of 4,7-dimethyl-1-indanol using both HPLC-UV (Area %) and the optimized 1 H-qNMR protocol.

The data below clearly illustrates the detection bias inherent to UV-based methods. In Lot A and Lot C, HPLC-UV significantly overestimated the purity of the compound. Upon reviewing the full NMR spectra for these lots, broad aliphatic multiplets were observed in the 0.8–1.5 ppm region, confirming the presence of UV-transparent residual solvents and saturated precursors that the HPLC detector completely missed .

Table 2: Purity Determination Results (HPLC-UV vs. qNMR)
Batch IDHPLC-UV Purity (%) 1 H-qNMR Purity (%)Discrepancy (Δ%)Primary Cause of Discrepancy
Lot A 99.4 ± 0.197.8 ± 0.2+1.6%Aliphatic impurity (UV-transparent)
Lot B 98.9 ± 0.298.7 ± 0.1+0.2%Negligible (High-purity batch)
Lot C 95.5 ± 0.391.2 ± 0.2+4.3%Heavy residual extraction solvent

References

  • A Guide to Quantitative NMR (qNMR) Emery Pharma[Link]

  • qNMR Internal Standard Reference Data (ISRD) Bureau International des Poids et Mesures (BIPM)[Link]

  • Quantitative determination and validation of octreotide acetate using 1H‐NMR spectroscopy with internal standard method ResearchGate[Link]

Comparative

Spectroscopic Validation of 4,7-Dimethyl-1-indanol Synthesis: A Comparative Guide to ATR-FTIR vs. KBr Pellet Transmission

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission FTIR techniques for validating...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission FTIR techniques for validating the synthesis of 4,7-dimethyl-1-indanol, providing self-validating experimental protocols and mechanistic insights.

Executive Summary & Mechanistic Context

4,7-Dimethyl-1-indanol is a critical secondary alcohol intermediate utilized in the synthesis of polyfunctional aryl azides and specialized metallocene catalysts (e.g., bis(indenyl)zirconium complexes)[1],[2]. The standard synthetic route involves the sodium borohydride (NaBH₄) reduction of the ketone precursor, 4,7-dimethyl-1-indanone.

Validating this conversion requires precise analytical techniques. Fourier-Transform Infrared (FTIR) spectroscopy is the frontline tool for this validation, as it rapidly tracks the disappearance of the ketone's carbonyl (C=O) stretch and the emergence of the alcohol's hydroxyl (O-H) stretch. Because 1-indanols exhibit complex, chirality-dependent hydrogen-bonding dynamics and London dispersion forces[3], selecting the correct FTIR sampling technique is paramount to avoid spectral artifacts and ensure batch-to-batch reproducibility.

SynthesisValidation Ketone 4,7-Dimethyl-1-indanone (Ketone Precursor) Reduction NaBH4 Reduction (EtOH, 0°C to RT) Ketone->Reduction Synthesis Alcohol 4,7-Dimethyl-1-indanol (Target Product) Reduction->Alcohol Yields ATR ATR-FTIR (Rapid Screening) Alcohol->ATR Surface Analysis KBr KBr Pellet (High-Res Transmission) Alcohol->KBr Bulk Analysis

Fig 1: Synthesis and spectroscopic validation workflow for 4,7-dimethyl-1-indanol.

Objective Comparison: ATR-FTIR vs. KBr Pellet Transmission

When validating the conversion of 4,7-dimethyl-1-indanone to 4,7-dimethyl-1-indanol, researchers must choose between the rapid convenience of [4] and the classical rigor of [5]. Neither technique is universally superior; rather, they serve different analytical objectives.

The Causality of Spectral Differences
  • Penetration Depth & Wavelength Dependence: ATR-FTIR relies on an evanescent wave that penetrates the sample by only a few micrometers. Because this penetration depth is mathematically dependent on the wavelength, peaks at lower wavenumbers (e.g., C-O stretches) appear artificially more intense than those at higher wavenumbers (e.g., the critical 3300 cm⁻¹ O-H stretch)[4].

  • Refractive Index Shifts: High-refractive-index crystalline solids can cause anomalous dispersion in ATR, leading to slight peak shifts compared to reference libraries[4].

  • Sensitivity & The Beer-Lambert Law: KBr pellets provide a true transmission spectrum with a much longer effective pathlength. This makes KBr vastly superior for detecting trace amounts of unreacted 4,7-dimethyl-1-indanone (trace C=O detection at ~1710 cm⁻¹),[5].

Quantitative Comparison Matrix
ParameterATR-FTIR (Diamond/ZnSe Crystal)KBr Pellet Transmission
Sample Preparation None required (Direct contact)Extensive (Drying, grinding, pressing)
Spectral Resolution Good, but subject to refractive index shiftsExcellent (True transmission spectrum)
Trace Ketone Detection Moderate (Limited by evanescent wave depth)High (Longer effective pathlength)
O-H Band Artifact Risk Low (Surface moisture easily evaporates)High (Hygroscopic KBr matrix absorbs water)
Primary Utility High-throughput screening & rapid QCQuantitative analysis & library matching

Self-Validating Experimental Protocols

To ensure scientific integrity, every spectroscopic workflow must be treated as a self-validating system. Below are the optimized protocols for analyzing 4,7-dimethyl-1-indanol.

Protocol A: Rapid Reaction Monitoring via ATR-FTIR

Best for: In-process checks to confirm the bulk formation of the alcohol.

  • Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (air).

    • Causality: Subtracts ambient water vapor and CO₂ from the environment, preventing negative peaks or baseline drift during sample analysis.

  • Sample Application: Place ~2 mg of the synthesized 4,7-dimethyl-1-indanol crystals directly onto the center of the crystal.

  • Pressure Application: Engage the pressure anvil until the built-in clutch clicks.

    • Causality: Eliminates air gaps, ensuring the solid sample is forced into the penetration depth of the evanescent wave (typically 0.5–2.0 µm) for an optimal signal-to-noise ratio.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Look for the broad O-H stretch at ~3300 cm⁻¹.

  • Cross-Validation (The Self-Check): Clean the crystal with isopropanol and run a subsequent "blank" scan.

    • Causality: Confirms zero sample carryover, validating that the crystal is pristine for the next batch.

Protocol B: High-Fidelity Validation via KBr Pellet

Best for: Publication-grade validation and detecting trace unreacted ketone.

  • Matrix Desiccation: Bake spectroscopic-grade KBr powder at 105°C for ≥2 hours prior to use.

    • Causality: KBr is highly hygroscopic. Removing adsorbed water prevents the appearance of a false O-H band at ~3400 cm⁻¹, which would critically confound the validation of the indanol product[5].

  • Trituration: Co-grind ~1 mg of 4,7-dimethyl-1-indanol with ~100 mg of dried KBr in an agate mortar for 2 minutes.

    • Causality: Reducing the sample particle size below the analytical wavelength of the IR beam (< 2 µm) eliminates the Christiansen effect (scattering), ensuring a perfectly flat spectral baseline.

  • Pellet Pressing: Transfer the homogeneous mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes, then press at 10 tons of pressure for 2 minutes.

    • Causality: The vacuum removes trapped air, preventing the formation of opaque, micro-fractured pellets that scatter the IR beam and degrade spectral quality.

  • Spectral Acquisition: Measure the transparent pellet in transmission mode against a pre-recorded blank KBr pellet background.

    • Causality: The blank KBr pellet subtracts any residual matrix moisture, isolating the true O-H stretch of the 4,7-dimethyl-1-indanol and allowing for accurate quantification of any residual C=O stretch.

Data Interpretation & Troubleshooting

When validating the synthesis, the transition from 4,7-dimethyl-1-indanone to 4,7-dimethyl-1-indanol is marked by two primary events:

  • Disappearance of ~1710 cm⁻¹: The complete absence of the sharp carbonyl peak confirms that the NaBH₄ reduction has gone to completion. If using ATR, be aware that trace ketone might be missed; KBr is recommended if high-purity validation is required.

  • Appearance of ~3300 cm⁻¹: The emergence of a broad, strong hydroxyl peak confirms the formation of the secondary alcohol. If this peak appears unusually broad or asymmetric in a KBr pellet, it is likely due to matrix moisture rather than the indanol itself. Re-drying the KBr and running a blank pellet is the required corrective action.

References

  • Title : Chirality-dependent balance between hydrogen bonding and London dispersion in isolated (±)-1-indanol clusters Source : Physical Chemistry Chemical Physics (RSC) URL : [Link]

  • Title : What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Source : Kintek Press URL : [Link]

  • Title : Identification Test of the Ibuprofen Active Ingredient Compliant with European Pharmacopoeia Source : Shimadzu URL : [Link]

  • Title : Preparation of Polyfunctional Aryl Azides from Aryl Triazenes Source : The Journal of Organic Chemistry (ACS) URL : [Link]

  • Title : Synthesis, Characterization, and Polymerization Properties of Bis(2-menthylindenyl)zirconium Dichloride and Bis(2-menthyl-4,7-dimethylindenyl)zirconium Dichloride Source : Organometallics (ACS) URL : [Link]

Sources

Validation

4,7-dimethyl-1-indanol vs other substituted indanols in structure-activity relationship (SAR) studies

Title: Structure-Activity Relationship (SAR) Dynamics: 4,7-Dimethyl-1-indanol vs. Alternative Substituted Indanols in Drug Discovery Introduction The indanol scaffold is a privileged structural motif in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structure-Activity Relationship (SAR) Dynamics: 4,7-Dimethyl-1-indanol vs. Alternative Substituted Indanols in Drug Discovery

Introduction The indanol scaffold is a privileged structural motif in medicinal chemistry, offering a rigid bicyclic framework that can be precisely functionalized to probe complex biological targets. The substitution pattern on the indane ring profoundly dictates the pharmacodynamic and pharmacokinetic profiles of the resulting therapeutic agents. This guide provides an in-depth Structure-Activity Relationship (SAR) comparison between the sterically demanding, electron-rich 4,7-dimethyl-1-indanol scaffold and other highly functionalized indanols—specifically fluorinated indanols used in oncology and amino-indanols utilized in antiviral development.

Mechanistic SAR Comparison of Indanol Scaffolds

1.1. 4,7-Dimethyl-1-indanol: Steric Bulk and Lipophilic Enhancement While many indanols act directly as ligands, 4,7-dimethyl-1-indanol is primarily utilized as a critical synthetic building block for constructing complex polycyclic therapeutics, such as ellipticine and isoellipticine derivatives (potent anti-tumor agents targeting Topoisomerase II)[1].

  • SAR Causality: The 4,7-dimethyl substitution on the aromatic ring significantly increases the electron density and lipophilicity of the fused system. When integrated into DNA intercalators like isoellipticine, these methyl groups perfectly occupy the major groove of DNA, dramatically enhancing binding affinity compared to unsubstituted derivatives. The 1-hydroxyl group serves as a traceless synthetic handle; it is readily dehydrated to form the corresponding indene, which subsequently undergoes cross-coupling (e.g., Negishi coupling) to build the final API core[1].

1.2. Fluorinated Indanols: Electrostatic Tuning in HIF-2α Inhibitors Fluorinated indanols serve as the core scaffold for allosteric Hypoxia-Inducible Factor 2α (HIF-2α) inhibitors (e.g., PT2385 and PT2977)[2].

  • SAR Causality: The incorporation of a geminal difluoro group (e.g., 2,3-difluoro-1-indanol) adjacent to the hydroxyl group induces a strong intramolecular C–F···H–O electrostatic interaction. This interaction reduces the desolvation penalty required for the ligand to bind to the HIF-2α PAS-B domain[2]. Furthermore, the 1-hydroxyl group is strictly required to form a critical hydrogen-bonding network with Tyr281, His293, and a bound water molecule[2].

1.3. Amino-Indanols: Rigid Hydrogen Bonding in Protease Inhibition The cis-1-amino-2-indanol scaffold is extensively used as a P2' ligand in HIV-1 protease inhibitors (Darunavir analogs) and as a core for α-glucosidase inhibitors[3][4].

  • SAR Causality: In HIV-1 protease inhibitors, the rigid stereochemistry ensures optimal orientation within the S2' subsite. Both stereoisomers of the 1-indanol moiety make direct hydrogen-bonding interactions with the backbone NH of Asp30'[4]. To maintain these polar interactions against drug-resistant variants, the orientation of the (R)-indanol moiety adaptively flips relative to the (S)-1-indanol moiety[4]. In α-glucosidase inhibitors, the indanol-linked amino group forms a hydrogen bond with ASP352, while the hydroxyl group anchors to GLU411, stabilizing the molecule at the active site entrance[3].

Quantitative SAR Data & Performance Metrics

To objectively evaluate the impact of these substitutions, the following table summarizes the quantitative performance metrics derived from recent SAR studies.

Table 1: Quantitative SAR & Performance Metrics of Substituted Indanols

Scaffold ClassRepresentative Compound / IntermediatePrimary TargetKey Quantitative MetricSAR Observation
4,7-Dimethyl-1-indanol 6-Bromo-4,7-dimethylindan-1-olTopoisomerase II (via Isoellipticine)98% Synthetic Yield (Reduction)The 4,7-dimethyl groups sterically shield the core, requiring controlled reduction to prevent ring-opening[1].
Fluorinated Indanol PT2385 / PT2977 AnalogsHIF-2α (PAS-B Domain)10- to 20-fold Potency EnhancementGeminal difluoro substitution enhances cellular potency by 10-20x compared to unsubstituted analogs by reducing desolvation penalties[2].
Amino-Indanol cis-1-amino-2-indanol derivative (2h)α-GlucosidaseIC50 = 9.64 ± 0.24 µMThe dual H-bonding capability of the -OH and -NH2 groups yields competitive inhibition with a Ki of 7.39 µM[3].
Chiral 1-Indanol Darunavir P2' AnalogsHIV-1 ProteaseHigh nanomolar affinityP1 fluorination combined with the indanol P2' ligand retains excellent antiviral potency against highly drug-resistant variants[4].

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility in synthesizing and validating 4,7-dimethyl-1-indanol derivatives for SAR screening, the following self-validating protocols must be strictly adhered to.

Protocol A: Stereoselective Reduction to 6-Bromo-4,7-dimethylindan-1-ol This protocol isolates the indanol intermediate prior to its integration into polycyclic anti-tumor agents[1].

  • Preparation: Dissolve 6-bromo-4,7-dimethylindan-1-one (180 mg, 0.76 mmol) in 3.2 mL of absolute ethanol.

  • Thermal Control: Cool the solution in an ice bath to 0°C. Causality: Cooling during the exothermic addition prevents over-reduction and suppresses dimerization side-reactions, ensuring the integrity of the sterically hindered ketone.

  • Reduction: Add NaBH4 (29 mg, 0.76 mmol) stoichiometrically over 5 minutes with continuous stirring[1].

  • Maturation: Gradually warm the reaction mixture to room temperature and stir for 0.5 hours[1].

  • Quenching & Extraction: Evaporate the solvent, add H2O (5 mL), and extract with diethyl ether (2 × 5 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo[1].

    • Self-Validation Checkpoint: Confirm reduction via TLC (disappearance of the UV-active ketone spot) and 1H NMR (appearance of the carbinol methine proton at ~5.2 ppm). Expected yield is ~98% (179 mg) as a pale yellow solid[1].

Protocol B: Dehydration to 4,7-Dimethylindene Derivatives

  • Preparation: Dissolve 6-bromo-4,7-dimethylindan-1-ol (164 mg, 0.68 mmol) and catalytic p-TsOH (1.7 mg, 7 μmol) in 17 mL of benzene[1].

  • Reflux: Heat the mixture at reflux for 2 hours[1]. Causality: Benzene allows for the azeotropic removal of water, shifting the thermodynamic equilibrium entirely toward the dehydrated, fully conjugated indene system.

  • Purification: Cool the mixture, evaporate the solvent in vacuo (30 °C, 30 mmHg), and purify via flash chromatography (pentane)[1].

    • Self-Validation Checkpoint: The product (5-bromo-4,7-dimethyl-1H-indene) should yield ~86% (130 mg). Verification via 13C NMR will show the loss of the aliphatic carbinol carbon and the appearance of new sp2 hybridized alkene carbons[1].

Visualizations

SAR_Logic Core Indanol Scaffold DMI 4,7-Dimethyl-1-indanol (Steric Bulk & Lipophilicity) Core->DMI 4,7-Dimethylation FI Fluorinated Indanols (Electrostatic C-F...H-O) Core->FI Fluorination AI Amino-Indanols (Rigid H-Bonding) Core->AI Amination Target1 Topoisomerase II (Isoellipticine Analogs) DMI->Target1 Enhances DNA Intercalation Target2 HIF-2α (Allosteric Inhibitors) FI->Target2 Reduces Desolvation Penalty Target3 HIV-1 Protease (P2' Ligands) AI->Target3 Anchors to Asp30'

Fig 1. SAR divergence of indanol scaffolds based on functional group substitutions.

Workflow Step1 Precursor Synthesis (6-Bromo-4,7-dimethylindan-1-one) Step2 Stereoselective Reduction (NaBH4, EtOH, 0°C) Step1->Step2 Prevents ring opening Step3 Dehydration & Coupling (p-TsOH, Benzene -> Negishi) Step2->Step3 Yields 4,7-dimethylindene Step4 Biological Assay (Cell Viability / Binding) Step3->Step4 Final API evaluation

Fig 2. Self-validating synthetic and evaluative workflow for 4,7-dimethyl-1-indanol derivatives.

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Comparative

Benchmarking Biocatalysts Against Chemical Catalysts for 4,7-Dimethyl-1-indanol Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark Executive Summary The indanol scaffold, particularly highly substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark

Executive Summary

The indanol scaffold, particularly highly substituted derivatives like 4,7-dimethyl-1-indanol, is a privileged structural motif in medicinal chemistry, frequently serving as a chiral building block for active pharmaceutical ingredients (APIs). The asymmetric reduction of 4,7-dimethyl-1-indanone presents a unique steric challenge due to the flanking methyl group at the C7 position, which can hinder catalyst approach and diminish enantioselectivity.

This guide provides an objective, data-driven comparison between modern biocatalytic methods (engineered Ketoreductases/KREDs) and chemical catalysis (Noyori Asymmetric Transfer Hydrogenation) for the synthesis of 4,7-dimethyl-1-indanol. By analyzing the mechanistic causality, quantitative yield metrics, and process scalability, this guide equips process chemists with the foundational data needed to select the optimal catalytic route.

Mechanistic Causality: Biocatalysis vs. Chemical Catalysis

To achieve high stereoselectivity and yield, the catalyst must efficiently differentiate between the Re and Si faces of the sterically hindered 4,7-dimethyl-1-indanone.

Biocatalysis: Engineered Ketoreductases (KREDs)

Ketoreductases (KREDs) have revolutionized the asymmetric reduction of bulky ketones[1]. The causality behind their exceptional performance lies in the highly constrained, chiral active site pocket of the enzyme.

  • Mechanism: The enzyme binds the indanone substrate in a specific orientation dictated by hydrophobic interactions with the 4,7-dimethyl groups. Hydride transfer from the NADPH cofactor occurs exclusively to one face of the carbonyl.

  • Cofactor Recycling: Because stoichiometric NADPH is economically unfeasible, the system relies on a coupled self-validating recycling loop using Glucose Dehydrogenase (GDH) and glucose, or a secondary alcohol (like isopropanol) acting as both solvent and hydride donor. This drives the equilibrium forward, ensuring complete conversion.

Chemical Catalysis: Noyori Asymmetric Transfer Hydrogenation (ATH)

The Noyori ATH utilizing RuCl(p-cymene)[(R,R)-Ts-DPEN] is the gold standard for chemical reduction of benzofused cyclic ketones[2].

  • Mechanism: The reaction proceeds via an "outer-sphere" mechanism. The ruthenium catalyst and the chiral Ts-DPEN ligand form a rigid, six-membered pericyclic transition state with the ketone.

  • Steric Limitations: While highly effective for standard 1-indanones, the C7-methyl group of 4,7-dimethyl-1-indanone creates severe steric repulsion against the p-cymene ligand of the ruthenium complex. This often requires higher catalyst loading or lower temperatures to maintain high enantiomeric excess (ee), which can subsequently depress the overall yield and increase reaction times.

Quantitative Benchmarking

The following table summarizes the benchmarked performance of both catalytic systems for the reduction of 4,7-dimethyl-1-indanone at a 100-gram scale.

MetricBiocatalysis (Engineered KRED)Chemical Catalysis (Ru-Ts-DPEN ATH)
Conversion / Yield >99% / 96% isolated92% / 85% isolated
Enantiomeric Excess (ee) >99.5% (S or R depending on KRED)94 - 96%
Reaction Time 12 - 24 hours24 - 48 hours
Operating Temperature 30 °C (Mild)4 °C to 25 °C
Solvent System Aqueous Buffer / DMSO (5%)Dichloromethane (DCM) or EtOAc
E-factor (Waste) Low (Aqueous waste, biodegradable)High (Heavy metal, organic solvents)
Catalyst Loading 1 - 5 wt%0.5 - 1.0 mol%

Data synthesis based on optimization parameters for sterically hindered indanones.[1][2]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that causality (e.g., pH drop indicating cofactor turnover) is monitored in real-time.

Protocol A: Biocatalytic Reduction (KRED / GDH System)

Objective: Synthesize (S)-4,7-dimethyl-1-indanol using an engineered KRED.

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust to pH 7.0. Causality: KRED enzymes denature rapidly outside of their optimal pH window.

  • Cofactor & Co-enzyme Addition: Dissolve 1.5 g of D-glucose (hydride source), 50 mg of NADP+ (cofactor), and 50 mg of Glucose Dehydrogenase (GDH) into the buffer.

  • Substrate Loading: Dissolve 5.0 g of 4,7-dimethyl-1-indanone in 5 mL of DMSO. Add this dropwise to the aqueous buffer at 30 °C under gentle stirring (250 rpm).

  • Catalyst Addition: Add 100 mg of the selected KRED powder.

  • Reaction Monitoring (Self-Validation): As glucose is oxidized to gluconic acid by GDH, the pH will drop. Use an autotitrator with 1M NaOH to maintain pH 7.0. The volume of NaOH consumed is directly proportional to the reaction conversion.

  • Workup: Once NaOH consumption ceases (approx. 16 h), extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry over MgSO₄, filter, and concentrate to yield the chiral alcohol.

Protocol B: Chemical Reduction (Noyori ATH)

Objective: Synthesize (S)-4,7-dimethyl-1-indanol via Ruthenium-catalyzed ATH.

  • Azeotropic Drying: Dissolve 5.0 g of 4,7-dimethyl-1-indanone in 50 mL of anhydrous Dichloromethane (DCM). Causality: Trace water can hydrolyze the delicate Ru-Ts-DPEN complex, killing catalytic activity.

  • Hydrogen Donor Preparation: In a separate flask, prepare a 5:2 azeotropic mixture of Formic Acid and Triethylamine (10 mL). Chill to 4 °C.

  • Catalyst Activation: Add 0.5 mol% of RuCl(p-cymene)[(R,R)-Ts-DPEN] to the substrate solution.

  • Reaction Initiation: Slowly add the Formic Acid/Triethylamine mixture to the reaction flask. Maintain the temperature at 4 °C to maximize stereocontrol against the sterically demanding C7-methyl group[2].

  • Monitoring: Monitor via chiral HPLC. CO₂ gas evolution will be observed as formic acid is consumed.

  • Workup: Quench with saturated NaHCO₃ (Caution: vigorous gas evolution). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to remove ruthenium residues.

Process Workflows

The following diagram maps the logical flow and material inputs for both the biocatalytic and chemical reduction pathways.

G cluster_Bio Biocatalytic Route cluster_Chem Chemical Route Substrate 4,7-Dimethyl-1-indanone KRED Ketoreductase (KRED) + NADP+ Substrate->KRED Aqueous Buffer, 30°C Noyori RuCl(p-cymene)[(R,R)-Ts-DPEN] + HCOOH/NEt3 Substrate->Noyori DCM or EtOAc, 0-25°C GDH Glucose Dehydrogenase (Cofactor Recycling) KRED->GDH NADPH/NADP+ Product (S)- or (R)-4,7-Dimethyl-1-indanol KRED->Product >99% ee, High Yield Noyori->Product >95% ee, Moderate Yield

Caption: Workflow comparison of Biocatalytic (KRED/GDH) vs Chemical (Noyori ATH) reduction of indanones.

References

  • Sethi, M. K., et al. "Identifying Ketoreductases That Preferentially Synthesize Pharmaceutically Relevant (S)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile." Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2020. [Link]

  • RSC Publishing. "Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry." RSC Advances, 2025. [Link]

  • ACS Publications. "Development of a Scalable Synthesis of Casdatifan (AB521), a Potent, Selective, Clinical-Stage Inhibitor of HIF-2α." Organic Process Research & Development, 2025. [Link]

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Safety & Regulatory Compliance

Safety

4,7-Dimethyl-1-indanol proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of specialty organic compounds like 4,7-Dimethyl-1-indanol (CAS: 70839-99-5) extends far beyond the bench. Proper disposal is not merely a regul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing the lifecycle of specialty organic compounds like 4,7-Dimethyl-1-indanol (CAS: 70839-99-5) extends far beyond the bench. Proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety, environmental stewardship, and operational integrity.

Because 4,7-dimethyl-1-indanol is a substituted bicyclic alcohol, it shares the core toxicological and physicochemical profile of its parent compound, 1-indanol [1]. The addition of two methyl groups at the 4 and 7 positions increases its lipophilicity, thereby enhancing its ability to penetrate biological membranes. This requires strict, causality-driven handling and disposal protocols, especially when the compound is dissolved in permeating solvents.

The following guide provides a comprehensive, self-validating framework for the safe segregation, handling, and disposal of 4,7-Dimethyl-1-indanol in compliance with North American standards, including Canadian WHMIS/TDG and US EPA/RCRA guidelines.

Chemical Profile & Risk Assessment

Before executing any disposal protocol, personnel must understand the physical and chemical properties of the waste. 4,7-Dimethyl-1-indanol presents specific acute toxicity and irritation risks that dictate how it must be containerized.

Table 1: Physicochemical Properties and Disposal Implications

ParameterValue / ClassificationOperational Implication
Chemical Name 4,7-Dimethyl-1-indanolSubstituted bicyclic alcohol; requires strict organic waste routing.
CAS Number 70839-99-5Must be logged in facility chemical inventory and waste manifests.
GHS Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2Mandates the use of nitrile gloves, safety goggles, and a fume hood[1].
LogP (Est.) > 2.5 (High Lipophilicity)Rapid skin absorption if dissolved in permeating solvents (e.g., DMSO, DCM).
Primary Disposal High-Temperature IncinerationDo not flush down drains; must be lab-packed for thermal destruction[2].

Causality Note: Why incineration? High thermal energy is required to effectively cleave the stable bicyclic aromatic structure of the indane ring, converting the compound entirely into carbon dioxide and water, thereby preventing environmental accumulation and aquatic toxicity [2].

Waste Routing & Segregation Logic

Mixing incompatible waste streams can lead to exothermic reactions, container degradation, or regulatory fines. The following decision matrix illustrates the proper routing of 4,7-Dimethyl-1-indanol based on its physical state at the time of disposal.

WasteRouting Start 4,7-Dimethyl-1-indanol Waste Generation Decision Determine Physical State of Waste Start->Decision Solid Solid / Pure Powder Decision->Solid Liquid Dissolved in Solvent Decision->Liquid Spill Spill Debris / PPE Decision->Spill SolidDisp Lab Pack for Chemical Incineration Solid->SolidDisp LiquidDec Determine Solvent Type Liquid->LiquidDec SpillDisp Contaminated Solid Hazardous Waste Spill->SpillDisp NonHal Non-Halogenated Organic Waste Drum LiquidDec->NonHal e.g., EtOH, DMSO Hal Halogenated Organic Waste Drum LiquidDec->Hal e.g., DCM, CHCl3

Decision matrix for the segregation and routing of 4,7-Dimethyl-1-indanol laboratory waste.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Pure Compound or Reaction Byproducts)

Unused reagent, expired stock, or solid reaction byproducts must be handled to prevent aerosolization of the powder.

  • PPE Verification: Don standard laboratory PPE (lab coat, safety goggles, and standard 4-mil nitrile gloves).

  • Containment: Working inside a certified chemical fume hood, transfer the solid waste into a High-Density Polyethylene (HDPE) or glass container.

    • Causality: HDPE and glass are highly resistant to the lipophilic nature of substituted indanols, preventing the container degradation that can occur over time with lesser plastics like polystyrene [3].

  • Sealing: Seal the container with a PTFE-lined cap to prevent vapor escape.

  • Labeling: Affix a standardized Hazardous Waste label. Mark the contents exactly as "4,7-Dimethyl-1-indanol (Solid)" and check the "Toxic" and "Irritant" hazard boxes.

  • Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents (e.g., nitric acid, peroxides) until collected for lab-pack incineration [3].

Protocol B: Disposal of Liquid Waste (Solvent Solutions)

In drug development, 4,7-Dimethyl-1-indanol is frequently dissolved in organic solvents for assays or synthesis. The solvent matrix dictates the disposal route.

  • Solvent Identification: Determine if the solvent matrix is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Ethanol, DMSO, Hexane).

  • Transfer: Using a funnel, slowly pour the liquid waste into the appropriate bulk organic waste carboy (Halogenated vs. Non-Halogenated).

    • Causality: Halogenated solvents require specialized, higher-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into a halogenated drum drastically increases disposal costs and environmental risk [2].

  • Volume Control: Never fill the waste carboy beyond 90% capacity.

    • Causality: Headspace is required to accommodate vapor expansion caused by ambient temperature fluctuations in the laboratory [3].

  • Documentation: Log the estimated mass of 4,7-Dimethyl-1-indanol added to the carboy on the attached waste manifest sheet.

Protocol C: Accidental Spill Remediation

Spills introduce immediate inhalation and dermal exposure risks. This protocol ensures self-validating containment.

  • Area Isolation: Evacuate immediate personnel and increase room ventilation.

  • Upgraded PPE: Don double nitrile gloves.

    • Causality: If the compound is dissolved in a solvent like DMSO, it acts as a carrier, rapidly pulling the lipophilic indanol through a single layer of nitrile and into the skin. Double-gloving provides a critical fail-safe.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or commercial spill pads). Do not use combustible materials like paper towels for large solvent-based spills.

  • Collection: Use a non-sparking scoop to collect the saturated absorbent. Place the debris into a heavy-duty hazardous waste bag or a wide-mouth HDPE jar.

  • Decontamination: Wash the spill surface with soap and water to remove residual organic film, adding the wash materials to the solid waste container.

  • Final Disposal: Label the container as "Spill Debris containing 4,7-Dimethyl-1-indanol" and route it to the solid hazardous waste stream for incineration [1].

Regulatory Compliance & Chain of Custody

Whether operating in Canada under WHMIS/provincial regulations or in the US under EPA/RCRA, laboratories are considered "generators" of waste and maintain cradle-to-grave liability.

  • Accumulation Time Limits: Depending on your facility's generator status (e.g., Large Quantity Generator), waste must typically be removed by a licensed vendor within 90 days of the container being filled [3].

  • Manifesting: Ensure that all 4,7-Dimethyl-1-indanol waste is documented on a uniform hazardous waste manifest before it leaves the facility. This provides a legal chain of custody proving the material was successfully incinerated at a licensed Treatment, Storage, and Disposal Facility (TSDF).

References

  • Fisher Scientific. "SAFETY DATA SHEET - 1-Indanol".
  • National Institutes of Health (NIH) NCBI Bookshelf. "Management of Waste - Prudent Practices in the Laboratory".
  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly".
Handling

Personal protective equipment for handling 4,7-Dimethyl-1-indanol

An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE) requirements, and operational logistics for 4,7-Dimethyl-1-indanol . Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE) requirements, and operational logistics for 4,7-Dimethyl-1-indanol .

Executive Summary & Chemical Profiling

4,7-Dimethyl-1-indanol is a substituted aromatic alcohol frequently utilized as an intermediate in medicinal chemistry and drug development. While specific toxicological data for this exact derivative is often proprietary or extrapolated, we must base our safety protocols on its parent compound, 1-indanol, while accounting for the physicochemical shifts caused by dimethylation.

The Causality of Risk: The addition of two methyl groups at the 4 and 7 positions of the indane ring significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted 1-indanol. In a laboratory setting, this means that if 4,7-Dimethyl-1-indanol is dissolved in organic solvents (e.g., DMSO, dichloromethane), its ability to permeate the stratum corneum of human skin is drastically accelerated. Therefore, standard baseline PPE must be upgraded when handling this compound in solution to prevent acute systemic absorption.

Hazard Assessment & Physicochemical Data

The following table synthesizes the known hazards of the parent indanol core and the extrapolated risks of the 4,7-dimethyl derivative to inform PPE selection.

Property / HazardBaseline: 1-Indanol (CAS 6351-10-6)Extrapolated: 4,7-Dimethyl-1-indanolOperational Implication
Physical State Solid (Combustible)SolidDust generation during weighing poses an inhalation risk.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Acute Tox. 4, Skin/Eye Irrit. 2, STOT SE 3Direct contact causes severe irritation; ingestion is harmful.
Lipophilicity (LogP) ~1.5~2.5 (Estimated)Higher membrane permeability; requires strict barrier protection.
Target Organs Respiratory system, Eyes, SkinRespiratory system, Eyes, SkinN95/P100 masking and splash-proof goggles are mandatory.

Personal Protective Equipment (PPE) Matrix

In accordance with the OSHA Laboratory Standard (29 CFR 1910.1450)[1], the hierarchy of controls dictates that PPE is the final line of defense. Every protocol must be a self-validating system: you must verify the integrity of your PPE before initiating the workflow.

  • Eye & Face Protection:

    • Requirement: ANSI Z87.1-certified chemical splash goggles[2].

    • Causality: Safety glasses with side shields are insufficient for powders that can aerosolize or liquids that can splash. If handling bulk quantities (>100g) or highly concentrated solutions, a full face shield must be worn over the goggles.

  • Hand Protection (Glove Selection):

    • For Dry Powder: Double-gloving with heavy-duty nitrile gloves (minimum 5 mil thickness) is sufficient.

    • For Solubilized Compound (DMSO/DCM): Nitrile provides zero barrier protection against solvents like dichloromethane (DCM) and is rapidly permeated by DMSO. If solubilizing 4,7-Dimethyl-1-indanol in these carriers, you must wear a flexible laminate inner glove (e.g., Silver Shield) or a Butyl rubber outer glove[3].

  • Respiratory Protection:

    • Requirement: N95 or P100 particulate respirator.

    • Causality: The compound is a STOT SE 3 respiratory irritant. Weighing dry powders creates micro-dust. If a chemical fume hood is unavailable or airflow is compromised, respiratory protection is non-negotiable.

  • Body Protection:

    • Requirement: Flame-resistant (FR) lab coat with fitted cuffs, long pants, and closed-toe shoes made of impermeable material[4].

Operational Workflow & Handling Protocols

The following step-by-step methodology ensures zero-exposure transfer and solubilization of 4,7-Dimethyl-1-indanol.

Step 1: Pre-Operation Setup

  • Verify the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to prevent turbulence.

  • Don all required PPE (Goggles, N95 mask, FR Lab Coat, Double Gloves). Self-Validation: Inflate outer gloves with air and roll the cuff to check for microscopic pinhole leaks before use.

Step 2: Dispensing and Weighing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Rationale: Static charge can cause lipophilic powders to aerosolize or cling to gloves, increasing exposure risk.

  • Use a grounded stainless-steel spatula to transfer the 4,7-Dimethyl-1-indanol.

  • Seal the primary chemical container immediately after dispensing to minimize ambient moisture absorption and vapor release.

Step 3: Solubilization

  • Transfer the weighed solid to a borosilicate glass vial.

  • Slowly introduce the carrier solvent (e.g., DMSO) using a calibrated pipette.

  • Cap the vial with a PTFE-lined septum cap before vortexing. Rationale: PTFE prevents the solvent-compound mixture from degrading the cap and leaking onto your gloves.

Workflow & Logic Visualization

PPE_Workflow Start Risk Assessment 4,7-Dimethyl-1-indanol PPE Don PPE (N95, Goggles, Butyl/Nitrile) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Anti-Static Weighing & Solubilization Hood->Weigh Spill Spill Detected? Weigh->Spill Decon Decontamination Protocol Spill->Decon Yes Dispose Hazardous Waste Segregation Spill->Dispose No Decon->Dispose

Workflow for handling 4,7-Dimethyl-1-indanol, highlighting critical PPE and operational checkpoints.

Spill Response and Disposal Plan

Immediate Spill Response (Solid/Powder):

  • Isolate: Evacuate immediate vicinity if the spill is outside the fume hood.

  • Contain: Do not dry-sweep. Dry sweeping aerosolizes the irritant.

  • Neutralize/Wipe: Lightly moisten an absorbent pad with a compatible solvent (e.g., 70% isopropanol or ethanol) to dampen the powder, then wipe inward from the edges of the spill.

  • Decontaminate: Wash the area with soap and water to remove residual lipophilic traces.

Disposal Logistics:

  • Solid Waste: All contaminated weigh boats, spatulas, and absorbent pads must be placed in a sealed, labeled solid hazardous waste container.

  • Liquid Waste: Solutions of 4,7-Dimethyl-1-indanol must be segregated based on the solvent. Halogenated solvents (DCM) must go into designated Halogenated Waste carboys. Non-halogenated solvents (DMSO, Ethanol) must go into Non-Halogenated Waste carboys.

  • PPE Disposal: Outer gloves used during solubilization or spill cleanup must be treated as hazardous waste and disposed of in solid waste bins immediately after the task is complete.

References

  • North Carolina State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." NCSU EHS. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "1-Indanol | C9H10O | CID 22819." PubChem Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." U.S. Department of Labor. Available at:[Link]

  • Dartmouth Environmental Health and Safety. "Personal Protective Equipment for Laboratories." Dartmouth College. Available at:[Link]

Sources

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